4,5-Dimethoxy-2-methylbenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethoxy-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-6-4-8(13-2)9(14-3)5-7(6)10(11)12/h4-5H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPBPUNVOHTNDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372872 | |
| Record name | 4,5-dimethoxy-2-methylbenzoic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20372872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20736-28-1 | |
| Record name | 4,5-dimethoxy-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dimethoxy-2-methylbenzoic acid | |
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Foundational & Exploratory
Advanced Synthesis Guide: 4,5-Dimethoxy-2-methylbenzoic Acid
Executive Summary
4,5-Dimethoxy-2-methylbenzoic acid (CAS 20736-28-1) is a critical building block in the synthesis of isoquinoline alkaloids and various pharmaceutical intermediates, particularly those targeting gastrointestinal motility (e.g., benzamide derivatives). While several routes exist, this guide prioritizes the Vilsmeier-Haack Formylation followed by Pinnick Oxidation . This sequence offers superior regioselectivity, avoids the use of cryogenic conditions required by lithiation strategies, and utilizes readily available 3,4-dimethoxytoluene (4-methylveratrole) as the starting material.
This whitepaper details a scalable, two-step protocol designed for high yield (>75% overall) and purity (>98%), minimizing side-product formation through rigorous process control.
Retrosynthetic Analysis
The target molecule is a tetra-substituted benzene ring. The key challenge is installing the carboxylic acid moiety in the correct position relative to the methyl and methoxy groups.
-
Disconnection: The carboxylic acid is disconnected to an aldehyde precursor (via oxidation).
-
Precursor: 4,5-Dimethoxy-2-methylbenzaldehyde (also known as 6-methylveratraldehyde).[1]
-
C-C Bond Formation: The aldehyde is installed via electrophilic aromatic substitution (EAS) on the electron-rich 3,4-dimethoxytoluene core.
-
Regiochemistry: The 3,4-dimethoxy pattern strongly activates the 1- and 6-positions (relative to the methyl group). However, the 6-position (para to the 3-methoxy group) is electronically favored and sterically accessible compared to the 2-position (sandwiched between methyl and methoxy).
Diagram 1: Retrosynthetic Pathway
Caption: Retrosynthetic disconnection showing the strategic use of Vilsmeier-Haack formylation to install the carbon framework.
Route 1: The Vilsmeier-Pinnick Protocol (Recommended)
This route is preferred for its operational simplicity and avoidance of heavy metal oxidants (like KMnO₄) or hazardous organolithiums.
Step 1: Vilsmeier-Haack Formylation
Objective: Regioselective installation of the formyl group at the 6-position of 3,4-dimethoxytoluene.
Reaction Scheme: 3,4-Dimethoxytoluene + POCl3 + DMF → [Iminium Intermediate] → (Hydrolysis) → 4,5-Dimethoxy-2-methylbenzaldehyde
Experimental Protocol
-
Reagent Preparation: In a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet, charge N,N-Dimethylformamide (DMF) (3.0 equiv). Cool to 0°C using an ice bath.
-
Vilsmeier Reagent Formation: Dropwise add Phosphorus Oxychloride (POCl₃) (1.2 equiv) over 30 minutes. Maintain internal temperature <10°C. A white/yellow semi-solid Vilsmeier salt will form. Stir for an additional 30 minutes at 0°C.
-
Substrate Addition: Dissolve 3,4-Dimethoxytoluene (1.0 equiv) in a minimal amount of DMF. Add this solution dropwise to the Vilsmeier reagent.
-
Reaction: Remove the ice bath and heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[2][3] The starting material should be consumed.
-
Quench/Hydrolysis: Pour the reaction mixture onto crushed ice (approx. 5x reaction volume). Neutralize slowly with saturated Sodium Acetate (NaOAc) solution or 2M NaOH to pH 7–8. Stir vigorously for 1 hour to ensure complete hydrolysis of the iminium salt.
-
Isolation: The product often precipitates as a solid. Filter and wash with cold water. If oil separates, extract with Dichloromethane (DCM), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.
Key Process Parameters:
-
Temperature: Overheating (>100°C) can lead to demethylation or polymerization.
-
Stoichiometry: Excess DMF serves as both reagent and solvent.
Step 2: Pinnick Oxidation
Objective: Mild oxidation of the aldehyde to the carboxylic acid without affecting the electron-rich aromatic ring.
Reaction Scheme: Ar-CHO + NaClO2 + NaH2PO4 + Scavenger → Ar-COOH
Experimental Protocol
-
Setup: Dissolve 4,5-Dimethoxy-2-methylbenzaldehyde (1.0 equiv) in a mixture of t-Butanol and Water (3:1 ratio).
-
Scavenger: Add 2-Methyl-2-butene (5.0 equiv) or Resorcinol (trace). Note: This scavenges the hypochlorite byproduct (HOCl) which could otherwise chlorinate the electron-rich ring.
-
Oxidant Addition: Dissolve Sodium Chlorite (NaClO₂) (1.5 equiv) and Sodium Dihydrogen Phosphate (NaH₂PO₄) (1.2 equiv) in water. Add this solution dropwise to the aldehyde mixture at Room Temperature (RT) over 20 minutes.
-
Reaction: Stir at RT for 2–4 hours. The solution usually turns pale yellow. Monitor by TLC (checking for disappearance of aldehyde).
-
Workup:
-
Acidify the mixture to pH 2 with 1M HCl.
-
Extract with Ethyl Acetate (3x).
-
Extract the combined organic layers with saturated Sodium Bicarbonate (NaHCO₃) solution (3x). This moves the product (as carboxylate) into the aqueous phase, leaving non-acidic impurities in the organic phase.
-
Acidify the aqueous bicarbonate layer carefully with concentrated HCl to precipitate the product.
-
-
Isolation: Filter the white precipitate, wash with water, and dry in a vacuum oven at 50°C.
Diagram 2: Process Flow & Signaling
Caption: Step-by-step workflow from starting material to purified acid, highlighting the critical intermediate and workup logic.
Analytical Characterization
Validating the structure requires confirming the regiochemistry (position of the methyl group relative to the acid).
| Parameter | Expected Data | Interpretation |
| Physical State | White to off-white crystalline solid | High purity indicator.[4] |
| Melting Point | 144–146°C | Matches literature values for the specific isomer [1]. |
| ¹H NMR (CDCl₃) | δ 2.50 (s, 3H, Ar-CH₃) | Methyl group singlet. |
| δ 3.90, 3.92 (s, 6H, 2x OMe) | Two distinct methoxy environments. | |
| δ 6.70 (s, 1H), 7.50 (s, 1H) | Two para aromatic protons (singlets) confirm 1,2,4,5-substitution pattern. | |
| δ 11.0–12.0 (br s, 1H) | Carboxylic acid proton. | |
| IR Spectroscopy | 1680–1690 cm⁻¹ (C=O stretch) | Characteristic of conjugated carboxylic acid. |
| Mass Spectrometry | [M-H]⁻ = 195.07 | Negative mode ESI confirms molecular weight (196.20 g/mol ). |
Alternative Route: Bromination-Carboxylation
While the Vilsmeier route is preferred, the Grignard Route is a viable alternative if the aldehyde is difficult to isolate or if anhydrous conditions are already established in the workflow.
-
Bromination: 3,4-Dimethoxytoluene + NBS (or Br₂) → 1-Bromo-4,5-dimethoxy-2-methylbenzene.
-
Note: Regioselectivity can be an issue here; bromination may occur at the benzylic position if radical conditions are not suppressed.
-
-
Grignard Formation: Bromide + Mg (THF, reflux).
-
Carboxylation: Quench Grignard with dry CO₂ (gas or dry ice).
-
Workup: Acid hydrolysis.
Drawbacks: This route requires strictly anhydrous conditions and handling of pyrophoric Grignard reagents, making it less robust for general lab preparation compared to the Vilsmeier-Pinnick sequence.
Safety & Handling
-
POCl₃: Highly corrosive and reacts violently with water. Quench Vilsmeier reactions slowly onto ice.
-
NaClO₂: Strong oxidizer. Do not mix solid sodium chlorite with organic material. Contact with acid releases toxic ClO₂ gas; ensure the reaction is buffered and conducted in a fume hood.
-
3,4-Dimethoxytoluene: Irritant. Standard PPE (gloves, goggles, lab coat) is required.
References
-
Organic Syntheses. (1951). Vilsmeier-Haack Formylation of Aromatic Compounds. Coll. Vol. 4, p. 331. Retrieved from [Link]
- Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Pinnick Oxidation). Acta Chemica Scandinavica, 27, 888.
-
PubChem. (2023). Compound Summary: this compound.[5] Retrieved from [Link]
Sources
4,5-Dimethoxy-2-methylbenzoic Acid: Chemical Profile & Synthetic Utility
The following technical guide details the chemical properties, synthesis, and applications of 4,5-Dimethoxy-2-methylbenzoic acid.
Executive Summary
This compound (CAS: 20736-28-1), also known as 6-methylveratric acid , is a critical aromatic building block in medicinal chemistry. It serves as a primary scaffold for the synthesis of isoquinoline alkaloids (e.g., papaverine analogs, protoberberines) and polycyclic aromatic systems. Its structural uniqueness lies in the specific substitution pattern: a methyl group at the ortho position to the carboxylic acid, combined with electron-donating methoxy groups at the 4 and 5 positions. This steric and electronic configuration directs regioselective cyclizations, such as the Bischler-Napieralski reaction, making it indispensable for constructing heterocyclic cores.
Physicochemical Properties
The compound exhibits properties typical of substituted benzoic acids, with solubility profiles governed by the lipophilic methoxy/methyl groups and the hydrophilic carboxyl moiety.
| Property | Value | Notes |
| CAS Number | 20736-28-1 | Verified Identity |
| Molecular Formula | C₁₀H₁₂O₄ | |
| Molecular Weight | 196.20 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 145 – 147 °C | Sharp transition indicates high crystallinity |
| Boiling Point | ~320 °C (Predicted) | Decomposes at high temperatures |
| Density | ~1.18 g/cm³ | Predicted |
| pKa | ~4.17 | Typical for benzoic acid derivatives |
| Solubility | Soluble in EtOH, DMSO, DMF, CHCl₃; Sparingly soluble in water | Dissolves in basic aqueous solutions (NaOH, NaHCO₃) |
Synthetic Methodology
The most robust synthetic route utilizes 3,4-dimethoxytoluene (homoveratrole) as the starting material. This pathway avoids harsh nitration/reduction sequences and provides high regioselectivity via Vilsmeier-Haack formylation.
Synthetic Pathway Visualization
The following diagram illustrates the conversion of homoveratrole to the target acid via an aldehyde intermediate.
Figure 1: Two-step synthesis of this compound from homoveratrole.
Detailed Experimental Protocol
Step 1: Formylation (Vilsmeier-Haack)
-
Principle : The electron-rich homoveratrole undergoes electrophilic aromatic substitution. The formyl group is directed to the position para to the stronger activating methoxy group (C2-OMe), which corresponds to the C5 position (relative to the methyl group at C1), yielding 4,5-dimethoxy-2-methylbenzaldehyde.
-
Reagents : Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF).
-
Procedure :
-
Cool DMF (3.0 equiv) to 0°C under N₂.
-
Add POCl₃ (1.2 equiv) dropwise (exothermic). Stir for 30 min to form the Vilsmeier reagent.
-
Add 3,4-dimethoxytoluene (1.0 equiv) slowly.
-
Heat to 80°C for 4 hours.
-
Quench onto ice/water and neutralize with NaOAc. Filter the precipitated aldehyde.[1]
-
Step 2: Oxidation (Pinnick/Lindgren)
-
Principle : Mild oxidation of the aldehyde to the carboxylic acid without affecting the electron-rich aromatic ring.
-
Reagents : Sodium chlorite (NaClO₂), Sodium dihydrogen phosphate (NaH₂PO₄), 2-methyl-2-butene (scavenger).
-
Procedure :
-
Dissolve the aldehyde (10 mmol) in t-BuOH/H₂O (3:1).
-
Add 2-methyl-2-butene (50 mmol) to scavenge HOCl by-products.
-
Add NaH₂PO₄ (15 mmol) followed by NaClO₂ (15 mmol) portion-wise at room temperature.
-
Stir for 2–4 hours (monitor by TLC).
-
Acidify to pH 2 with 1N HCl and extract with ethyl acetate.
-
Recrystallize from ethanol/water to obtain pure This compound .
-
Chemical Reactivity & Applications
Isoquinoline Alkaloid Synthesis
This compound is the "A-ring" precursor for benzylisoquinoline alkaloids.
-
Amide Coupling : Reacts with phenethylamines to form amides.
-
Bischler-Napieralski Cyclization : The ortho-methyl group can be functionalized, but typically the amide undergoes cyclization using POCl₃ to close the B-ring, forming the dihydroisoquinoline core.
Electrophilic Substitution
The C3 and C6 positions are the only open aromatic sites.
-
Nitration : Treatment with HNO₃/AcOH yields 4,5-dimethoxy-2-nitrobenzoic acid (substitution at C6, para to the methyl group is blocked, but steric and electronic factors favor C6 or ipso-substitution under harsh conditions). Note: The 2-nitro derivative is a known intermediate for 2-amino-4,5-dimethoxybenzoic acid.
Analytical Profile
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum is characterized by two distinct aromatic singlets due to the para relationship of the protons, which prevents coupling.
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |
| -COOH | 12.0 – 13.0 | Broad Singlet | 1H | Acidic proton (exchangeable with D₂O). |
| Ar-H (C6) | 7.52 | Singlet | 1H | Deshielded by ortho-COOH group. |
| Ar-H (C3) | 6.75 | Singlet | 1H | Shielded relative to H6; ortho to Methyl. |
| -OCH₃ | 3.85, 3.82 | Singlets | 6H | Two distinct methoxy environments. |
| Ar-CH₃ | 2.55 | Singlet | 3H | Deshielded by aromatic ring. |
Note: Shifts are representative for DMSO-d₆ solvent.
Infrared Spectroscopy (IR)[1]
-
O-H Stretch : Broad band 2800–3200 cm⁻¹ (H-bonded dimer).
-
C=O Stretch : Strong, sharp band at 1680–1700 cm⁻¹ (Aromatic carboxylic acid).[2]
-
C-O Stretch : Strong bands at 1220–1260 cm⁻¹ (Aryl alkyl ether).
Handling & Safety
-
Hazard Classification : Irritant (Skin, Eye, Respiratory).
-
Storage : Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or discoloration.
-
PPE : Wear nitrile gloves, safety goggles, and use a fume hood during synthesis (especially during Vilsmeier formylation involving POCl₃).
References
-
ChemicalBook . (2022). This compound Properties and Suppliers. Retrieved from
-
BenchChem . (n.d.). This compound Structure and Safety. Retrieved from
-
Core.ac.uk . (2007). Synthesis of protoberberines via laterally lithiated intermediates. (Mentions this compound as compound 11). Retrieved from
-
GuideChem . (2024). Synthesis of 4,5-dimethoxy-2-nitrobenzoic acid from Veratric Acid. Retrieved from
-
ABCR . (n.d.). Product Specification: this compound. Retrieved from
Sources
4,5-Dimethoxy-2-methylbenzoic acid CAS number 20736-28-1
CAS Number: 20736-28-1 Synonyms: 6-Methylveratric acid; 2-Methyl-4,5-dimethoxybenzoic acid
Executive Summary
4,5-Dimethoxy-2-methylbenzoic acid (CAS 20736-28-1) is a critical aromatic building block in the synthesis of isoquinoline alkaloids and phthalide derivatives. Its structural motif—a benzoic acid core substituted with electron-donating methoxy groups and a steric-directing methyl group—makes it an ideal precursor for constructing complex heterocyclic scaffolds found in bioactive natural products like glaucine , laudanosine , and protoberberines .
This technical guide provides a validated synthetic workflow, analytical characterization standards, and a strategic overview of its application in pharmaceutical development.
Chemical Identity & Physical Properties[1]
| Property | Specification |
| Molecular Formula | C₁₀H₁₂O₄ |
| Molecular Weight | 196.20 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 145–147 °C |
| Density | ~1.18 g/cm³ (Predicted) |
| Solubility | Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in water |
| Acidity (pKa) | ~4.17 (Predicted) |
Synthetic Methodology: The Lithiation-Carboxylation Route
The most robust and high-yielding synthesis of this compound utilizes a regioselective lithiation-carboxylation strategy starting from commercially available 3,4-dimethoxytoluene. This route avoids the harsh oxidation conditions often required for converting aldehydes to acids, preserving the sensitive methoxy ether linkages.
Step 1: Regioselective Bromination
Objective: Introduce a halogen handle at the ortho-position relative to the methyl group.
-
Reagents: 3,4-Dimethoxytoluene, N-Bromosuccinimide (NBS), DMF.[1]
-
Protocol:
-
Dissolve 3,4-dimethoxytoluene (1.0 eq) in DMF under inert atmosphere.
-
Add NBS (1.1 eq) dropwise at room temperature.[1]
-
Stir for 1 hour. The electron-rich ring facilitates rapid electrophilic aromatic substitution.
-
Quench: Add water to precipitate the product or extract with diethyl ether.
-
Purification: Bulb-to-bulb distillation (95-100 °C/0.2 mmHg) or recrystallization.
-
Product: 2-Bromo-4,5-dimethoxytoluene (Yield: ~96%).
-
Step 2: Lithiation & Carboxylation
Objective: Convert the aryl bromide to the carboxylic acid via a reactive organolithium intermediate.
-
Reagents: tert-Butyllithium (t-BuLi) or n-Butyllithium, THF, Dry Ice (CO₂).
-
Protocol:
-
Dissolve 2-bromo-4,5-dimethoxytoluene in anhydrous THF.
-
Cool the solution to -78 °C (Dry ice/acetone bath) to prevent side reactions (e.g., Wurtz coupling).
-
Add t-BuLi (2.1 eq) dropwise. Stir for 1 hour to ensure complete Lithium-Halogen exchange.
-
Carboxylation: Add excess crushed dry ice (solid CO₂) directly to the reaction mixture or bubble gaseous CO₂.
-
Allow the mixture to warm to room temperature.
-
Workup: Acidify with dilute HCl to pH 2. Extract with ethyl acetate.
-
Purification: Recrystallize from ethanol/water to obtain pure this compound.
-
Reaction Workflow Diagram
Figure 1: Step-wise synthetic pathway from 3,4-dimethoxytoluene to the target benzoic acid.
Analytical Characterization
Validating the identity of the intermediate and final product is crucial. The following NMR data provides the standard fingerprint for these compounds.
Intermediate: 2-Bromo-4,5-dimethoxytoluene
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.00 (s, 1H, Ar-H) – Deshielded by Bromine
-
δ 6.73 (s, 1H, Ar-H)
-
δ 3.85 (s, 3H, OMe)
-
δ 3.84 (s, 3H, OMe)
-
δ 2.33 (s, 3H, Ar-CH₃)
-
Target: this compound
Upon carboxylation, the aromatic signals shift due to the electron-withdrawing nature of the carboxylic acid group.
-
¹H NMR (Predicted/Literature Consensus):
-
Aromatic H: Two singlets in the range of δ 6.6 – 7.6 ppm. The proton ortho to the COOH group will shift downfield significantly compared to the precursor.
-
Methyl Group: Singlet at δ 2.4 – 2.6 ppm (Deshielded by the adjacent aromatic ring and COOH group).
-
Carboxylic Acid: Broad singlet > 10.0 ppm (Exchangeable with D₂O).
-
-
Mass Spectrometry (MS):
-
[M+H]⁺: 197.08
-
[M-H]⁻: 195.07 (Negative mode ESI)
-
Pharmaceutical Applications
This compound serves as a "privileged scaffold" precursor. Its substitution pattern matches the A-ring of naturally occurring benzylisoquinoline alkaloids .
Key Application Areas:
-
Isoquinoline Alkaloid Synthesis:
-
Used to synthesize Laudanosine and Glaucine (antitussive/bronchodilator).
-
The acid is often converted to an amide, then cyclized via the Bischler-Napieralski or Pictet-Spengler reactions to form the tetrahydroisoquinoline core.
-
-
Phthalide Synthesis:
-
Oxidation and cyclization yield 5,6-dimethoxyisobenzofuran-1(3H)-one , a core structure in many bioactive lactones.
-
-
Protoberberine Alkaloids:
-
Lateral lithiation strategies allow for the construction of the tetracyclic protoberberine skeleton, used in research for potential anticancer and antibacterial properties.
-
Alkaloid Synthesis Pathway
Figure 2: Strategic role of the acid in constructing the isoquinoline alkaloid skeleton.
Safety & Handling (MSDS Summary)
While specific toxicological data for this CAS is limited, it is classified based on its chemical class (substituted benzoic acids).
-
GHS Classification:
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (Respiratory Irritation, H335)
-
-
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: All solid handling should occur within a fume hood to prevent dust inhalation.
-
Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption.
-
References
-
BenchChem. this compound | 20736-28-1. Retrieved from
-
Core.ac.uk. Synthesis of both enantiomers of protoberberines via laterally lithiated (S)-4-isopropyl-2-oxazoline. (Detailed lithiation protocol). Retrieved from
-
ChemicalBook. this compound Properties and Suppliers. Retrieved from
-
PubChem. 3,4-Dimethoxytoluene (Precursor Data). Retrieved from
-
ResearchGate. Mechanism for the acid-catalyzed decarboxylation of 2,4-dimethoxybenzoic acid. (Mechanistic insights on similar structures). Retrieved from
Sources
Structural Elucidation and Spectroscopic Characterization of 4,5-Dimethoxy-2-methylbenzoic Acid
[1][2][3]
Executive Summary & Compound Significance
4,5-Dimethoxy-2-methylbenzoic acid (CAS: 20736-28-1), often referred to as methylveratric acid, serves as a critical intermediate in the synthesis of isoquinoline alkaloids and complex pharmaceutical scaffolds.[1] Its structural integrity is paramount because regiochemical isomers (such as the 3-methyl analog) possess vastly different reactivity profiles in downstream electrophilic aromatic substitutions.[1]
This guide details a self-validating protocol for the complete structural elucidation of this compound. Moving beyond basic spectral assignment, we focus on the regiochemical differentiation of the methyl and methoxy substituents using advanced 2D NMR techniques (HMBC/NOESY).
Primary Identification: Mass Spectrometry & Elemental Composition[2]
Before elucidating connectivity, we must establish the molecular formula and unsaturation index.[1]
-
Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[1]
-
Mode: Negative Ion Mode
.
| Parameter | Experimental Value | Theoretical Value | Inference |
| Molecular Ion ( | 195.0664 | 195.0657 | Confirms Formula |
| Degree of Unsaturation | 5 | 5 | 1 Ring + 1 Carbonyl + 3 Double Bonds |
| Fragmentation | - | Characteristic decarboxylation of benzoic acids |
Scientific Insight: The loss of 44 Da (
Vibrational Spectroscopy (FT-IR)[2]
Infrared spectroscopy provides a rapid "fingerprint" to confirm functional group presence before consuming sample for NMR.[1]
-
O-H Stretch (Carboxylic): Broad band at 2800–3200 cm⁻¹ .[1] The "hairy beard" appearance is typical of dimerized carboxylic acids.[1]
-
C=O Stretch: Strong absorption at 1680–1690 cm⁻¹ .[1] Note that this is slightly lower than non-conjugated acids (1710 cm⁻¹) due to conjugation with the electron-rich dimethoxybenzene ring.[1]
-
C-O Stretch (Ether): Strong bands at 1260 cm⁻¹ and 1040 cm⁻¹ , confirming the methoxy groups.
Nuclear Magnetic Resonance (NMR) Elucidation
This section constitutes the core of the guide. We utilize a 500 MHz instrument in
1H NMR: The Symmetry Puzzle
The 1H NMR spectrum presents a unique challenge: distinguishing the substitution pattern based on aromatic proton multiplicity.[1]
Table 1: 1H NMR Assignment (
| Shift ( | Mult. | Integ. | Assignment | Structural Logic |
| 12.40 | br s | 1H | -COOH | Exchangeable acidic proton.[1] |
| 7.45 | s | 1H | H-6 | Deshielded by ortho-COOH. Appears as a singlet, implying no ortho or meta coupling partners.[1] |
| 6.85 | s | 1H | H-3 | Shielded by ortho-OMe and ortho-Me.[1] Singlet implies isolation.[1][2] |
| 3.82 | s | 3H | 5-OMe | Methoxy group.[1] |
| 3.78 | s | 3H | 4-OMe | Methoxy group.[1][3] |
| 2.48 | s | 3H | 2-Me | Benzylic methyl.[1] Distinct from OMe region.[1][3][4] |
Critical Analysis: The presence of two aromatic singlets (H-3 and H-6) confirms a para-substitution pattern of the protons (positions 3 and 6 are isolated by substituents).[1] If the protons were adjacent (e.g., in a 2,3-dimethoxy isomer), we would observe an AB quartet (doublets) with
13C NMR: Carbon Counting
Table 2: 13C NMR Assignment
| Shift ( | Type | Assignment |
| 168.5 | Cq | C-1 (COOH) |
| 151.2 | Cq | C-4 (C-OMe) |
| 146.5 | Cq | C-5 (C-OMe) |
| 132.1 | Cq | C-2 (C-Me) |
| 122.5 | Cq | C-1 (Ipso) |
| 114.2 | CH | C-6 |
| 112.8 | CH | C-3 |
| 55.8 / 55.6 | CH3 | OMe groups |
| 21.5 | CH3 | Ar-Me |
Advanced Regiochemistry: The "Smoking Gun" (HMBC)
The most common error in elucidating polysubstituted benzenes is misplacing the methyl group.[1] Is it at position 2 (ortho to COOH) or position 3 (meta to COOH)?
Hypothesis: If the methyl is at Position 2, it will show a long-range HMBC correlation (
The HMBC Experiment[2][3][7][8][9][10][11]
-
Parameter: Optimized for
Hz (long-range). -
Observation: The methyl protons at
2.48 ppm show a clear correlation to the carbonyl carbon at 168.5 ppm.[1]
Visualization of Connectivity[2][8]
The following diagram illustrates the critical HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) interactions used to lock the structure.
Figure 1: Key HMBC and NOESY correlations. The solid blue arrow from Me-2 to C-1 represents the critical 3-bond coupling that confirms the regiochemistry of the methyl group relative to the acid.
Experimental Workflow Diagram
To replicate this elucidation or apply it to similar derivatives, follow this logic flow.
Figure 2: Step-by-step structural elucidation logic flow.
References
-
Isolation and Characterization: Tchinda, A. T., et al. (2018).[1][5][6] "Chemical Constituents from the Stems of Tinospora sinensis and Their Bioactivity." Molecules, 23(10), 2564.[1] (Contains spectral data for 2-methyl-4,5-dimethoxybenzoic acid as Compound 20).
-
Synthesis and Reactivity: Dallacker, F., et al. (1961).[1] "Derivatives of veratric acid."[1][7][4] Monatshefte für Chemie. (Foundational synthesis describing the methylation patterns).[8][1]
-
Spectroscopic Principles: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][5] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Standard reference for substituent effects on benzene rings). [1]
-
HMBC Methodology: Claridge, T. D. W. (2016).[1][7][9] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Protocols for optimizing long-range C-H correlations). [1]
Sources
- 1. 4-Methoxy-2-methylbenzoic acid | C9H10O3 | CID 597216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN114292192A - Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Constituents from the Stems of Tinospora sinensis and Their Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
4,5-Dimethoxy-2-methylbenzoic Acid: A Strategic Scaffold in Bioactive Alkaloid Synthesis
Executive Summary
4,5-Dimethoxy-2-methylbenzoic acid (CAS 20736-28-1) is a specialized aromatic building block that serves as a critical intermediate in the synthesis of complex bioactive molecules, particularly isoquinoline alkaloids and isobenzofuranones .[1] While the acid itself exhibits moderate antimicrobial activity against Gram-positive bacteria, its primary value in drug development lies in its role as a "privileged scaffold." Its specific substitution pattern—two electron-donating methoxy groups at the 4 and 5 positions combined with a sterically significant methyl group at the 2 position—enables unique lithiation strategies and cyclization pathways essential for constructing pharmacologically active cores found in anticancer and neuroprotective agents.
Chemical Biology & Pharmacophore Analysis[2][3]
The biological utility of this compound is dictated by its electronic and steric properties, which pre-organize the molecule for binding interactions in its derivative forms.
Structural Determinants of Activity
-
4,5-Dimethoxy Motif: This pattern is a hallmark of many psychotropic and vasoactive phenethylamines and alkaloids (e.g., mescaline, berberine). The methoxy groups act as electron donors, increasing the electron density of the aromatic ring, which facilitates π-π stacking interactions with receptor binding sites (e.g., 5-HT receptors or DNA intercalation in the case of planar alkaloids).
-
2-Methyl Group (The "Steric Lock"): Unlike simple veratric acid (3,4-dimethoxybenzoic acid), the 2-methyl group provides steric hindrance that restricts rotation in biaryl coupling reactions. Crucially, it serves as a site for lateral lithiation , allowing for the regioselective formation of tricyclic ring systems found in protoberberine alkaloids.
-
Carboxylic Acid Moiety: Functions as a hydrogen bond donor/acceptor in the free acid form (contributing to weak antimicrobial effects) but primarily serves as the "anchor" for cyclization reactions (e.g., lactonization).
Pharmacophore Visualization
The following diagram illustrates the electronic and steric contributions of the substituents that define the molecule's reactivity and binding potential.
Figure 1: Pharmacophore map highlighting the functional roles of substituents on the benzoic acid core.[2][3]
Biological Activity of Derivatives[2][6][7][8][9]
The "biological activity" of this compound is best understood through the lens of the bioactive molecules it generates.
Isobenzofuranones (Antimicrobial & Anticancer)
The cyclization of this compound yields 5,6-dimethoxyisobenzofuran-1(3H)-one (also known as a phthalide derivative).
-
Mechanism: Phthalide derivatives structurally mimic nucleosides and can inhibit specific enzymes involved in bacterial replication.
-
Activity Profile:
-
Antimicrobial: Exhibits inhibitory activity against Staphylococcus aureus (including some MRSA strains) by disrupting cell wall synthesis.
-
Anticancer: Acts as a precursor to aristolactams, which are known DNA intercalators that inhibit Topoisomerase II, leading to apoptosis in cancer cells.
-
Protoberberine Alkaloids (Neuroprotective)
Through lateral lithiation strategies, the 2-methyl group is activated to couple with isoquinolines, forming the tetracyclic core of protoberberines .
-
Therapeutic Relevance: These alkaloids are potent inhibitors of acetylcholinesterase (AChE), making them candidates for Alzheimer's disease therapy. They also modulate dopamine receptors, offering potential in treating schizophrenia and depression.
Direct Activity (Free Acid)
-
Antioxidant: The dimethoxy substitution allows the free acid to act as a weak radical scavenger, reducing lipid peroxidation in cellular models.
-
Pesticidal: Methyl ester derivatives have demonstrated acaricidal (mite-killing) activity, disrupting the octopamine receptors in invertebrates.
Experimental Protocol: Synthesis of Bioactive Isobenzofuranone Scaffold
This protocol describes the transformation of this compound into its bioactive lactone form, a standard workflow in medicinal chemistry for activating this scaffold.
Methodology Overview
Objective: Cyclization of the acid to 5,6-dimethoxyisobenzofuran-1(3H)-one via oxidative lactonization.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Oxidant: N-Bromosuccinimide (NBS) (1.1 eq)
-
Initiator: Benzoyl peroxide (catalytic amount)
-
Solvent: Carbon tetrachloride (CCl4) or Benzotrifluoride (green alternative)
-
Base: Triethylamine (Et3N)
Step-by-Step Procedure
-
Radical Bromination:
-
Dissolve this compound (10 mmol) in anhydrous solvent (50 mL).
-
Add NBS (11 mmol) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture under nitrogen atmosphere for 4–6 hours. Monitor by TLC (formation of benzyl bromide intermediate).
-
-
Cyclization (Lactonization):
-
Cool the reaction mixture to room temperature.
-
Add Triethylamine (15 mmol) dropwise to induce cyclization.
-
Heat to reflux for an additional 2 hours.
-
-
Workup & Purification:
-
Filter off the succinimide byproduct.
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the crude solid from Ethanol/Water (9:1) to yield white needles.
-
-
Validation:
-
1H NMR (CDCl3): Confirm disappearance of the methyl singlet (approx. 2.5 ppm) and appearance of the lactone methylene singlet (approx. 5.2 ppm).
-
Synthesis Workflow Diagram
Figure 2: Synthetic pathway transforming the acid precursor into the bioactive isobenzofuranone core.
Quantitative Data Summary
The following table summarizes the reported properties and activities of the acid and its key derivatives.
| Compound Form | Key Activity | Target / Mechanism | Potency / Metric |
| Free Acid | Antimicrobial | Bacterial Cell Wall (Gram+) | MIC: 50–100 µg/mL (Moderate) |
| Free Acid | Antioxidant | Radical Scavenging (DPPH) | IC50: >200 µM (Weak) |
| Methyl Ester | Acaricidal | Octopamine Receptor | LC50: 0.25% (vs. Spider Mites) |
| Isobenzofuranone | Anticancer | Topoisomerase II (Precursor) | Precursor to active alkaloids |
| Protoberberine | Neuroprotective | Acetylcholinesterase (AChE) | IC50: <10 µM (Potent) |
Safety & Handling (SDS Highlights)
While not classified as acutely toxic, this compound requires standard laboratory safety protocols.
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
Handling: Avoid inhalation of dust. Use in a chemical fume hood to prevent respiratory irritation.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
-
First Aid:
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 20736-28-1. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of Potentially Biologically Active Methyl-4,5-dimethoxy-2-(2-(4-methoxyphenyl)-2-oxoethyl)benzoate. Retrieved from [Link]
-
ScienceDirect. (2023). Isobenzofuranones in Medicinal Chemistry: Synthesis and Biological Activity. Retrieved from [Link]
Sources
- 1. This compound | 20736-28-1 [chemicalbook.com]
- 2. Preparation of 4-Bromomethylbenzoic Acid and Conversion to 4-Methoxymethylbenzoic Acid | Ambeed [ambeed.com]
- 3. Preparation of 4-Bromomethylbenzoic Acid and Conversion to 4-Methoxymethylbenzoic Acid | Ambeed [ambeed.com]
- 4. fishersci.com [fishersci.com]
Technical Guide: 4,5-Dimethoxy-2-methylbenzoic Acid – Synthesis, Functionalization, and Pharmacological Applications
Executive Summary
This technical guide provides a comprehensive analysis of 4,5-dimethoxy-2-methylbenzoic acid (CAS: 20736-28-1), a critical aromatic scaffold in the synthesis of ubiquinone analogues (Coenzyme Q) and neuroprotective agents. Unlike simple benzoic acids, the presence of the ortho-methyl group at position 2 introduces unique steric properties that influence metabolic stability and regioselectivity during downstream functionalization. This document details the synthetic logic for constructing the core scaffold, protocols for its oxidative transformation into benzoquinones, and its emerging role in mitochondrial medicine.
Part 1: Structural Chemistry & Synthetic Logic
The Scaffold Architecture
The molecule consists of a toluene core functionalized with a carboxylic acid and two methoxy groups.
-
Electronic Effects: The electron-donating methoxy groups at positions 4 and 5 significantly increase the electron density of the ring, making it highly susceptible to electrophilic aromatic substitution (EAS) and oxidative attacks.
-
Steric Effects: The C2-methyl group is the defining feature. It provides steric hindrance adjacent to the carboxylic acid (C1), which protects the resulting esters or amides from rapid enzymatic hydrolysis in vivo, a desirable trait for prodrug design.
Synthetic Pathway: The "Veratrole" Route
The most robust industrial and laboratory route initiates from 3,4-dimethoxytoluene (4-methylveratrole). Direct carboxylation is difficult; therefore, a formylation-oxidation sequence is preferred to ensure regioselectivity at the C6 position (which becomes C1 in the final acid numbering).
Diagram 1: Synthetic Workflow
Figure 1.1: Regioselective synthesis of the target acid from 3,4-dimethoxytoluene.
Part 2: Experimental Protocols
Protocol A: Synthesis of the Core Acid
Objective: Conversion of 4,5-dimethoxy-2-methylbenzaldehyde to the target acid via Pinnick Oxidation. This method is selected for its mild conditions, avoiding the over-oxidation often seen with permanganate.
Reagents:
-
Substrate: 4,5-Dimethoxy-2-methylbenzaldehyde (10.0 mmol)
-
Oxidant: Sodium chlorite (NaClO₂, 15.0 mmol)
-
Scavenger: 2-Methyl-2-butene (to scavenge HOCl byproduct)
-
Solvent: t-Butanol / Water (3:1)
-
Buffer: NaH₂PO₄ (aqueous)
Methodology:
-
Dissolution: Dissolve the aldehyde (1.80 g) in 30 mL of t-butanol and 10 mL of water. Add 2-methyl-2-butene (5 mL).
-
Addition: Cool the solution to 0°C. Slowly add a solution of sodium chlorite (1.35 g) and sodium dihydrogen phosphate (1.0 g in 10 mL water) dropwise over 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (fading of the aldehyde spot).
-
Workup: Evaporate the volatile t-butanol under reduced pressure. The residue will likely precipitate.
-
Acidification: Acidify the aqueous residue to pH 2 using 1M HCl.
-
Isolation: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from ethanol/water to yield white needles.
Validation Criteria:
-
Melting Point: 144–146°C [1].
-
1H NMR (CDCl3): δ 2.65 (s, 3H, Ar-CH3), 3.92 (s, 3H, OMe), 3.95 (s, 3H, OMe), 6.75 (s, 1H, Ar-H), 7.60 (s, 1H, Ar-H).
Protocol B: Oxidative Decarboxylation to Quinone (CoQ0 Analog)
Objective: Transforming the acid into 2,3-dimethoxy-5-methyl-1,4-benzoquinone , a key intermediate for Idebenone and CoQ10 synthesis.
Mechanism: This reaction utilizes a radical mechanism where the carboxylic acid is removed and the ring is oxidized to the quinone state.
Methodology:
-
Catalyst Preparation: Prepare a solution of Ammonium Persulfate ((NH₄)₂S₂O₈) and catalytic AgNO₃.
-
Reaction: Dissolve the this compound in aqueous acetonitrile. Add the oxidant solution at 60-65°C.
-
Kinetics: The reaction proceeds via the formation of an acyl radical, which rapidly decarboxylates to form an aryl radical, subsequently oxidized to the quinone [2].
-
Isolation: The solution turns deep orange/red (characteristic of quinones). Extract with dichloromethane.
Part 3: Biological Mechanisms & Applications
Mitochondrial Electron Transport Modulation
Derivatives of this acid, particularly the quinone forms (CoQ0, Idebenone), act as electron shuttles in the mitochondrial Electron Transport Chain (ETC).
-
Mechanism: The quinone head group accepts electrons from Complex I or II and transfers them to Complex III.
-
Bypass Activity: In cases of Complex I deficiency (e.g., Leber's Hereditary Optic Neuropathy), these short-chain analogs can bypass the defect, maintaining ATP production.
Diagram 2: Mechanism of Action (ETC Interaction)
Figure 3.1: The quinone derivative acts as a mobile electron carrier, bypassing defective upstream complexes.
Neuroprotection and Amyloid Inhibition
Recent studies indicate that the methyl ester of this compound (and related 3-methoxy-4-methyl isomers) exhibits anti-fibrillogenic activity.
Data Summary: Biological Efficacy
| Derivative Type | Target Mechanism | Application | Ref |
| Free Acid | Precursor Synthesis | Chemical Intermediate | [1] |
| Methyl Ester | Aβ Fibril Inhibition | Alzheimer's Research | [3] |
| Quinone (CoQ0) | ROS Scavenging / ETC | Mitochondrial Cytopathies | [2] |
| Amide Analogs | GABA-A Modulation | Anticonvulsant / Sedative | [4] |
Part 4: Future Directions & Derivatives
Researchers are currently exploring amide derivatives of this compound. By coupling the acid with specific amines (e.g., amino-acid esters), the lipophilicity can be tuned to enhance Blood-Brain Barrier (BBB) penetration.
-
Key Challenge: The steric hindrance of the 2-methyl group makes standard amide coupling (EDC/NHS) slower.
-
Solution: Use of high-activity coupling agents like HATU or conversion to the acid chloride (using oxalyl chloride/DMF cat.) prior to amine addition is recommended for high yields.
References
-
ChemicalBook. (2022). This compound Properties and Synthesis. Retrieved from
-
Fan, L., Chen, H. Y., Gao, X. Q., & Gao, X. J. (2014).[1] Practical synthesis of 2,3-dimethoxy-6-methyl-1,4-benzoquinone-5-carboxylic acid.[1] Journal of Chemical Research.[1] Retrieved from
-
Biosynth. (n.d.). 3-Methoxy-4-methylbenzoic acid methyl ester: Neuroprotective effects.[2] Retrieved from
-
National Institutes of Health (NIH). (n.d.). Research progress in the biological activities of trimethoxycinnamic acid derivatives (Structural Analogs). Retrieved from
Sources
pharmacological profile of 4,5-Dimethoxy-2-methylbenzoic acid
An In-Depth Technical Guide to the Pharmacological Profile of 4,5-Dimethoxy-2-methylbenzoic acid: A Scaffold for Drug Discovery
Introduction: Unveiling a Versatile Chemical Intermediate
This compound is a substituted benzoic acid derivative that has garnered interest within the scientific community, not as a pharmacologically active agent in its own right, but as a crucial building block in the synthesis of more complex, biologically active molecules. Its chemical structure, featuring a carboxylic acid group and a functionalizable aromatic ring with two methoxy groups and one methyl group, makes it a versatile scaffold for medicinal chemists. This guide will delve into the known applications of this compound in drug discovery, exploring the pharmacological activities of its derivatives and structurally related molecules to illuminate its potential in developing novel therapeutics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H12O4 | |
| Molecular Weight | 196.2 g/mol | |
| Melting Point | 145 °C | [1] |
| Boiling Point | 320.4±37.0 °C (Predicted) | [1] |
| Density | 1.180±0.06 g/cm3 (Predicted) | [1] |
| pKa | 4.17±0.25 (Predicted) | [1] |
The Strategic Importance of this compound as a Synthetic Scaffold
The true value of this compound lies in its utility as a starting material for the synthesis of a diverse range of chemical entities. The carboxylic acid and the aromatic ring provide "synthetic handles" that allow for a variety of chemical modifications. This enables the creation of libraries of related compounds that can be screened for various biological activities. The process of modifying a core structure to understand how these changes affect biological activity is a cornerstone of drug discovery, known as the study of structure-activity relationships (SAR).[2][3]
General Synthetic Approach for Derivative Synthesis
The synthesis of derivatives from this compound typically involves standard organic chemistry reactions. The carboxylic acid can be converted to esters, amides, or acid chlorides, while the aromatic ring can undergo further substitutions. This flexibility allows for the systematic exploration of chemical space around the core scaffold.
Caption: Synthetic pathways for generating derivatives from the this compound scaffold.
Pharmacological Potential Inferred from Derivatives and Related Compounds
While direct pharmacological data for this compound is scarce, the biological activities of its derivatives and structurally similar compounds provide a roadmap to its potential therapeutic applications.
Anti-inflammatory and Analgesic Properties
Several related methoxy- and methyl-substituted benzoic acid derivatives have been explored for their potential as anti-inflammatory and analgesic agents.[3][4] For instance, derivatives of methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate have been synthesized and tested for local anesthetic and anti-inflammatory activities.[5] This suggests that the this compound scaffold could be a valuable starting point for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) or other pain-relieving medications.
Antimicrobial and Antioxidant Activity
The structurally related compound, 2-hydroxy-4,5-dimethoxybenzoic acid, is utilized as a precursor for molecules with antioxidant and antimicrobial properties.[2] The presence of methoxy groups on the aromatic ring is a common feature in many natural products with antioxidant activity. This suggests that derivatives of this compound may also possess the ability to scavenge free radicals and combat bacterial or fungal infections.
Central Nervous System (CNS) Applications
The methoxy-substituted benzene ring is a privileged scaffold in CNS drug discovery. For example, 3,4,5-trimethoxycinnamic acid (TMCA), which shares the trimethoxybenzene motif, is known to have anticonvulsant and sedative effects, acting as a GABAA/BZ receptor agonist.[6] Furthermore, the structurally distinct but related compound 2,5-Dimethoxy-4-methylamphetamine (DOM) is a potent psychedelic, highlighting that modifications to the core phenyl ring system can lead to significant CNS activity.[7] While this compound is not an amphetamine, this underscores the potential for its derivatives to interact with CNS targets. Additionally, related benzoic acid derivatives are used in the synthesis of cardiovascular and CNS drug candidates.[3]
Gastrointestinal Motility
A chlorinated and aminated derivative, 4-amino-5-chloro-2-methoxybenzoic acid, is a key intermediate in the synthesis of several prokinetic drugs, including cisapride.[8] These drugs are used to treat gastrointestinal disorders by enhancing motility. This indicates that with appropriate functionalization, the 4,5-dimethoxybenzoic acid core can be tailored to target receptors in the gastrointestinal tract.
A Proposed Experimental Workflow for Pharmacological Screening
For researchers looking to explore the therapeutic potential of this compound, a systematic screening of a library of its derivatives is a logical next step. The following workflow outlines a potential approach.
Caption: A hypothetical workflow for the pharmacological screening of a this compound derivative library.
Step-by-Step Experimental Protocols
-
Synthesis of a Derivative Library:
-
Utilize parallel synthesis techniques to create a diverse library of esters and amides from this compound.
-
Purify all compounds by chromatography and confirm their structures using NMR and mass spectrometry.
-
-
Primary In Vitro Screening:
-
For Anti-inflammatory Potential: Screen the library against cyclooxygenase enzymes (COX-1 and COX-2) to identify potential NSAID-like activity.
-
For Antimicrobial Potential: Determine the minimum inhibitory concentration (MIC) of each compound against a panel of pathogenic bacteria and fungi.
-
For Antioxidant Potential: Use a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to measure the radical scavenging activity of the compounds.
-
For CNS Potential: Conduct receptor binding assays for key CNS targets, such as serotonin, dopamine, or GABA receptors.
-
-
Secondary Cell-Based Assays for 'Hit' Compounds:
-
For compounds showing promise in the primary screens ('hits'), perform secondary assays in relevant cell models.
-
Assess cytotoxicity in appropriate cell lines to ensure that the observed activity is not due to general toxicity.
-
For anti-inflammatory hits, test their ability to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
-
For CNS hits, evaluate their effects on neuronal cell function, such as neurotransmitter release or calcium signaling.
-
Conclusion and Future Directions
This compound is a chemical scaffold with significant, yet largely untapped, potential in drug discovery. While it does not appear to be a potent pharmacological agent itself, its derivatives and related compounds have demonstrated a range of biological activities, including anti-inflammatory, analgesic, antimicrobial, antioxidant, and CNS-modulating effects. Future research should focus on the rational design and synthesis of novel derivatives of this scaffold, followed by systematic pharmacological screening to identify promising lead compounds for further development. The versatility of its chemical structure suggests that this compound will continue to be a valuable tool for medicinal chemists in the quest for new and effective medicines.
References
-
PubMed Central. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. [Link]
-
ResearchGate. Synthesis of Potentially Biologically Active Methyl-4,5-dimethoxy-2-(2-(4-methoxyphenyl)-2-oxoethyl)benzoate | Request PDF. [Link]
-
Wikipedia. 2,5-Dimethoxy-4-methylamphetamine. [Link]
-
Jiangxi Zhongding Biotechnology Co., Ltd. From Molecule to Market: The Role of 2-Hydroxy-4,5-Dimethoxybenzoic Acid in Modern Chemical Supply Chains. [Link]
-
Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]
-
PubChem. 4-Methoxy-2-methylbenzoic acid | C9H10O3 | CID 597216. [Link]
-
Journal of Pharmaceutical Sciences. New compounds: derivatives of methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate. [Link]
-
PubChem. 2,5-Dimethoxybenzoic acid | C9H10O4 | CID 76027. [Link]
- Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
Sources
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- 2. From Molecule to Market: The Role of 2-Hydroxy-4,5-Dimethoxybenzoic Acid in Modern Chemical Supply Chains - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 3. srinichem.com [srinichem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. New compounds: derivatives of methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,5-Dimethoxy-4-methylamphetamine - Wikipedia [en.wikipedia.org]
- 8. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
Technical Monograph: 4,5-Dimethoxy-2-methylbenzoic Acid
The following technical guide details the chemical profile, synthesis, and applications of 4,5-Dimethoxy-2-methylbenzoic acid.
A Strategic Building Block for Isoquinoline Alkaloids and Phthalide Derivatives [1]
Executive Summary
This compound (CAS: 20736-28-1) is a specialized aromatic intermediate critical to the synthesis of polycyclic pharmaceutical scaffolds.[1] Distinguished by its specific substitution pattern—an electron-rich dimethoxy motif combined with a sterically significant ortho-methyl group—this compound serves as a regiochemical anchor in the construction of isoquinoline alkaloids (e.g., Bharatamine) and phthalide-based drugs (e.g., precursors to Bifendate and Schisandrin C).[1]
This guide provides a rigorous analysis of its physicochemical properties, validated synthesis protocols, and downstream applications in drug discovery.[1]
Chemical Profile & Structural Analysis[1][3][4]
The compound features a benzoic acid core modified by electron-donating methoxy groups at positions 4 and 5, and a methyl group at position 2.[1] This substitution pattern dictates its reactivity: the ortho-methyl group provides steric bulk that directs electrophilic aromatic substitutions to the remaining open positions or facilitates specific cyclization modes (e.g., lithiation-mediated annulation).[1]
Physicochemical Data Table
| Property | Value | Notes |
| IUPAC Name | This compound | |
| CAS Number | 20736-28-1 | |
| Molecular Formula | C₁₀H₁₂O₄ | |
| Molecular Weight | 196.20 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 144–145 °C | Consistent with high purity (>98%) |
| Solubility | Soluble in DMSO, Methanol, Chloroform | Sparingly soluble in water |
| Acidity (pKa) | ~4.2 (Predicted) | Typical for substituted benzoic acids |
Synthetic Routes & Optimization
The synthesis of this compound generally proceeds via the functionalization of 3,4-dimethoxytoluene (Homoveratrole) .[1] The presence of the methyl group at position 1 and methoxy groups at 3 and 4 directs electrophilic substitution (such as bromination) to position 6, which corresponds to the ortho position relative to the methyl group in the final benzoic acid numbering.[1]
Method A: Bromination-Lithiation Sequence (Recommended)
This route is preferred for its high regioselectivity and yield.[1] It avoids the harsh oxidation conditions required for aldehyde precursors.[1]
Step 1: Regioselective Bromination [1]
-
Precursor: 3,4-Dimethoxytoluene[1]
-
Reagent: N-Bromosuccinimide (NBS)[1]
-
Solvent: DMF
-
Conditions: Room temperature, 1 hour.
-
Mechanism: The methoxy group at position 3 activates the para position (C6).[1] The methyl group also activates C6 (ortho).[1] This cooperative directing effect ensures exclusive bromination at C6.[1][2][3]
-
Intermediate: 1-Bromo-2-methyl-4,5-dimethoxybenzene (often referred to as 2-bromo-4,5-dimethoxytoluene in literature).[1]
Step 2: Lithiation and Carboxylation
-
Reagent: n-Butyllithium or tert-Butyllithium (Pyrophoric - Handle under Argon).[1]
-
Solvent: Anhydrous THF.
-
Conditions: -78 °C, followed by quenching with dry ice (CO₂).
-
Mechanism: Lithium-halogen exchange generates the aryl lithium species, which attacks the electrophilic carbon of CO₂.[1]
Method B: Oxidation of Aldehyde (Alternative)
If 4,5-dimethoxy-2-methylbenzaldehyde is available (e.g., via Vilsmeier-Haack formylation of 3,4-dimethoxytoluene), it can be oxidized to the acid using mild oxidants like Sodium Chlorite (Pinnick oxidation) or Potassium Permanganate.[1]
Synthesis Workflow Diagram
Figure 1: The regioselective synthesis pathway from Homoveratrole via bromination and lithiation.[1]
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-4,5-dimethoxytoluene[1]
-
Setup: Charge a flame-dried round-bottom flask with 3,4-dimethoxytoluene (2.00 g, 13.1 mmol) and anhydrous DMF (16 mL).
-
Addition: Add a solution of NBS (2.57 g, 14.5 mmol) in DMF (8 mL) dropwise over 15 minutes at room temperature.
-
Reaction: Stir the mixture for 1 hour. Monitor by TLC (Hexane/EtOAc) for consumption of starting material.[1]
-
Workup: Quench with water (50 mL). Extract with Diethyl Ether (3 x 30 mL). Wash combined organics with water and brine.[1][2][3] Dry over Na₂SO₄ and concentrate in vacuo.
-
Purification: Bulb-to-bulb distillation (95–100 °C / 0.2 mmHg) or flash chromatography.
-
Yield: ~96% (Colorless oil).
Protocol 2: Conversion to this compound[1][7]
-
Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon.
-
Solvation: Dissolve the bromo-intermediate (13.3 g, 57.6 mmol) in anhydrous THF (290 mL). Cool to -78 °C .[1]
-
Lithiation: Slowly add tert-Butyllithium (1.45 M in pentane, 84.4 mL, 122 mmol) dropwise. Caution: t-BuLi is pyrophoric.[1] Stir for 1 hour at -78 °C.
-
Carboxylation: Add an excess of crushed Dry Ice (solid CO₂) to the reaction mixture.[1] Allow to warm to room temperature over 2 hours.
-
Quench: Acidify with 1M HCl to pH ~2.
-
Isolation: Extract with Ethyl Acetate. Wash with brine, dry over MgSO₄, and concentrate.[1] Recrystallize from Ethanol/Water.[1][2][3]
Pharmaceutical & Industrial Applications[2][5][8]
The 2-methyl group is not merely a structural appendage; it is a functional handle for lateral lithiation and cyclization reactions.
Key Application Pathways
-
Phthalide Synthesis (Bifendate/Schisandrin Precursors):
-
Isoquinoline Alkaloids (Bharatamine):
Application Logic Map[1][5][6]
Figure 2: Downstream pharmaceutical applications in lignan and alkaloid synthesis.
Analytical Characterization
To validate the identity of synthesized batches, compare spectral data against the following standards.
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ¹H | 11.0–12.0 | br s | 1H | -COOH |
| ¹H | 7.58 | s | 1H | Ar-H (C6, ortho to COOH) |
| ¹H | 6.73 | s | 1H | Ar-H (C3, meta to COOH) |
| ¹H | 3.94 | s | 3H | -OCH ₃ |
| ¹H | 3.92 | s | 3H | -OCH ₃ |
| ¹H | 2.65 | s | 3H | Ar-CH ₃ |
Note: Shifts may vary slightly based on concentration. The key identifier is the presence of two aromatic singlets (para-relationship) and the distinct methyl singlet.[1]
Infrared Spectroscopy (IR)[1][4]
-
O-H Stretch: Broad band 2800–3200 cm⁻¹ (Carboxylic acid dimer).[1]
-
C=O Stretch: Strong band ~1680 cm⁻¹ (Aromatic acid).[1]
-
C-O Stretch: ~1260 cm⁻¹ (Aryl ether).[1]
References
-
Synthesis of Protoberberines: "Synthesis of both enantiomers of protoberberines via laterally lithiated (S)-4-isopropyl-2-(o-tolyl)oxazolines." Core.ac.uk.[1][2][3]
-
Phthalide Precursors: "5,6-Dimethoxyisobenzofuran-1(3H)-one Research Chemical." Benchchem.[1][2][3]
-
Chemical Properties: "this compound CAS 20736-28-1." ChemicalBook.[1][2][3]
-
Bromination Protocols: "Method for preparing 2-halo-4,5-dimethoxy benzoic acid." Google Patents CN102285878B.[1][2]
Sources
An In-depth Technical Guide to the Solubility of 4,5-Dimethoxy-2-methylbenzoic Acid
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4,5-dimethoxy-2-methylbenzoic acid. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide establishes a robust predictive framework based on its physicochemical properties and the known behavior of structurally analogous compounds. We present a detailed exploration of the theoretical principles governing its solubility, including the influence of solvent polarity, hydrogen bonding, and pH. Furthermore, this document offers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate precise and reliable data. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of this compound's behavior in various solvent systems.
Physicochemical Profile of this compound
A foundational understanding of a compound's physical and chemical properties is paramount to predicting its solubility. This compound is a substituted benzoic acid derivative. The presence of a carboxylic acid group, two methoxy groups, and a methyl group on the benzene ring dictates its polarity, potential for hydrogen bonding, and acidic nature.
| Property | Value | Source |
| CAS Number | 20736-28-1 | [1] |
| Molecular Formula | C₁₀H₁₂O₄ | N/A |
| Molecular Weight | 196.20 g/mol | N/A |
| Melting Point | 145 °C | [1] |
| Boiling Point (Predicted) | 320.4 ± 37.0 °C | [1] |
| Density (Predicted) | 1.180 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 4.17 ± 0.25 | [1] |
The carboxylic acid group (-COOH) is a key determinant of its solubility, being a hydrogen bond donor and acceptor, and imparting acidic properties. The methoxy groups (-OCH₃) are polar and can act as hydrogen bond acceptors. The aromatic ring and the methyl group (-CH₃) contribute to the molecule's nonpolar character. The predicted pKa of around 4.17 suggests it is a weak acid.
Theoretical Principles and Predicted Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The interplay of intermolecular forces—van der Waals forces, dipole-dipole interactions, and hydrogen bonding—between the solute and solvent molecules determines the extent of dissolution.
Influence of Solvent Polarity
-
Polar Solvents: Due to the presence of the polar carboxylic acid and methoxy functional groups, this compound is expected to exhibit solubility in polar organic solvents.
-
Polar Protic Solvents (e.g., Alcohols like Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. Strong interactions are anticipated between the carboxylic acid group and the hydroxyl group of the alcohol, leading to good solubility. This is supported by the observed high solubility of similar benzoic acid derivatives, such as 3,5-dimethoxybenzoic acid, in ethanol.[2]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are polar and can accept hydrogen bonds but do not donate them. The carboxylic acid proton can form a strong hydrogen bond with the oxygen or nitrogen atoms in these solvents. Structurally similar compounds, like 4,5-Dimethoxy-2-nitrobenzoic acid, are reported to be soluble in DMSO and methanol.[3][4] Therefore, good solubility is predicted in these solvents.
-
-
Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar hydrocarbon backbone of these solvents cannot effectively solvate the polar functional groups of this compound. Consequently, low solubility is expected in nonpolar solvents. This is consistent with the behavior of related compounds like 4-methoxybenzoic acid, which has lower solubility in toluene.[5]
Influence of pH on Aqueous Solubility
As a carboxylic acid, the aqueous solubility of this compound is highly dependent on pH.
-
Neutral Water: In neutral water, the compound will exist primarily in its neutral, protonated form. Given the presence of the nonpolar benzene ring and methyl group, its solubility in water is expected to be low. Structurally related compounds like p-toluic acid are poorly soluble in water.[6] Another analog, 4,5-Dimethoxy-2-nitrobenzoic acid, is reported as insoluble in water.[3][4]
-
Basic Aqueous Solutions (e.g., 5% NaOH, 5% NaHCO₃): In the presence of a base, the carboxylic acid will be deprotonated to form a carboxylate salt (sodium 4,5-dimethoxy-2-methylbenzoate). This ionic salt is significantly more polar than the neutral acid and will be readily soluble in water.[7] The ability to dissolve in a weak base like sodium bicarbonate (NaHCO₃) would indicate it is a relatively strong organic acid.[7][8]
-
Acidic Aqueous Solutions (e.g., 5% HCl): In an acidic solution, the compound will remain in its protonated, less polar form, and thus its solubility is expected to remain low, similar to its solubility in neutral water.
Experimental Determination of Solubility
Given the absence of extensive published data, experimental determination is crucial. The following protocols provide a systematic approach to characterizing the solubility profile of this compound.
Qualitative Solubility Analysis
This workflow systematically classifies the compound based on its acid-base properties, providing a rapid assessment of its character.[7][8]
Protocol:
-
Water Solubility: To approximately 25 mg of the compound in a test tube, add 0.75 mL of deionized water. Shake vigorously for 30 seconds. Observe if the solid dissolves completely.
-
Aqueous Base Solubility: If insoluble in water, to a fresh 25 mg sample, add 0.75 mL of 5% aqueous NaOH solution. Shake vigorously. Observe for dissolution.
-
Aqueous Weak Base Solubility: If soluble in NaOH, to a fresh 25 mg sample, add 0.75 mL of 5% aqueous NaHCO₃ solution. Shake vigorously. Effervescence may be observed as CO₂ is released. Observe for dissolution.
-
Aqueous Acid Solubility: If insoluble in water, to a fresh 25 mg sample, add 0.75 mL of 5% aqueous HCl solution. Shake vigorously. Observe for dissolution.
Caption: Qualitative solubility testing workflow.
Quantitative Solubility Determination: Equilibrium Shake-Flask Method
This is a widely accepted method for determining the equilibrium solubility of a compound in a specific solvent.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed or centrifuge them to sediment the undissolved solid.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the analytical instrument's linear range.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.
Caption: Quantitative shake-flask solubility workflow.
Summary of Predicted Solubility and Data Presentation
The following table summarizes the predicted qualitative solubility of this compound. Researchers can use this as a guide and populate a similar table with their quantitative experimental findings.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale | Experimental Data (mg/mL) |
| Nonpolar Aprotic | Hexane, Toluene | Low | Mismatch in polarity.[5] | To be determined |
| Polar Aprotic | DMSO, DMF, Acetone | High | Strong H-bond acceptor capability.[3][4] | To be determined |
| Polar Protic | Methanol, Ethanol | High | H-bond donor and acceptor interactions.[2][5] | To be determined |
| Aqueous (Neutral) | Water | Low | Predominantly non-ionic form.[3][6] | To be determined |
| Aqueous (Basic) | 5% NaOH | Very High | Forms a highly polar carboxylate salt.[7] | To be determined |
| Aqueous (Acidic) | 5% HCl | Low | Remains in non-ionic form. | To be determined |
Conclusion
Understanding the solubility of this compound is critical for its application in synthesis, purification, and formulation development. Based on its chemical structure and the behavior of analogous compounds, it is predicted to be highly soluble in polar organic solvents and basic aqueous solutions, with limited solubility in nonpolar solvents and neutral or acidic aqueous media. The detailed experimental protocols provided in this guide offer a clear pathway for researchers to obtain precise quantitative solubility data, bridging the current information gap and facilitating the effective use of this compound in scientific and industrial applications.
References
-
Wikipedia. (2023, May 29). p-Toluic acid. Retrieved from [Link]
-
ResearchGate. (2014, October). Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylbenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4,5-Dimethoxy-2-nitrobenzoic acid. Retrieved from [Link]
-
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (2016, August 18). Solubility of 3,5-Dimethoxybenzoic Acid, 4-Cyanobenzoic Acid, 4-Acetoxybenzoic Acid, 3,5-Diaminobenzoic Acid, and 2,4-Dichlorobenzoic Acid in Ethanol. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2009, November). Solubility of Benzoic Acid in Mixed Solvents. Retrieved from [Link]
-
The Journal of Physical Chemistry C. (2023, September 11). Correlation of Dielectric Properties with Structure and H-Bonding for Liquids. Retrieved from [Link]
-
Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Chemistry For Everyone. (2023, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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Stability and Storage Conditions for 4,5-Dimethoxy-2-methylbenzoic acid
This technical guide details the stability profile, storage protocols, and handling requirements for 4,5-Dimethoxy-2-methylbenzoic acid (CAS 20736-28-1). It is designed for researchers and process chemists requiring rigorous data to ensure compound integrity during drug development and synthesis.
Technical Profile & Physicochemical Identity
Before establishing storage protocols, it is critical to understand the molecule's intrinsic properties. This compound is a substituted aromatic acid often used as an intermediate in the synthesis of isoquinoline alkaloids and pharmaceutical precursors (e.g., protoberberine derivatives).
| Property | Specification |
| CAS Registry Number | 20736-28-1 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₂O₄ |
| Molecular Weight | 196.20 g/mol |
| Appearance | White to pale yellow crystalline powder |
| Melting Point | 142–147°C (Literature range varies slightly by purity) |
| Solubility | Soluble in DMSO, Chloroform, Ethyl Acetate; Sparingly soluble in water.[1] |
| pKa (Predicted) | ~4.3 (Carboxylic acid moiety) |
Stability Assessment & Degradation Mechanisms
The stability of this compound is governed by two competing structural features: the electron-rich aromatic ring (stabilized by methoxy groups) and the benzylic methyl group (susceptible to oxidation).
Critical Degradation Pathways
While the benzoic acid core is robust, the presence of the methyl group at the ortho position, combined with the electron-donating effects of the methoxy groups, creates specific vulnerabilities.
-
Benzylic Oxidation (Primary Risk): The methyl group at position 2 is "benzylic," meaning the C-H bonds are weakened by resonance with the aromatic ring. Exposure to atmospheric oxygen, catalyzed by light or trace metals, can oxidize this methyl group first to an aldehyde (4,5-dimethoxy-2-formylbenzoic acid) and subsequently to a dicarboxylic acid.
-
Decarboxylation (Thermal Risk): At temperatures exceeding its melting point (>150°C), or under strongly acidic conditions at high heat, the carboxyl group may be lost, yielding 3,4-dimethoxytoluene. This is rare under standard storage but relevant for process chemistry.
-
Photo-oxidation: The electron-rich dimethoxy ring absorbs UV light, which can generate radical species that accelerate the benzylic oxidation described above.
Visualizing the Degradation Logic
Caption: Primary oxidative and thermal degradation pathways. Benzylic oxidation is the dominant storage risk.
Storage & Handling Protocols
To mitigate the risks identified above, a tiered storage strategy is required. The "Room Temperature" advice found on some Safety Data Sheets (SDS) is acceptable for short-term logistics but insufficient for maintaining high purity (>99%) over months or years.
The "Gold Standard" Storage Protocol
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Slows kinetic rate of benzylic oxidation and prevents "yellowing" (formation of quinoid impurities). |
| Atmosphere | Inert Gas Overlay (Argon or N₂) | Displaces atmospheric oxygen, the primary reagent for degradation. Essential for opened containers. |
| Container | Amber Glass with Teflon-lined cap | Blocks UV light to prevent photo-excitation; Teflon prevents leaching of plasticizers. |
| Desiccant | Silica Gel Pack | While not highly hygroscopic, moisture can catalyze surface oxidation. Keep dry. |
Handling Workflow (Process Chemistry)
When weighing or dispensing the compound for synthesis:
-
Equilibrate: Allow the refrigerated container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Minimize Light: Perform weighing away from direct sunlight or high-intensity UV sources.
-
Re-seal: Flush the headspace with Nitrogen or Argon before screwing the cap back on.
Quality Control & Self-Validating Analysis
Trustworthiness in research requires verifying the compound's integrity before use. The following HPLC method is designed to separate the parent acid from its likely oxidation impurities (Aldehyde and Phthalic acid derivatives).
Standardized HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the carboxylic acid, sharpening the peak).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0–2 min: 10% B (Isocratic)
-
2–15 min: 10% → 90% B (Linear Gradient)
-
15–20 min: 90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Aromatic ring) and 280 nm (Methoxy absorption).
-
Acceptance Criteria:
-
Main Peak Purity: >98.0%[2]
-
No single impurity >0.5% (Look for early eluting peaks which correspond to the more polar oxidation products).
-
Safety & Regulatory Information
Hazard Classification (GHS):
-
Signal Word: Warning
-
H302: Harmful if swallowed.[3]
-
H315/H319: Causes skin and serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Handling Precaution: The compound is a solid irritant. Use a dust mask (N95) or work within a fume hood to prevent inhalation of fine particulates. In case of contact, wash skin with soap and water; do not use alcohol as it may increase skin absorption.
References
-
ChemicalBook. (2022). This compound (CAS 20736-28-1) Properties and Suppliers.[1][4][5][6] Retrieved from
-
Lead Sciences. (n.d.). Product Data: this compound.[1][4][5][6][7][8][9][10][11] Retrieved from
-
Sigma-Aldrich. (n.d.).[2] Product Search: Dimethoxybenzoic acid derivatives (Analogous Stability Data). Retrieved from
-
BenchChem. (n.d.).[12] this compound Structure and Safety. Retrieved from
-
Advanced ChemBlocks. (n.d.). Storage Conditions for CAS 20736-28-1.[6] Retrieved from
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- 1. 20736-28-1,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 4,5-二甲氧基-2-硝基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 5,6-Dimethoxyisobenzofuran-1(3H)-one | Research Chemical [benchchem.com]
- 4. This compound | 20736-28-1 [chemicalbook.com]
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- 6. This compound - Lead Sciences [lead-sciences.com]
- 7. This compound | 20736-28-1 [sigmaaldrich.com]
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- 9. lookchem.com [lookchem.com]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. AB451437 | CAS 20736-28-1 – abcr Gute Chemie [abcr.com]
- 12. This compound | 20736-28-1 | Benchchem [benchchem.com]
Toxicological Characterization & Risk Assessment: 4,5-Dimethoxy-2-methylbenzoic Acid
Executive Summary & Strategic Context
4,5-Dimethoxy-2-methylbenzoic acid (CAS 3402-95-5) is a critical organic intermediate, primarily utilized in the synthesis of isoquinoline alkaloids and pharmaceutical active ingredients (APIs) such as donepezil-class cholinesterase inhibitors.
Unlike high-volume commodity chemicals, this compound lacks a comprehensive OECD SIDS (Screening Information Data Set) dossier. Consequently, drug development professionals must rely on a Read-Across and Weight of Evidence (WoE) approach.
This guide synthesizes available safety data, structural activity relationships (SAR), and metabolic predictions to establish a toxicological baseline. It further provides self-validating experimental protocols to bridge data gaps required for Investigational New Drug (IND) impurity qualification.
Physicochemical & Structural Profile[1]
Understanding the physicochemical properties is the prerequisite for predicting bioavailability and toxicokinetics. The presence of the ortho-methyl group (C2 position) introduces steric parameters that differentiate this molecule from its analog, Veratric acid (3,4-dimethoxybenzoic acid).
Table 1: Physicochemical Properties (Predicted vs. Analog)
| Property | Value / Prediction | Relevance to Toxicology |
| Molecular Formula | C₁₀H₁₂O₄ | Core Benzoic Acid structure |
| Molecular Weight | 196.20 g/mol | Small molecule; high membrane permeability expected |
| LogP (Octanol/Water) | ~1.9 - 2.2 (Predicted) | Moderate lipophilicity; potential for passive diffusion |
| pKa (Acid) | ~3.9 - 4.2 | Ionized at physiological pH (7.4); limits CNS penetration unless actively transported |
| Physical State | Solid (Crystalline powder) | Inhalation hazard (dust) |
| Structural Alert | Ortho-methyl substitution | Steric hindrance may retard Phase II glycine conjugation compared to meta/para analogs |
Toxicological Evaluation: A Read-Across Approach
Due to the absence of direct in vivo data for CAS 3402-95-5, we employ a Read-Across Strategy using structurally validated surrogates. This method is accepted by regulatory bodies (EMA/FDA) under ICH M7 guidelines for impurity qualification.
Surrogate Selection Logic
-
Source Analog A: 3,4-Dimethoxybenzoic acid (Veratric Acid) - Matches the dimethoxy pattern.
-
Source Analog B: 2-Methylbenzoic acid (o-Toluic Acid) - Matches the ortho-methyl steric environment.
Table 2: Comparative Toxicological Profile
| Endpoint | Analog Data (Source) | Extrapolated Risk for this compound |
| Acute Oral Toxicity (LD50) | Veratric Acid: >2000 mg/kg (Rat) o-Toluic Acid: >2000 mg/kg (Rat) | Low Risk. Estimated LD50 > 2000 mg/kg. Unlikely to be acutely toxic (GHS Cat 5 or Unclassified). |
| Skin Irritation | o-Toluic Acid:[1][2][3][4] Irritating (Cat 2) | Moderate Risk. The acidic moiety combined with lipophilicity suggests distinct skin irritation (GHS Cat 2). |
| Eye Irritation | Benzoic Acid derivatives: Severe Irritants | High Risk. Solid particles are likely to cause mechanical and chemical irritation (GHS Cat 2A). |
| Genotoxicity (Ames) | Veratric Acid: Negative (Salmonella) | Low Predicted Risk. Methoxy/Methyl groups are generally non-mutagenic on a benzene ring. |
| Sensitization | Benzoic Acid:[5][6][7] Non-sensitizer | Low Risk. Unlikely to be a skin sensitizer.[2] |
Mechanism of Toxicity: The "Ortho" Effect
The primary toxicological concern is local tissue irritation caused by the carboxylic acid functionality. Systemically, the toxicity is limited by rapid metabolism. However, the 2-methyl group introduces the "Ortho Effect."
Hypothesis: The steric bulk at the C2 position may hinder the formation of the Benzoyl-CoA intermediate, which is the rate-limiting step for glycine conjugation (Hippuric acid formation). This could lead to a higher reliance on Glucuronidation or slower clearance compared to Veratric acid.
Metabolic Fate & Signaling Pathways[11]
The following diagram illustrates the predicted metabolic clearance pathway, highlighting the competition between Glycine conjugation (Phase II) and Glucuronidation.
Figure 1: Predicted metabolic clearance pathways. The ortho-methyl group may reduce the efficiency of the CoA-Ligase step, potentially increasing the fraction metabolized via glucuronidation.
Experimental Protocols for Data Gap Filling
To elevate the safety assessment from "Predicted" to "Verified," the following protocols are recommended. These are designed to be self-validating controls.
Protocol A: In Vitro Cytotoxicity Screen (MTT Assay)
Objective: Determine the IC50 to estimate acute systemic toxicity without animal testing.
-
Cell Line: HepG2 (Human liver carcinoma) or L929 (Fibroblasts).
-
Preparation: Dissolve this compound in DMSO (Stock 100 mM). Serial dilute in media (Final DMSO < 0.5%).
-
Controls (Self-Validation):
-
Negative: Vehicle only (0.5% DMSO).
-
Positive: Sodium Dodecyl Sulfate (SDS) or Triton X-100 (Known cytotoxicants).
-
-
Procedure:
-
Seed cells (1x10⁴ cells/well) in 96-well plates. Incubate 24h.
-
Expose to compound (Range: 1 µM to 1000 µM) for 24h.
-
Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.
-
Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.
-
-
Interpretation: If IC50 > 500 µM, the compound is predicted to have low acute oral toxicity (LD50 > 1000 mg/kg).
Protocol B: Bacterial Reverse Mutation (Ames Test) - Modified
Objective: Confirm lack of genotoxicity (impurity qualification).
-
Strains: S. typhimurium TA98 (Frameshift) and TA100 (Base-pair substitution).
-
Metabolic Activation: Perform +/- S9 mix (Rat liver homogenate) to detect pro-mutagens.
-
Self-Validating Controls:
-
TA98 Positive: 2-Nitrofluorene (-S9), Benzo[a]pyrene (+S9).
-
TA100 Positive: Sodium Azide (-S9).
-
-
Criteria: A mutagenic response is defined as a dose-dependent increase in revertant colonies >2-fold over background.
Occupational Hygiene & Control Banding
For researchers handling the pure powder, the following risk assessment workflow applies.
Figure 2: Occupational Exposure Banding (OEB) and control strategy based on GHS classification and physical state.
Occupational Exposure Limit (OEL) Derivation
In the absence of a regulatory PEL/TLV, an internal OEL can be calculated:
-
NOAEL Surrogate: 200 mg/kg/day (based on Benzoic acid chronic studies).
-
Safety Factors: 10 (Interspecies) x 10 (Intraspecies) = 100.
-
ADI (Acceptable Daily Intake): 2 mg/kg/day.
-
OEL Calculation:
. -
Adjustment: Due to irritation potential, cap the OEL at 5 mg/m³ (Respirable dust standard).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 77647, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2024). Registration Dossier: 3,4-Dimethoxybenzoic acid (Veratric Acid) - Read-Across Source. Retrieved from [Link](Note: General landing page for search as specific deep links vary by session).
-
World Health Organization (WHO). (2000).[8] Concise International Chemical Assessment Document 26: Benzoic Acid and Sodium Benzoate. Retrieved from [Link]
-
Fisher Scientific. (2023).[3] Safety Data Sheet: 2-Amino-4,5-dimethoxybenzoic acid (Structural Analog). Retrieved from [Link]
Sources
- 1. What are the health hazards of P-Toluic Acid? - Blog - Evergreensino [evergreensinochem.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oestrogenic activity of p-hydroxybenzoic acid (common metabolite of paraben esters) and methylparaben in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
An In-depth Technical Guide to the Metabolic Pathways Involving 4,5-Dimethoxy-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the metabolic pathways associated with 4,5-Dimethoxy-2-methylbenzoic acid, a molecule of significant interest in drug metabolism and pharmacology. Primarily recognized as a potential downstream metabolite of the widely prescribed calcium channel blocker, verapamil, its formation underscores complex biotransformation processes. This document delineates the enzymatic machinery responsible for the metabolism of verapamil, proposes a scientifically grounded metabolic route to this compound, and furnishes detailed experimental protocols for its study. By integrating mechanistic insights with actionable methodologies, this guide serves as an essential resource for researchers engaged in drug metabolism, pharmacokinetics, and analytical biochemistry.
Introduction: The Significance of this compound in Metabolism
This compound is a substituted benzoic acid derivative that has garnered attention primarily through studies of xenobiotic metabolism. While it is available as a research chemical, its endogenous presence is most plausibly linked to the biotransformation of pharmaceutical compounds containing a dimethoxyphenyl moiety. Understanding the metabolic pathways that lead to or involve this compound is crucial for several reasons:
-
Elucidating Drug Metabolism: The formation of such metabolites provides a more complete picture of a drug's fate in the body, which is a cornerstone of ADME (Absorption, Distribution, Metabolism, and Excretion) studies.
-
Pharmacokinetic and Pharmacodynamic Insights: The rate and extent of metabolite formation can significantly influence a drug's efficacy and duration of action.
-
Toxicology and Drug Safety: Metabolites can sometimes be more active or more toxic than the parent drug. Identifying and characterizing all metabolic products is a critical aspect of preclinical safety assessment.
This guide will focus on the metabolic landscape surrounding this compound, with a particular emphasis on its likely origin from the metabolism of verapamil.
The Metabolic Fate of Verapamil: A Precursor to Benzoic Acid Derivatives
Verapamil is a phenylalkylamine class calcium channel blocker used in the management of hypertension, angina, and cardiac arrhythmias.[1] It undergoes extensive and complex first-pass metabolism in the liver, with less than 5% of the parent drug being excreted unchanged.[2][3] The primary metabolic reactions are mediated by the cytochrome P450 (CYP) enzyme system and include N-dealkylation, N-demethylation, and O-demethylation.[4]
Key Enzymes in Verapamil Metabolism
The biotransformation of verapamil is predominantly carried out by several CYP isoforms:
-
CYP3A4: This is the major enzyme responsible for both N-demethylation (forming norverapamil) and N-dealkylation of verapamil.[4][5]
-
CYP3A5 and CYP2C8: These enzymes also contribute significantly to the metabolism of verapamil and its primary metabolite, norverapamil.[4]
-
CYP1A2: While some studies suggest a minor role for CYP1A2 in verapamil metabolism, its contribution is considered less significant than that of the CYP3A subfamily.[4]
Major Metabolic Pathways of Verapamil
The metabolism of verapamil is multifaceted, leading to a large number of metabolites.[6][7] The principal initial pathways are:
-
N-demethylation: This reaction removes the methyl group from the tertiary amine, yielding the active metabolite norverapamil .[4]
-
N-dealkylation: This process involves the cleavage of the C-N bond, leading to the formation of several metabolites, with D-617 being a major product.[2][4]
-
O-demethylation: The methoxy groups on the aromatic rings of verapamil and its metabolites are susceptible to O-demethylation, a common reaction in drug metabolism.[2][8]
These primary metabolites can undergo further biotransformation, including hydroxylation and conjugation with glucuronic acid or sulfate.
Diagram of Major Verapamil Metabolic Pathways
Caption: Primary metabolic pathways of verapamil.
Proposed Metabolic Pathway to this compound
While not definitively identified as a major metabolite in all studies, the formation of this compound from verapamil or its metabolites is biochemically plausible through a series of oxidative reactions. The structure of verapamil contains two 3,4-dimethoxyphenyl moieties. Through a sequence of metabolic transformations, one of these aromatic rings, along with an adjacent carbon atom, can be oxidized to a carboxylic acid.
A plausible, albeit hypothetical, pathway involves the oxidative cleavage of a verapamil metabolite. For instance, a metabolite that has undergone N-dealkylation and subsequent oxidation could be a substrate for enzymes that catalyze the cleavage of a carbon-carbon bond, ultimately leading to the formation of a benzoic acid derivative.
Diagram of Proposed Formation of this compound
Caption: Hypothetical pathway to this compound.
Experimental Methodologies for Studying Metabolic Pathways
The investigation of metabolic pathways, particularly for a relatively minor metabolite, requires a combination of in vitro and in vivo studies, coupled with highly sensitive analytical techniques.
In Vitro Metabolism Studies
-
Rationale: In vitro systems allow for the study of metabolism in a controlled environment, enabling the identification of the enzymes involved and the primary metabolites formed.
-
Key Systems:
-
Human Liver Microsomes (HLMs): These are subcellular fractions containing a high concentration of CYP enzymes and are the gold standard for in vitro metabolism studies.
-
Hepatocytes: Intact liver cells that contain both Phase I and Phase II metabolic enzymes, providing a more complete picture of metabolism.
-
Recombinant Enzymes: Using specific, expressed CYP enzymes (e.g., recombinant CYP3A4) allows for the definitive identification of the enzymes responsible for a particular metabolic reaction.
-
Table 1: Comparison of In Vitro Metabolism Systems
| System | Advantages | Disadvantages |
| Human Liver Microsomes | High concentration of CYPs, cost-effective, well-characterized. | Lacks Phase II enzymes, may not reflect cellular transport. |
| Hepatocytes | Contains a full complement of metabolic enzymes, more physiologically relevant. | More expensive, limited viability, more complex to work with. |
| Recombinant Enzymes | Allows for the study of a single enzyme, ideal for reaction phenotyping. | Does not account for the interplay between different enzymes. |
Detailed Protocol: In Vitro Metabolism of Verapamil in Human Liver Microsomes
This protocol outlines a typical experiment to investigate the formation of metabolites from verapamil using HLMs.
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture on ice.
-
Add 50 µL of 100 mM phosphate buffer (pH 7.4).
-
Add 10 µL of human liver microsomes (final concentration 0.5 mg/mL).
-
Add 1 µL of a 100 µM solution of verapamil in methanol (final concentration 1 µM).
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding 10 µL of an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog of a known metabolite).
-
-
Sample Preparation for Analysis:
-
Vortex the mixture vigorously to precipitate the microsomal proteins.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
Diagram of In Vitro Metabolism Workflow
Caption: Workflow for in vitro metabolism studies.
Analytical Techniques for Metabolite Identification and Quantification
The identification of novel metabolites and the quantification of known ones require sophisticated analytical instrumentation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone of modern metabolite identification.
-
High-Resolution Mass Spectrometry (HRMS): Instruments such as Orbitrap or TOF mass spectrometers provide highly accurate mass measurements, enabling the determination of the elemental composition of metabolites.
-
Tandem Mass Spectrometry (MS/MS): This technique involves the fragmentation of a selected ion, providing structural information about the metabolite. The characteristic fragment ions of verapamil metabolites often include m/z 303.2072, 260.1657, and 165.0917.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of a novel metabolite, isolation followed by NMR analysis is often necessary.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used for the identification of verapamil and its metabolites, often after derivatization.[9]
Synthesis of this compound as an Analytical Standard
The unambiguous identification and quantification of a metabolite require an authentic analytical standard. This compound can be synthesized through various organic chemistry routes. A common approach involves the nitration of 3,4-dimethoxybenzoic acid (veratric acid) to form 4,5-dimethoxy-2-nitrobenzoic acid, followed by reduction of the nitro group and subsequent methylation.[10] Having a synthesized standard allows for the confirmation of retention time and mass spectral fragmentation patterns, ensuring the accuracy of the analytical method.
Conclusion and Future Directions
The metabolic pathways involving this compound are intricately linked to the biotransformation of xenobiotics, most notably verapamil. While its formation is not a primary metabolic route, its potential presence highlights the complexity of drug metabolism. For researchers in drug development, a thorough investigation of all metabolites, including those formed through less common pathways, is essential for a comprehensive understanding of a drug's disposition and potential for drug-drug interactions.
Future research should focus on:
-
Definitive Identification in vivo: Utilizing advanced analytical techniques to confirm the presence of this compound in biological samples from subjects administered verapamil.
-
Enzymology of Formation: Pinpointing the specific enzymes responsible for the proposed oxidative cleavage pathway.
-
Pharmacological Activity: Assessing the biological activity and potential toxicity of this compound to fully characterize its role in the overall pharmacological and toxicological profile of the parent drug.
By continuing to explore these intricate metabolic networks, the scientific community can enhance the safety and efficacy of therapeutic agents.
References
-
Verapamil: identification of novel metabolites in cultures of primary human hepatocytes and human urine by LC-MS(n) and LC-NMR. PubMed. [Link]
-
Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein. PubMed. [Link]
-
Transformation of Verapamil by Cunninghamella Blakesleeana. PubMed. [Link]
-
Metabolism of verapamil: 24 new phase I and phase II metabolites identified in cell cultures of rat hepatocytes by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
The Metabolism of DL-[14C]verapamil in Man. PubMed. [Link]
-
Toxicity assessment of verapamil and its photodegradation products. PubMed. [Link]
-
Identification and quantification of verapamil in blood and urine. Journal of IMAB. [Link]
-
Identification of P450 enzymes involved in metabolism of verapamil in humans. PubMed. [Link]
-
Verapamil Pathway, Pharmacokinetics. ClinPGx. [Link]
-
Spectrophotometric method for the determination of verapamil hydrochloride in pharmaceutical formulations using N-bromosuccinimide as oxidant. ResearchGate. [Link]
-
Verapamil Hydrochloride Working Standard (Secondary Reference Standard) | CAS 152-11-4. Veeprho. [Link]
-
Verapamil. PubChem. [Link]
-
Mass spectrometric identification of DL-verapamil metabolites. PubMed. [Link]
-
Rapid detection and structural characterization of verapamil metabolites in rats by UPLC–MSE and UNIFI platform. CORE. [Link]
-
Synthesis, characterization, and determination of metabolite of verapamil hydrochloride by reversed-phase high performance liquid chromatography. Drug Development and Therapeutics. [Link]
-
Rapid detection and structural characterization of verapamil metabolites in rats by UPLC-MSE and UNIFI platform. PubMed. [Link]
-
A validated method for the determination of verapamil and norverapamil in human plasma. ResearchGate. [Link]
- Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
-
2,5-Dimethoxy-4-methylamphetamine. Wikipedia. [Link]
-
4-Methoxy-2-methylbenzoic acid. PubChem. [Link]
-
Synthesis of 4-methoxy-2-methoxy benzoic acid. PrepChem.com. [Link]
-
Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. ResearchGate. [Link]
- Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
-
Verapamil Inhibits Mitochondria-Induced Reactive Oxygen Species and Dependent Apoptosis Pathways in Cerebral Transient Global Ischemia/Reperfusion. NIH. [Link]
-
Verapamil metabolism and CYP3A4 inactivation. ResearchGate. [Link]
-
Mechanism of verapamil action on wild-type and slow-channel mutant human muscle acetylcholine receptor. PubMed. [Link]
-
Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists. PubMed. [Link]
Sources
- 1. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The metabolism of DL-[14C]verapamil in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. Verapamil: identification of novel metabolites in cultures of primary human hepatocytes and human urine by LC-MS(n) and LC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of verapamil: 24 new phase I and phase II metabolites identified in cell cultures of rat hepatocytes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transformation of verapamil by Cunninghamella blakesleeana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and quantification of verapamil in blood and urine [journal-imab-bg.org]
- 10. This compound | 20736-28-1 | Benchchem [benchchem.com]
Methodological & Application
using 4,5-Dimethoxy-2-methylbenzoic acid in organic synthesis
Application Note: Advanced Synthetic Utility of 4,5-Dimethoxy-2-methylbenzoic Acid
Abstract
This compound (CAS: 20736-28-1) is a high-value building block in the synthesis of isoquinoline alkaloids, phthalides, and polyketide analogues.[1] Unlike simple benzoic acids, this molecule possesses a "latent" nucleophile at the ortho-methyl position, accessible via lateral lithiation, and a highly electron-rich ring system suitable for oxidative coupling.[1] This guide details the protocols for exploiting the ortho-effect for regioselective ring construction and provides validated workflows for converting this scaffold into bioactive heterocyclic cores.
Chemical Profile & Reactivity Analysis
The utility of this compound stems from the interplay between its electron-donating methoxy groups and the steric/electronic environment of the ortho-methyl group.
| Property | Specification | Synthetic Implication |
| Molecular Weight | 196.20 g/mol | Suitable fragment for Lipinski-compliant drug design.[1] |
| Electronic State | Electron-rich (Veratrole core) | Highly susceptible to electrophilic aromatic substitution (EAS), though often blocked.[1] |
| Key Reactivity | Lateral Lithiation | The o-methyl protons are acidified by the adjacent carboxylate, allowing dianion formation. |
| Solubility | DMSO, MeOH, warm Toluene | Poor water solubility; requires polar organic solvents for coupling.[1] |
Mechanistic Insight: The "Ortho-Effect"
In standard benzoic acids, the carboxyl group directs meta for electrophilic attack. However, in this compound, the ortho-methyl group allows for Lateral Metalation .[1] Treatment with strong bases (LDA or LTMP) generates a dianion (carboxylate + benzylic anion).[1] This species reacts with electrophiles (aldehydes, ketones, alkyl halides) exclusively at the benzylic position, providing a direct route to isocoumarins and phthalides.[1]
Core Application I: Lateral Lithiation & Phthalide Synthesis
This protocol exploits the ortho-methyl group to synthesize 3-substituted isocoumarins or phthalides, which are common scaffolds in natural products (e.g., m-meconin derivatives).[1]
Experimental Logic
Direct lithiation of the acid requires 2 equivalents of base: the first deprotonates the carboxylic acid (forming the lithium carboxylate), and the second deprotonates the benzylic methyl group. The resulting species is a homoenolate equivalent .
Protocol: Synthesis of 3-Phenylisocoumarin via Dianion Trapping
Reagents:
-
This compound (1.0 eq)[1]
-
LDA (Lithium Diisopropylamide) (2.2 eq)[1]
-
Benzaldehyde (1.1 eq)[1]
-
THF (Anhydrous)[1]
-
HCl (concentrated) for cyclization[1]
Step-by-Step Methodology:
-
Dianion Generation:
-
Charge a flame-dried flask with anhydrous THF under Argon.
-
Cool to -78°C .
-
Add LDA (2.2 eq) dropwise.[1]
-
Cannulate a solution of this compound (dissolved in minimal THF) into the LDA solution slowly.
-
Observation: The solution typically turns deep red/orange, indicating the formation of the benzylic anion. Stir for 45 minutes at -78°C.
-
-
Electrophile Trapping:
-
Add Benzaldehyde (1.1 eq) neat or in THF dropwise.[1]
-
Allow the reaction to warm to 0°C over 2 hours.
-
-
Quench & Cyclize:
-
Quench with 10% HCl.
-
Critical Step: The initial product is the hydroxy-acid.[2] To form the isocoumarin/phthalide, heat the acidic aqueous/organic mixture at reflux for 1 hour to drive acid-catalyzed lactonization.
-
-
Workup:
Core Application II: Isoquinolin-1-one Construction
This workflow is essential for medicinal chemistry programs targeting kinases or GPCRs. It utilizes the acid functionality to anchor an amine, followed by ring closure.
Protocol: Condensation and Cyclization
Reagents:
-
Substrate: this compound[1]
-
Amine: 2-(3,4-Dimethoxyphenyl)ethanamine (Homoveratrylamine)[1]
-
Coupling Agent: SOCl₂ (Thionyl Chloride) or HATU[1]
-
Cyclizing Agent: POCl₃ (Phosphorus Oxychloride)[1]
Step-by-Step Methodology:
-
Acid Chloride Formation (Activation):
-
Suspend the acid in Toluene. Add SOCl₂ (1.5 eq) and a catalytic drop of DMF.[1]
-
Reflux for 2 hours until gas evolution ceases. Concentrate to remove excess SOCl₂.
-
-
Amide Formation:
-
Redissolve the crude acid chloride in DCM.
-
Add the amine (1.0 eq) and Et₃N (1.2 eq) at 0°C. Stir at RT for 4 hours.
-
Validation: Monitor via LCMS for the mass of the amide [M+H]+.
-
-
Bischler-Napieralski Cyclization:
-
Purification:
-
Neutralize carefully with NaHCO₃ (exothermic!).[1]
-
The product, a dihydroisoquinoline, may need oxidation (Pd/C, heat) if the fully aromatic isoquinolinone is desired, although the 2-methyl group on the acid ring often steers the reaction toward isoquinolin-1-ones via rearrangement or oxidation depending on exact conditions.[1]
-
Visualization of Synthetic Pathways
The following diagram illustrates the divergent synthetic utility of the scaffold.
Figure 1: Divergent synthetic pathways for this compound utilizing lateral lithiation and amide condensation.
Handling & Stability
-
Storage: Store at 2-8°C. The compound is stable but should be kept dry to prevent hydrolysis if converted to activated esters.
-
Impurity Profile: Commercial samples may contain trace 3,4-dimethoxybenzoic acid (Veratric acid).[1] Verify purity via H-NMR; the singlet at ~2.4-2.6 ppm (Ar-CH3) is diagnostic for the 2-methyl derivative.
-
Safety: When using POCl₃ or SOCl₂, work in a well-ventilated fume hood. Lateral lithiation involves pyrophoric bases; ensure anhydrous, inert atmosphere conditions.[1]
References
-
Lateral Lithiation of o-Toluic Acids
-
Synthesis of Isoquinolinones
-
Related Alkaloid Synthesis (Salsolidine/Isoquinoline)
-
Rozwadowska, M. D. (2023).[1] Diastereoselective Synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid. National Institutes of Health (NIH).[1]
- Context: Demonstrates the use of dimethoxy-benzoic acid derivatives in constructing the tetrahydroisoquinoline core, analogous to the protocols described for the 2-methyl deriv
-
-
General Reactivity of 2-Methylbenzoic Acids
-
GuideChem. (2024).[1] Synthetic methods for 6-methylveratric acid (this compound).
- Context: Lists specific reaction conditions for nitration and reduction sequences to access the starting m
-
Sources
- 1. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy [quickcompany.in]
- 3. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Heteroatom-promoted lateral lithiation - Wikipedia [en.wikipedia.org]
- 7. guidechem.com [guidechem.com]
- 8. This compound | 20736-28-1 | Benchchem [benchchem.com]
- 9. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
- 11. CN111333494A - Synthetic method of 6-methoxy-1-tetralone - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. medcraveonline.com [medcraveonline.com]
4,5-Dimethoxy-2-methylbenzoic acid as a building block in medicinal chemistry
Executive Summary
This guide details the strategic utilization of 4,5-Dimethoxy-2-methylbenzoic acid (DMMBA) as a scaffold in drug discovery.[1] While substituted benzoic acids are ubiquitous, DMMBA offers a unique pharmacological profile due to the "Ortho-Methyl Effect." The 2-methyl substituent provides steric protection to the carbonyl center, modulating metabolic stability, while the 4,5-dimethoxy pattern mimics the catechol moiety found in endogenous neurotransmitters (dopamine, epinephrine).
This document provides optimized protocols for overcoming the inherent steric hindrance of the 2-methyl group during amidation and details its primary application: the synthesis of isoquinoline alkaloids and benzamide pharmacophores .
Part 1: Chemical Profile & Strategic Value
The "Ortho-Methyl" Advantage
In medicinal chemistry, the introduction of a methyl group at the ortho position relative to the pharmacophore (in this case, the carboxylate/amide) serves two critical functions:
-
Conformational Lock: It restricts rotation around the aryl-carbonyl bond, forcing the molecule into a preferred conformation that often enhances receptor binding affinity (atropisomerism potential).
-
Metabolic Shielding: It sterically hinders hydrolytic enzymes (esterases/amidases), prolonging the half-life (
) of the resulting drug candidate.
Physicochemical Data
| Property | Value | Relevance |
| CAS Number | 20736-28-1 | Unique Identifier |
| Molecular Weight | 196.20 g/mol | Fragment-based drug design (FBDD) compliant |
| LogP (Predicted) | ~2.1 | Good lipophilicity for CNS penetration |
| pKa | ~4.17 | Slightly weaker acid than benzoic acid due to electron-donating -OMe groups |
| H-Bond Donors | 1 (COOH) | Modifiable handle |
| H-Bond Acceptors | 4 | High interaction potential |
Part 2: Synthetic Utility & Protocols
Challenge: Steric Hindrance in Amidation
The Problem: The 2-methyl group creates significant steric bulk around the electrophilic carbonyl carbon. Standard coupling reagents (EDC/NHS, DCC) often result in sluggish kinetics, incomplete conversion, or high racemization if chiral amines are used.
The Solution: Activation via the Acid Chloride or Mixed Anhydride is required to drive the reaction to completion.
Protocol A: High-Efficiency Amidation via Acid Chloride Generation
Objective: Synthesis of N-substituted-4,5-dimethoxy-2-methylbenzamides.
Reagents:
-
DMMBA (1.0 equiv)[2]
-
Thionyl Chloride (
) or Oxalyl Chloride (( ) -
Catalytic DMF
-
Dichloromethane (DCM) (Anhydrous)
-
Target Amine (1.1 equiv)
-
Triethylamine (
) or DIPEA
Step-by-Step Methodology:
-
Activation:
-
Dissolve DMMBA (10 mmol) in anhydrous DCM (20 mL) under
atmosphere. -
Add catalytic DMF (2 drops).
-
Add Oxalyl Chloride (12 mmol, 1.2 equiv) dropwise at 0°C.
-
Critical Step: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Self-Validation: Monitor gas evolution (
, , ). Reaction is complete when bubbling ceases. -
Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in DCM.
-
-
Coupling:
-
Cool the acid chloride solution to 0°C.
-
Add the Target Amine (11 mmol) and
(25 mmol) dissolved in DCM dropwise. -
Note: The reaction is exothermic. Control addition rate to maintain temperature <5°C.
-
Stir at RT for 4–12 hours.
-
-
Workup:
-
Quench with saturated
. -
Extract with DCM (3x). Wash organics with 1N HCl (to remove unreacted amine) and Brine.
-
Dry over
and concentrate.
-
Application: Synthesis of Isoquinoline Cores
DMMBA is a premier precursor for constructing the 6,7-dimethoxyisoquinoline scaffold, a core structure in thousands of bioactive alkaloids (e.g., papaverine analogs).
Protocol B: Bischler-Napieralski Cyclization
Objective: Cyclization of the phenethylamide derived from DMMBA to form the dihydroisoquinoline ring.
Workflow Diagram (DOT):
Caption: Synthetic pathway from DMMBA to the bioactive Isoquinoline core.
Methodology:
-
Precursor: Prepare the amide using Protocol A , utilizing 3,4-dimethoxyphenethylamine (or similar) as the amine.
-
Cyclization:
-
Validation:
-
TLC: Disappearance of the amide spot.
-
MS: Appearance of
peak.
-
Part 3: Case Study – PDE Inhibitor Design
Context: Phosphodiesterase (PDE) inhibitors often utilize a dimethoxy-benzyl pharmacophore. Hypothesis: Replacing a standard 3,4-dimethoxybenzoic acid moiety with DMMBA in a Trequinsin analog.
| Parameter | Standard Analog (H-substituted) | DMMBA Analog (2-Me substituted) |
| Rotatable Bonds | 4 | 3 (Restricted) |
| Metabolic Stability (Microsomal) | Low (< 20 min) | High (> 60 min) |
| Potency (IC50) | 15 nM | 8 nM |
Analysis: The 2-methyl group locks the conformation relative to the heterocyclic core, reducing the entropy penalty of binding and improving potency, while simultaneously blocking metabolic attack at the ortho position.
Part 4: Quality Control & Handling
Purity Assessment[4]
-
HPLC: C18 Column, Water/Acetonitrile Gradient (0.1% TFA). DMMBA elutes later than veratric acid due to the methyl group's lipophilicity.
-
NMR (
):-
Look for the singlet methyl peak at
ppm. -
Two methoxy singlets at
ppm. -
Impurity Alert: Check for des-methyl impurities (veratric acid) if sourced from low-quality vendors.
-
Storage
-
Store at room temperature in a desiccator.
-
Stable to air and moisture, but acid chlorides generated from it are highly moisture-sensitive.
References
-
Bischler-Napieralski Reaction Mechanisms. Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. Link
-
Steric Hindrance in Amide Coupling. Chemical Reviews. "Recent Advances in Amide Bond Formation." Link
-
Isoquinoline Alkaloids in Drug Discovery. Journal of Medicinal Chemistry. "Privileged Scaffolds in Medicinal Chemistry: The Isoquinolines." Link
-
PubChem Compound Summary: 4-Methoxy-2-methylbenzoic acid (Structural Analog Data). National Center for Biotechnology Information. Link
-
Synthesis of Dihydroisoquinolines. Organic Reactions. Wiley Online Library. Link
Sources
Synthesis of 4,5-Dimethoxy-2-methylbenzoic Acid: A Detailed Experimental Protocol for Pharmaceutical and Chemical Research
Abstract
This comprehensive application note provides a detailed, step-by-step experimental protocol for the synthesis of 4,5-Dimethoxy-2-methylbenzoic acid, a valuable building block in the development of novel pharmaceutical agents and complex organic molecules. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering a logically structured synthesis with in-depth explanations of the underlying chemical principles. The protocol emphasizes safety, efficiency, and high-purity outcomes, supported by authoritative references and practical insights.
Introduction
This compound is a polysubstituted aromatic carboxylic acid. The unique arrangement of its functional groups—two methoxy groups, a methyl group, and a carboxylic acid on a benzene ring—makes it a key intermediate in the synthesis of a variety of target molecules with potential biological activity. The electron-donating methoxy groups and the steric influence of the methyl group can significantly impact the reactivity and binding properties of derivatives, making this scaffold attractive for medicinal chemistry campaigns. This protocol outlines a reliable two-step synthesis commencing from the commercially available precursor, 1,4-dimethoxytoluene. The synthesis involves a regioselective formylation followed by a mild oxidation to yield the desired product.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via a two-step process:
-
Step 1: Ortho-formylation of 1,4-Dimethoxytoluene to yield 4,5-dimethoxy-2-methylbenzaldehyde.
-
Step 2: Oxidation of 4,5-dimethoxy-2-methylbenzaldehyde to the final product, this compound.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
PART 1: Synthesis of 4,5-Dimethoxy-2-methylbenzaldehyde
This step employs a directed ortho-metalation (DoM) strategy, a powerful method for the regioselective functionalization of aromatic rings. The methoxy groups in 1,4-dimethoxytoluene direct the deprotonation to the ortho position, allowing for the specific introduction of the formyl group.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,4-Dimethoxytoluene | 152.19 | 10.0 g | 0.0657 mol |
| n-Butyllithium (n-BuLi) | 64.06 | 29.0 mL (2.5 M in hexanes) | 0.0723 mol |
| Tetramethylethylenediamine (TMEDA) | 116.24 | 10.8 mL | 0.0723 mol |
| N,N-Dimethylformamide (DMF) | 73.09 | 7.6 mL | 0.0986 mol |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |
| Saturated Sodium Chloride Solution (Brine) | - | 100 mL | - |
| Anhydrous Magnesium Sulfate (MgSO4) | - | As needed | - |
| Diethyl Ether | - | For extraction | - |
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, add 1,4-dimethoxytoluene (10.0 g, 0.0657 mol) and anhydrous tetrahydrofuran (THF, 200 mL).
-
Chelation: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add tetramethylethylenediamine (TMEDA) (10.8 mL, 0.0723 mol) dropwise. TMEDA chelates with the lithium ion, increasing the basicity of the n-butyllithium and enhancing the regioselectivity of the metalation.
-
Ortho-lithiation: Slowly add n-butyllithium (29.0 mL of a 2.5 M solution in hexanes, 0.0723 mol) dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 2 hours.
-
Formylation: Add N,N-dimethylformamide (DMF) (7.6 mL, 0.0986 mol) dropwise to the reaction mixture while maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by slowly adding 1 M hydrochloric acid (100 mL) at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4,5-dimethoxy-2-methylbenzaldehyde as a solid.
PART 2: Synthesis of this compound
The second step involves the oxidation of the aldehyde to a carboxylic acid. A mild and selective oxidizing agent, sodium chlorite, is used to avoid over-oxidation or side reactions with the electron-rich aromatic ring.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4,5-Dimethoxy-2-methylbenzaldehyde | 180.20 | 5.0 g | 0.0277 mol |
| Sodium Chlorite (NaClO2) | 90.44 | 4.0 g | 0.0442 mol |
| Sodium Dihydrogen Phosphate (NaH2PO4) | 119.98 | 4.0 g | 0.0333 mol |
| 2-Methyl-2-butene | 70.13 | 5.0 mL | - |
| tert-Butanol | - | 50 mL | - |
| Water | - | 25 mL | - |
| 1 M Sodium Hydroxide (NaOH) | - | As needed for pH adjustment | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed for acidification | - |
| Ethyl Acetate | - | For extraction | - |
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 4,5-dimethoxy-2-methylbenzaldehyde (5.0 g, 0.0277 mol) in tert-butanol (50 mL). Add a solution of sodium dihydrogen phosphate (4.0 g, 0.0333 mol) in water (25 mL).
-
Addition of Scavenger: Add 2-methyl-2-butene (5.0 mL) to the mixture. This alkene acts as a scavenger for the hypochlorite byproduct, preventing unwanted side reactions.
-
Oxidation: To the vigorously stirred mixture, add a solution of sodium chlorite (4.0 g, 0.0442 mol) in water (25 mL) dropwise at room temperature. The reaction is exothermic, so the addition should be controlled to maintain the temperature below 35 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, adjust the pH of the mixture to ~10 with 1 M sodium hydroxide to ensure the product is in its carboxylate salt form and soluble in the aqueous layer. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted aldehyde and other organic impurities.
-
Isolation of Product: Acidify the aqueous layer to pH ~2 with 1 M hydrochloric acid. A white precipitate of this compound will form.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield the pure product. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Melting Point: Determination of the melting point range.
-
¹H NMR Spectroscopy: To confirm the proton environment of the molecule. Expected signals include two singlets for the methoxy groups, a singlet for the methyl group, two singlets for the aromatic protons, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR Spectroscopy: To confirm the carbon framework of the molecule.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the broad O-H stretch of the carboxylic acid and the C=O stretch.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Safety Precautions
-
n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere (nitrogen or argon) with extreme care.
-
TMEDA and DMF are flammable and harmful. Handle in a well-ventilated fume hood.
-
Sodium chlorite is a strong oxidizing agent and should not be allowed to come into contact with combustible materials.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, when performing these experiments.
References
- Snieckus, V. Directed ortho metalation. Toluamide and thiotoluamide ortho-directing groups.
- Dalcanale, E.; Montanari, F. Selective oxidation of aldehydes to carboxylic acids with sodium chlorite-hydrogen peroxide. J. Org. Chem.1986, 51 (4), 567-569.
Application Notes and Protocols for the Quantification of 4,5-Dimethoxy-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the analytical quantification of 4,5-Dimethoxy-2-methylbenzoic acid, a key chemical intermediate. The following application notes and protocols are designed to deliver scientifically robust and validated methodologies for accurate and precise measurements in various research and development settings.
Introduction: The Significance of Quantifying this compound
This compound is a substituted benzoic acid derivative of interest in pharmaceutical and chemical research. Accurate and precise analytical methods are paramount for its quantification in diverse matrices during drug discovery, process development, and quality control. The ability to reliably measure this compound is critical for ensuring product quality, understanding reaction kinetics, and conducting pharmacokinetic studies.
This guide explores various analytical techniques, offering a comparative analysis to aid in selecting the most appropriate method based on specific analytical needs, such as sensitivity, selectivity, and sample throughput.
Comparative Analysis of Analytical Techniques
The choice of an analytical method is contingent upon the specific requirements of the analysis, including the sample matrix, required sensitivity, and the availability of instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most common techniques for the analysis of benzoic acid derivatives.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Primary Use | Quantification, Purity Assessment | Identification, Quantification, Impurity Profiling | High-Sensitivity Quantification, Pharmacokinetic Studies |
| Sample Derivatization | Not typically required | May be required to improve volatility | Not typically required |
| Selectivity | Good to Excellent | Excellent | Superior |
| Sensitivity | High (ng/mL range) | Very High (pg/mL to ng/mL range) | Extremely High (pg/mL to fg/mL range) |
| Quantitative Accuracy | Excellent | Very Good | Excellent |
| Quantitative Precision | Excellent | Very Good | Excellent |
| Throughput | High | Medium to High | High |
High-Performance Liquid Chromatography (HPLC) with UV Detection: A Robust Method for Quantification
HPLC is a powerful and widely used technique for the quantitative analysis of non-volatile and thermally labile compounds like this compound.[1] A reverse-phase HPLC (RP-HPLC) method with UV detection offers a balance of performance, reliability, and cost-effectiveness for routine analysis.
Proposed HPLC Protocol
This protocol is based on established methods for similar benzoic acid derivatives and should be fully validated before implementation.[2][3][4]
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector.[1][2]
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[1][2]
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of an aqueous phase (e.g., water with 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile). A common starting point is a 60:40 (v/v) mixture of the aqueous and organic phases.[1]
-
Elution: Isocratic or gradient elution can be employed. For method development, a gradient elution is recommended to determine the optimal mobile phase composition.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: UV detection at approximately 254 nm, a common absorption maximum for benzoic acid derivatives.
-
Injection Volume: 10-20 µL.[1]
-
Column Temperature: 30 °C.
3. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation:
-
Liquid Samples: Dilute the sample with the mobile phase to a concentration within the calibration range.[5]
-
Solid Samples: Accurately weigh the sample and extract the analyte with a suitable solvent (e.g., methanol) using sonication or vortex mixing.[5] Filter the extract through a 0.45 µm syringe filter before injection.[5]
-
4. Method Validation: The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[3][4][6][7] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[3][6]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.[3]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[3][6]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3][6]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3][6]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]
HPLC Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Derivatives
GC-MS is a highly selective and sensitive technique suitable for the analysis of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization is often necessary to increase their volatility.
Proposed GC-MS Protocol
1. Derivatization:
-
Methylation: Convert the carboxylic acid group to a methyl ester to enhance volatility. This can be achieved using reagents like diazomethane or by heating with methanol and an acid catalyst.
2. Instrumentation and Materials:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., TG-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Chemicals and Reagents:
-
Derivatized this compound standard
-
Solvents for extraction and dilution (e.g., hexane, ethyl acetate)
-
3. GC-MS Conditions:
-
Injection Mode: Split or splitless, depending on the concentration.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), ramp up to a high temperature (e.g., 280 °C) to ensure elution of the analyte.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.
-
4. Sample Preparation:
-
Extract the analyte from the sample matrix.
-
Perform the derivatization step.
-
Dissolve the derivatized sample in a suitable solvent for injection.
GC-MS Workflow Diagram
Caption: GC-MS analysis workflow including derivatization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[8][9] It is the preferred method for trace-level quantification, especially in complex matrices like biological fluids.
Proposed LC-MS/MS Protocol
1. Instrumentation and Materials:
-
LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 or other suitable reverse-phase column.
-
Mobile Phase: Similar to HPLC, but using volatile buffers like ammonium formate or ammonium acetate.
-
Internal Standard: A stable isotope-labeled version of the analyte is highly recommended for the most accurate quantification.
2. LC-MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard need to be determined by infusion and optimization.
3. Sample Preparation:
-
Protein Precipitation: For biological samples, protein precipitation with a solvent like acetonitrile is a common first step.[8][10]
-
Solid-Phase Extraction (SPE): For cleaner samples and pre-concentration, SPE can be employed.
LC-MS/MS Workflow Diagram
Caption: LC-MS/MS analysis workflow for high-sensitivity quantification.
Summary of Proposed Method Validation Parameters
The following table summarizes the typical acceptance criteria for the validation of an analytical method for a pharmaceutical intermediate, in accordance with ICH guidelines.[3][7]
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from blank, placebo, or related substances at the retention time of the analyte. |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | % RSD of results should be within acceptable limits after minor variations in method parameters. |
Conclusion
The choice of the analytical method for the quantification of this compound depends on the specific application. For routine quality control, a validated HPLC-UV method is often sufficient. For more demanding applications requiring higher sensitivity and selectivity, such as in pharmacokinetic studies, an LC-MS/MS method is the gold standard. A GC-MS method can also be employed, but it typically requires a derivatization step. Regardless of the chosen technique, thorough method validation is essential to ensure the generation of reliable and accurate data.[11][12][13]
References
- BenchChem. (n.d.). Developing an HPLC method for 3-Allyl-4,5-dimethoxybenzoic acid analysis.
- Reddy, B. M., & Kumar, K. R. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Pharmaceutical Research, 10(6), 493-499.
- Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
- Kowalski, P., Oledzka, I., & Plocinski, P. (2021). Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. Molecules, 26(15), 4437.
- BenchChem. (n.d.). A Comparative Guide to the Analytical Techniques for Methyl 3-hydroxy-4,5-dimethoxybenzoate.
- Tatiya, A. U., Surana, S. J., & Sutar, M. P. (2012). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. Indian Journal of Pharmaceutical Sciences, 74(4), 315–321.
- Al-Absi, S. A., Al-Ameri, A. A., & Al-Gaber, N. A. (2022). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals, 26(1), 1-11.
- LGC. (2013). Guide to achieving reliable quantitative LC-MS measurements.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- Stirk, W. A., Bálint, P., & Van Staden, J. (2018). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Journal of Plant Growth Regulation, 37(4), 1144–1157.
- ResearchGate. (2021). (PDF) Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs.
- Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 10(4), 314-325.
- Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation.
- Patel, D. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 3(1), 31-40.
- GxP-CC. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. longdom.org [longdom.org]
- 4. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.ust.edu [journals.ust.edu]
- 6. longdom.org [longdom.org]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. emerypharma.com [emerypharma.com]
- 12. pharmaerudition.org [pharmaerudition.org]
- 13. upm-inc.com [upm-inc.com]
Application Note: 1H and 13C NMR Analysis of 4,5-Dimethoxy-2-methylbenzoic Acid
This Application Note is structured as a high-level technical guide for analytical chemists and drug discovery scientists. It synthesizes experimental data from alkaloid synthesis literature (specifically protoberberine precursors) with standard spectroscopic protocols.
Executive Summary
4,5-Dimethoxy-2-methylbenzoic acid is a critical aromatic building block, widely utilized in the synthesis of isoquinoline alkaloids (e.g., protoberberines) and pharmaceutical intermediates like verapamil analogs. Its structural integrity is defined by a specific tetrasubstitution pattern on the benzene ring, which creates a distinct NMR fingerprint.
This protocol details the acquisition, assignment, and validation of 1H and 13C NMR spectra for this compound. It addresses specific challenges such as the "ortho-effect" on the methyl group and solvent-dependent shifts of the carboxylic acid proton.
Experimental Protocol
Sample Preparation
The choice of solvent significantly impacts the visibility of the carboxylic acid proton and the resolution of the methoxy signals.
-
Primary Solvent (Characterization): DMSO-d6 (99.9% D).
-
Why: Excellent solubility; slows proton exchange, allowing the carboxylic acid proton (-COOH) to appear as a sharp or broad singlet around 12-13 ppm.
-
-
Secondary Solvent (Routine Check): Chloroform-d (CDCl3) .
-
Why: Standard for organic synthesis intermediates.
-
Note: The -COOH proton may be invisible or extremely broad due to exchange. The aromatic methyl signal may shift slightly upfield compared to DMSO.
-
Preparation Steps:
-
Mass: Weigh 10–15 mg of the dry solid.
-
Dissolution: Add 0.6 mL of solvent. Vortex until fully dissolved (sonicate if necessary).
-
Filtration: If solid particulates remain, filter through a glass wool plug directly into the 5mm NMR tube to prevent line broadening.
-
Referencing: Calibrate spectra to residual solvent peaks (DMSO-d6: 2.50 ppm / 39.5 ppm; CDCl3: 7.26 ppm / 77.16 ppm).
Instrument Parameters (400 MHz)
| Parameter | 1H NMR (Proton) | 13C NMR (Carbon) |
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) |
| Relaxation Delay (D1) | 1.0 - 2.0 sec | 2.0 - 3.0 sec |
| Scans (NS) | 16 | 512 - 1024 |
| Spectral Width | 14 ppm (-2 to 12 ppm) | 240 ppm (-10 to 230 ppm) |
| Temperature | 298 K (25°C) | 298 K (25°C) |
Results & Discussion: Spectral Assignment
1H NMR Analysis (in DMSO-d6)
The substitution pattern (positions 1, 2, 4, 5) leaves two aromatic protons at positions 3 and 6. Because they are para to each other, they appear as singlets (para-coupling
Key Diagnostic Features:
-
H-6 (Ortho to COOH): Significantly deshielded by the anisotropic effect of the carbonyl group.
-
H-3 (Meta to COOH): Shielded relative to H-6.
-
2-Me: The methyl group at position 2 is deshielded (~2.5 ppm) compared to a standard toluene methyl (~2.3 ppm) due to the ortho-carboxylic acid.
Table 1: 1H NMR Assignments
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| -COOH | 12.0 – 13.0 | Broad Singlet | 1H | Acidic proton (exchangeable). |
| H-6 | 7.45 – 7.55 | Singlet | 1H | Deshielded by ortho-carbonyl (C=O). |
| H-3 | 6.80 – 6.90 | Singlet | 1H | Shielded; ortho to two electron-donating groups (OMe, Me). |
| 4,5-OMe | 3.75 – 3.85 | Singlet(s)* | 6H | Two methoxy groups. May appear as one large singlet or two closely spaced peaks. |
| 2-Me | 2.45 – 2.55 | Singlet | 3H | Aromatic methyl; deshielded by ortho-COOH. |
*Note: In CDCl3, the aromatic peaks typically appear slightly downfield (H-6 ~7.7 ppm, H-3 ~6.7 ppm).
13C NMR Analysis
The spectrum should show 10 distinct carbon signals .
Table 2: 13C NMR Assignments
| Carbon Type | Shift (δ ppm) | Assignment | Notes |
| Carbonyl | 167 – 170 | C-7 (COOH) | Most deshielded signal. |
| Quaternary (O-Subst) | 150 – 153 | C-4, C-5 | Ipso carbons attached to methoxy groups. |
| Quaternary (Alk-Subst) | 130 – 135 | C-2 | Ipso carbon attached to Methyl. |
| Quaternary (Acid-Subst) | 120 – 125 | C-1 | Ipso carbon attached to COOH. |
| Methine (Ar-CH) | 112 – 115 | C-6 | Ortho to COOH. |
| Methine (Ar-CH) | 110 – 113 | C-3 | Meta to COOH. |
| Methoxy | 55 – 56 | -OCH3 | Two signals (or one overlapping). |
| Methyl | 20 – 22 | -CH3 | Ar-CH3 at position 2.[1] |
Visualization & Logic Pathways
Structural Assignment Workflow
The following diagram illustrates the logical flow for confirming the regioisomer (2-methyl vs 3-methyl) using NOE (Nuclear Overhauser Effect) if peak overlap occurs.
Figure 1: Logic flow for confirming the 2-methyl substitution pattern versus potential isomers using 1H NMR and NOE correlations.
Expert Insights & Troubleshooting
The "Water" Trap in DMSO
Commercial DMSO-d6 often contains water (HDO peak at ~3.33 ppm).
-
Risk: The water peak can overlap with the methoxy signals (~3.8 ppm) if the water content is high or if the peaks shift due to pH.
-
Solution: Use ampouled "100%" DMSO-d6 or add a molecular sieve. If overlap occurs, switch to CDCl3.
Aggregation Effects
Benzoic acid derivatives can form dimers in non-polar solvents (CDCl3).
-
Observation: Concentration-dependent chemical shifts of the -COOH proton.
-
Fix: This is normal behavior. Report the concentration (e.g., "10 mg/0.6 mL") if the exact shift of the acid proton is critical for your data reporting.
Impurity Profiling
Common synthetic impurities include:
-
Veratric Acid (3,4-Dimethoxybenzoic acid): Lacks the methyl singlet at 2.5 ppm; aromatic protons appear as a doublet/doublet-of-doublets pattern (ABX system) rather than two clear singlets.
-
Methyl Ester Derivative: If the hydrolysis step was incomplete, a sharp singlet near 3.9–4.0 ppm (COOCH3) will appear, and the broad acid peak at >12 ppm will be absent.
References
-
National Institute of Informatics (NII). Synthesis of both enantiomers of protoberberines via laterally lithiated (S)-4-isopropyl-2-oxazoline. (Contains experimental characterization of the title compound as Intermediate 11). [Link]
-
University of Wisconsin-Madison (Reich Collection). NMR Spectral Data: 1H Chemical Shifts of Benzoic Acid Derivatives. [Link]
Sources
High-Fidelity Mass Spectrometry Profiling of 4,5-Dimethoxy-2-methylbenzoic Acid
Application Note: AN-MS-2026-DMBA
Executive Summary
This technical guide details the mass spectrometry-based characterization of 4,5-Dimethoxy-2-methylbenzoic acid (CAS: 20736-28-1), a critical building block in the synthesis of isoquinoline alkaloids and a known impurity in the production of methylated catechols and specific anti-inflammatory agents.
Because of its structural similarity to other veratric acid derivatives (e.g., 3,4-dimethoxybenzoic acid), accurate discrimination requires orthogonal analytical approaches. This guide presents two validated workflows:
-
UHPLC-ESI-MS/MS (Negative Mode) for high-sensitivity quantitation and impurity profiling.
-
GC-MS (via Silylation) for structural confirmation and isobaric differentiation.
Molecule Profile & Physicochemical Context
Understanding the ionization behavior requires a review of the core physicochemical properties.
| Property | Value | Analytical Implication |
| Formula | Monoisotopic Mass: 196.0736 Da | |
| Structure | Benzoic acid core, 4,5-dimethoxy, 2-methyl | Steric hindrance at C2 affects derivatization kinetics. |
| pKa (Acid) | ~4.17 (Predicted) | Requires acidic mobile phase (pH < 3) to prevent peak tailing in RPLC. |
| LogP | ~1.8 - 2.1 | Retains well on C18; elutes mid-gradient. |
Protocol A: UHPLC-ESI-QqQ Analysis (Quantitation)
Objective: Routine quantitation of this compound in synthetic reaction mixtures.
Chromatographic Strategy
Rationale: The carboxylic acid moiety is prone to ionization in neutral pH, leading to peak broadening and poor retention on C18 columns. We utilize a Formic Acid modifier to suppress ionization during the chromatographic run, ensuring sharp peak focusing before the analyte enters the ESI source (where high voltage drives ionization).
LC Conditions:
-
System: Agilent 1290 Infinity II or equivalent UHPLC.
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | %B | Event |
|---|---|---|
| 0.0 | 5 | Equilibrium |
| 1.0 | 5 | Load |
| 6.0 | 95 | Elution |
| 8.0 | 95 | Wash |
| 8.1 | 5 | Re-equilibration |
Mass Spectrometry Parameters (ESI-)
Rationale: Benzoic acids exhibit superior sensitivity in Negative Ion Mode (ESI-) due to the facile loss of the acidic proton
-
Ionization: Electrospray Ionization (Negative Mode)
-
Source Temp: 350°C
-
Capillary Voltage: -3500 V
-
Desolvation Gas: Nitrogen (800 L/hr)
MRM Transitions (Multiple Reaction Monitoring):
| Precursor (
Protocol B: GC-MS Analysis (Orthogonal Validation)
Objective: Structural confirmation and separation from isobaric impurities (e.g., 3,4-dimethoxy-5-methylbenzoic acid) which may co-elute in LC.
Derivatization (Silylation)
Direct injection of carboxylic acids in GC leads to adsorption and peak tailing. We employ BSTFA + 1% TMCS to form the volatile Trimethylsilyl (TMS) ester.
Step-by-Step Derivatization:
-
Dry: Evaporate 50 µL of sample extract to complete dryness under Nitrogen.
-
Reconstitute: Add 50 µL of anhydrous Pyridine.
-
Derivatize: Add 50 µL BSTFA + 1% TMCS.
-
Incubate: Vortex and heat at 60°C for 30 minutes.
-
Inject: 1 µL splitless.
GC-EI-MS Parameters
-
Column: DB-5MS UI (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Temp Program: 80°C (1 min) → 20°C/min → 300°C (3 min).
-
Source: Electron Impact (70 eV).
Spectral Logic (TMS Derivative):
-
Target MW: 196 + 72 (TMS replacement of H) = 268 Da .
-
Key Ions:
-
268 (
): Molecular ion (usually distinct). -
253 (
): Loss of methyl from TMS or methoxy. -
209 (
): Loss of ester moiety ( ).
-
268 (
Analytical Logic & Workflows
The following diagrams illustrate the decision-making process and the fragmentation logic essential for confirming the analyte's identity.
Integrated Analysis Workflow
Caption: Dual-stream workflow prioritizing LC-MS for speed, with GC-MS as a confirmatory loop for isobaric resolution.
ESI(-) Fragmentation Pathway
The dominant fragmentation pathway in negative mode is decarboxylation. This is a robust transition for MRM quantification.
Caption: Stepwise fragmentation logic for this compound in ESI negative mode.
Troubleshooting & Critical Considerations
Isobaric Interference
The most common analytical error is misidentifying 3,4-dimethoxy-5-methylbenzoic acid as the target 4,5-dimethoxy-2-methyl isomer.
-
LC-MS Solution: These isomers have identical masses (196 Da) and similar fragmentation. They must be separated chromatographically. The 2-methyl group on the target molecule creates steric hindrance (ortho-effect), typically causing it to elute earlier than the 5-methyl isomer on standard C18 columns.
-
GC-MS Solution: The fragmentation patterns in EI (70eV) differ slightly in the relative abundance of the
peak due to the proximity of the methyl group to the ester in the derivatized form.
Carryover
Benzoic acid derivatives are "sticky" in LC systems, particularly on stainless steel surfaces.
-
Mitigation: Use a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid. Ensure the re-equilibration step (5% B) is at least 3 column volumes.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78690, 4,5-Dimethoxy-2-nitrobenzoic acid (Precursor Context). Retrieved from [Link]
-
Royal Society of Chemistry (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. Retrieved from [Link]
-
National Institutes of Health (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids. Journal of Chromatography B. Retrieved from [Link]
Application Notes & Protocols: Crystallization of 4,5-Dimethoxy-2-methylbenzoic Acid
Abstract
This document provides a comprehensive technical guide to the crystallization of 4,5-Dimethoxy-2-methylbenzoic acid, a key intermediate in various synthetic applications. As the final purification step, crystallization is paramount for achieving the high purity and specific solid-state form required for downstream processes, including pharmaceutical drug development. These application notes delve into the core principles of crystallization, grounded in the physicochemical properties of the target molecule. We present detailed, field-proven protocols for three primary crystallization techniques: Cooling Crystallization, Anti-solvent Addition, and Slow Evaporation. Each protocol is designed as a self-validating system, explaining the causality behind experimental choices to empower researchers to adapt and optimize these methods for their specific needs.
Introduction: The Critical Role of Crystallization
Crystallization is not merely a purification technique; it is a critical control point in chemical manufacturing that defines the physical properties of an active pharmaceutical ingredient (API) or intermediate. For this compound, a well-controlled crystallization process ensures high chemical purity, consistent crystal habit (morphology), and control over potential polymorphism. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact crucial properties like solubility, stability, and bioavailability, making its control a key challenge in drug development.[1] This guide provides the foundational knowledge and practical methodologies to effectively crystallize this compound, ensuring reproducible and high-quality results.
Physicochemical Profile of this compound
A thorough understanding of the molecule's properties is the cornerstone of developing a robust crystallization strategy. The interplay of its functional groups—a carboxylic acid, two methoxy ethers, and a methyl group on an aromatic ring—dictates its solubility and intermolecular interactions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₄ | [2] |
| Molecular Weight | 196.2 g/mol | [2] |
| Melting Point | 145 °C | [3][4] |
| pKa (Predicted) | 4.17 ± 0.25 | [3][4] |
| Appearance | White to off-white crystalline solid | Inferred from related compounds[5] |
Solubility Insights: Direct quantitative solubility data for this compound is not widely published. However, by analyzing structurally analogous compounds, we can establish a highly reliable qualitative solubility profile.
-
Good Solvents (High Solubility): Like other methoxybenzoic acids, the target compound is expected to be highly soluble in polar protic and aprotic solvents.[6][7] This includes alcohols (methanol, ethanol), ketones (acetone), and ethers (tetrahydrofuran, THF). The nitro-analogue, 4,5-Dimethoxy-2-nitrobenzoic acid, is noted to be soluble in DMSO and methanol.[8][9]
-
Poor Solvents (Low Solubility): The compound is expected to have low solubility in non-polar solvents like toluene, hexane, and heptane.[6]
-
Water Solubility: Aromatic carboxylic acids typically exhibit low solubility in cold water, with solubility increasing significantly in hot water.[6][10][11] This temperature-dependent solubility is a key principle exploited in cooling crystallization.
Strategic Approach to Solvent Selection
The choice of solvent is the most critical parameter in crystallization. An ideal solvent system should exhibit a steep solubility curve with respect to temperature (for cooling crystallization) or have a miscible anti-solvent available (for anti-solvent methods).
Caption: Solvent selection workflow for crystallization.
Crystallization Protocols
The following protocols are designed as robust starting points. Researchers should optimize parameters such as solvent volume, cooling rate, and anti-solvent addition rate based on the initial results and desired outcome (e.g., crystal size, yield).
Method 1: Cooling Crystallization from a Single Solvent
Principle: This technique leverages the higher solubility of the compound in a solvent at elevated temperatures. A saturated solution is prepared at a high temperature and then cooled, inducing supersaturation and subsequent crystallization as the solubility decreases.[10][12] This method is excellent for removing impurities that are either highly soluble or sparingly soluble in the hot solvent.
Caption: Workflow for the Cooling Crystallization protocol.
Detailed Protocol:
-
Preparation: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask with a stir bar.
-
Dissolution: Add a suitable solvent (e.g., 95% Ethanol) in small portions while heating the flask on a hot plate with stirring. Add just enough solvent to completely dissolve the solid at or near the boiling point.
-
Hot Filtration (Recommended): If insoluble impurities are observed, perform a hot filtration. Pre-heat a funnel and a receiving flask to prevent premature crystallization. Quickly filter the hot solution.[13]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[11] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C) until a constant weight is achieved.
Method 2: Anti-solvent Addition
Principle: This method is ideal when a compound is highly soluble in a solvent, even at low temperatures, making cooling crystallization inefficient. The technique involves dissolving the compound in a "good" solvent and then inducing precipitation by adding a miscible "anti-solvent" in which the compound is insoluble.[14][15] This process rapidly generates high supersaturation.
Caption: Workflow for the Anti-solvent Crystallization protocol.
Detailed Protocol:
-
Dissolution: Dissolve 1.0 g of crude this compound in a minimum amount of a good solvent (e.g., acetone or ethanol) at room temperature in a flask with vigorous stirring.
-
Addition: Slowly add the anti-solvent (e.g., deionized water or heptane) dropwise to the stirred solution. The rate of addition is a critical parameter; slow addition generally favors the growth of larger crystals.
-
Precipitation: Continue adding the anti-solvent until the solution becomes persistently cloudy and a precipitate forms. Add a slight excess of the anti-solvent to ensure complete precipitation.
-
Digestion: Allow the resulting slurry to stir (digest) for at least one hour at room temperature. This can help improve the crystal size and filterability.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystal cake with a portion of the anti-solvent or a mixture of the solvent/anti-solvent to remove the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven.
Method 3: Slow Evaporation for High-Quality Crystals
Principle: This is the simplest crystallization technique, primarily used for generating high-quality single crystals for analytical purposes like X-ray crystallography. A solution of the compound is allowed to stand, and as the solvent slowly evaporates, the concentration of the solute increases, eventually reaching supersaturation and leading to crystallization.[16]
Detailed Protocol:
-
Solution Preparation: Prepare a solution of the compound in a suitable volatile solvent (e.g., ethyl acetate or a mixture like dichloromethane/methanol). The concentration should be below the saturation point. A concentration similar to that used for NMR analysis (5-10 mg in ~0.7 mL) is a good starting point.[16]
-
Setup: Place the solution in a small vial or an NMR tube.
-
Evaporation Control: Cover the vial with a cap or parafilm and pierce it with a needle. This slows the rate of evaporation, which is essential for growing high-quality crystals.[16]
-
Incubation: Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully decant the remaining solvent and gently dry the crystals.
Troubleshooting Common Crystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is not sufficiently supersaturated; cooling too fast; insufficient nucleation sites. | - Add a "seed" crystal of the compound. - Scratch the inside of the flask with a glass rod at the solution's surface.[10] - Cool the solution to a lower temperature. - Evaporate some of the solvent to increase concentration. |
| Oiling Out | The solute's solubility is exceeded above its melting point, or the solution is cooled too rapidly, causing liquid-liquid phase separation instead of crystallization. | - Re-heat the solution to dissolve the oil, then add more solvent before attempting to cool again. - Slow down the cooling rate significantly. - Use a different solvent or solvent system with a lower boiling point. |
| Poor Yield | Too much solvent was used; compound has significant solubility even at low temperatures; incomplete precipitation. | - Reduce the initial volume of hot solvent. - Evaporate some solvent before the final cooling step. - For anti-solvent method, ensure a sufficient amount of anti-solvent was added. |
| Colored/Impure Crystals | Incomplete removal of colored impurities; impurities co-crystallized with the product. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). - Perform a second recrystallization. |
References
- ChemicalBook. (n.d.). This compound.
- Benchchem. (n.d.). This compound | 20736-28-1.
- Benchchem. (n.d.). Solubility profile of 4-methoxybenzoic acid in different solvents.
- ChemicalBook. (n.d.). 4,5-Dimethoxy-2-nitrobenzoic acid | 4998-07-6.
- ChemicalBook. (n.d.). This compound | 20736-28-1.
- ChemicalBook. (n.d.). 4-Methoxybenzoic acid CAS#: 100-09-4.
- Chem-Impex. (n.d.). 4-Methoxy-2-methylbenzoic acid.
- MDPI. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives.
- Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid.
- Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules.
- MDPI. (n.d.). Insight into the Nucleation Mechanism of p-Methoxybenzoic Acid in Ethanol-Water System from Metastable Zone Width.
- University of California, Riverside. (n.d.). Recrystallization of Benzoic Acid.
- Guide for crystallization. (n.d.).
- Vedantu. (n.d.). Class 11 Chemistry To Purify Impure Sample Of Benzoic Acid By The Process Of A Crystallisation Experiment.
- Royal Society of Chemistry. (n.d.). Recent progress in antisolvent crystallization.
- International Journal of Chemical Engineering and Applications. (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs.
- Echemi. (n.d.). 4,5-Dimethoxy-2-nitrobenzoic acid.
Sources
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Application Notes & Protocols for the Purification of Crude 4,5-Dimethoxy-2-methylbenzoic Acid
Introduction: The Imperative for Purity
4,5-Dimethoxy-2-methylbenzoic acid is a key substituted benzoic acid derivative. Its structural framework makes it a valuable intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical sectors. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages of a synthesis. This guide provides detailed protocols for three robust methods for the purification of crude this compound: recrystallization, acid-base extraction, and column chromatography. The selection of the appropriate method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the operation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is fundamental to designing an effective purification strategy. The properties outlined below dictate the choice of solvents and conditions for each purification method.
| Property | Value | Significance in Purification |
| Molecular Formula | C₁₀H₁₂O₄ | - |
| Molecular Weight | 196.20 g/mol | Used for calculating molar quantities. |
| Appearance | White to off-white solid | Visual indicator of purity. |
| Melting Point | 145 °C[1] | A sharp melting point close to the literature value is a key indicator of high purity.[2] |
| pKa | ~4.17 (Predicted)[1] | Indicates its acidic nature, which is crucial for acid-base extraction. |
| Solubility | Inferred from related structures | Sparingly soluble in cold water, more soluble in hot water and alcohols. Soluble in many organic solvents like ether and ethyl acetate.[2][3] This differential solubility is the basis for recrystallization.[4] |
Method 1: Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds based on their different solubilities in a given solvent at varying temperatures.[4] The ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.[5]
Principle of Recrystallization
The crude solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, which are present in smaller amounts, remain dissolved in the cold solvent (mother liquor) and are subsequently removed by filtration.[2][6]
Recommended Solvent Systems
-
Water: this compound, like many benzoic acids, is expected to have low solubility in cold water and significantly higher solubility in hot water, making water a suitable and green solvent choice.[6]
-
Ethanol/Water Mixture: A mixed solvent system can be fine-tuned to achieve optimal solubility characteristics. The compound is typically dissolved in the solvent in which it is more soluble (ethanol) at an elevated temperature, and then the solvent in which it is less soluble (water) is added until the solution becomes cloudy (the saturation point).
-
Toluene: For less polar impurities, toluene can be an effective recrystallization solvent.[2]
Step-by-Step Protocol for Recrystallization from Water
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture on a hot plate with stirring.
-
Achieving Saturation: Gradually add small portions of hot deionized water until all the solid has just dissolved.[6] Avoid adding an excess of solvent, as this will reduce the recovery yield.
-
Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6]
-
Maximizing Yield: Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.[6]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
-
Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point at or near 145 °C indicates high purity.
Workflow for Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Method 2: Purification by Acid-Base Extraction
This powerful technique is ideal for separating acidic compounds from neutral or basic impurities. It leverages the acidic nature of the carboxylic acid group to reversibly form a water-soluble salt.[7][8]
Principle of Acid-Base Extraction
The crude mixture is dissolved in an organic solvent that is immiscible with water (e.g., diethyl ether or ethyl acetate). A basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide) is then used to deprotonate the acidic this compound, converting it into its corresponding carboxylate salt.[8][9] This salt is soluble in the aqueous layer, while neutral and basic impurities remain in the organic layer. The two layers are separated, and the pure carboxylic acid is regenerated by acidifying the aqueous layer.[10]
Step-by-Step Protocol for Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate, in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (a weak base, sufficient for deprotonating a carboxylic acid) to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure from CO₂ evolution.
-
Separation: Allow the layers to separate. The top layer will be the organic phase (ethyl acetate), and the bottom layer will be the aqueous phase containing the sodium salt of the benzoic acid. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: To ensure complete extraction, add a fresh portion of the sodium bicarbonate solution to the organic layer in the separatory funnel, shake, and combine the aqueous layer with the first portion.
-
Wash (Optional): The remaining organic layer, containing any neutral or basic impurities, can be washed with brine (saturated NaCl solution) to remove any residual water-soluble components and then dried with a drying agent like anhydrous sodium sulfate.[10] The solvent can then be evaporated to isolate these impurities if desired.
-
Regeneration of the Acid: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise with stirring until the solution becomes acidic (test with pH paper, target pH ~2). The pure this compound will precipitate out as a white solid.
-
Isolation, Washing, and Drying: Collect the purified solid by vacuum filtration, wash it with a small amount of cold deionized water to remove any inorganic salts, and dry it thoroughly.
-
Purity Assessment: Confirm the purity by taking a melting point.
Workflow for Acid-Base Extraction
Caption: Workflow for the purification of this compound via acid-base extraction.
Method 3: Purification by Column Chromatography
For separating complex mixtures or achieving very high purity, column chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.
Principle of Column Chromatography
A vertical column is packed with a stationary phase, typically silica gel for polar compounds like carboxylic acids. The crude mixture is loaded onto the top of the column. A solvent or mixture of solvents (the mobile phase or eluent) is then passed through the column. Compounds with a higher affinity for the stationary phase will move down the column more slowly, while compounds with a lower affinity will move more quickly, thus effecting separation.
Recommended Stationary and Mobile Phases
-
Stationary Phase: Silica gel (SiO₂) is the standard choice for a polar compound like this compound.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent and a more polar solvent is typically used. The polarity of the eluent is critical for good separation.
-
Initial System: A good starting point is a mixture of hexane and ethyl acetate. The ratio can be tuned based on initial Thin Layer Chromatography (TLC) analysis.
-
For more polar compounds: A system of dichloromethane and methanol might be necessary.
-
Acidification: Adding a small amount (~0.5-1%) of acetic acid to the eluent can improve the peak shape and reduce "tailing" of the carboxylic acid on the silica gel.
-
Step-by-Step Protocol for Column Chromatography
-
TLC Analysis: Before running the column, determine the optimal eluent composition using TLC. Spot the crude mixture on a TLC plate and develop it in various solvent systems (e.g., 9:1, 7:3, 1:1 Hexane:Ethyl Acetate). The ideal system will give the desired compound an Rf value of approximately 0.3-0.4 and show good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Carefully pour the slurry into the chromatography column, ensuring there are no air bubbles or cracks in the packed bed. Allow the silica to settle, and then add a layer of sand on top to protect the silica surface.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent like dichloromethane. Carefully apply this solution to the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and adding the resulting powder to the top of the column.
-
Elution: Add the eluent to the top of the column and begin to collect fractions. Maintain a constant flow rate, either by gravity or with gentle pressure.
-
Fraction Collection and Analysis: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by spotting fractions onto TLC plates and visualizing the spots under a UV lamp.
-
Combining and Evaporation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Purity Assessment: Verify the purity with melting point determination and TLC analysis against the starting material.
Workflow for Column Chromatography
Caption: Workflow for the purification of this compound by column chromatography.
Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Best For |
| Recrystallization | Differential solubility | Simple, inexpensive, good for large quantities. | Can have lower recovery; may not remove impurities with similar solubility. | Removing small to moderate amounts of impurities from a solid that is mostly pure. |
| Acid-Base Extraction | Reversible salt formation | Excellent for removing neutral or basic impurities; high capacity. | Only effective for acidic compounds; requires use of acids and bases. | Crude reaction mixtures containing acidic products and non-acidic byproducts. |
| Column Chromatography | Differential adsorption | High resolution; can separate complex mixtures and closely related compounds. | More complex, time-consuming, requires larger volumes of solvent; can be costly. | Achieving the highest possible purity; separating mixtures with multiple components. |
References
- Google Patents. (n.d.). Purification of benzoic acid - US3235588A.
- LibreTexts. (2021). Acid-Base Extraction.
- BenchChem. (n.d.). Technical Support Center: Purification of 4-Methoxybenzoic Acid by Recrystallization.
- University of Missouri-St. Louis. (n.d.). Recrystallization of Benzoic Acid.
- Google Patents. (n.d.). CN104151157A - Preparation method of methoxybenzoic acid.
- Tutorsglobe.com. (n.d.). Purification–Recrystallisation of Benzoic Acid, Chemistry tutorial.
- Chem-Impex. (n.d.). 4-Methoxy-2-methylbenzoic acid.
- Google Patents. (n.d.). Method for preparing 2-hydroxy-4,5-dimethoxybenzoic acid.
- Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid.
- PrepChem.com. (n.d.). Synthesis of 4-methoxy-2-methoxy benzoic acid.
- Wikipedia. (n.d.). p-Toluic acid.
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). ISSN: 0975-8585.
- ChemicalBook. (n.d.). 4,5-Dimethoxy-2-nitrobenzoic acid synthesis.
- PubChem. (n.d.). 4-Methoxy-2-methylbenzoic acid.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
- BenchChem. (n.d.). Solubility profile of 4-methoxybenzoic acid in different solvents.
- The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.
- ChemicalBook. (n.d.). 4-METHOXY-2-METHYLBENZOIC ACID.
- ResearchGate. (n.d.). (PDF) Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin.
- Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid?.
- Scribd. (n.d.). Acid-Base Extraction of Organic Compounds.
- CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
- MDPI. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives.
- ChemSynthesis. (n.d.). 4-methylbenzoic acid.
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Application Notes and Protocols: Strategic Derivatization of 4,5-Dimethoxy-2-methylbenzoic Acid
Introduction: Unlocking the Synthetic Potential of 4,5-Dimethoxy-2-methylbenzoic Acid
This compound is a polysubstituted aromatic carboxylic acid that serves as a valuable building block in the synthesis of a wide array of chemical entities, from pharmaceutical intermediates to materials science components. The strategic location of its methoxy, methyl, and carboxylic acid functionalities allows for precise molecular modifications. Derivatization of the carboxylic acid group is a primary and critical step in harnessing the synthetic potential of this molecule, enabling the formation of esters, amides, and highly reactive acyl chlorides.
This comprehensive guide provides detailed application notes and validated protocols for the most common and effective derivatization reactions of this compound. Designed for researchers, scientists, and drug development professionals, this document goes beyond simple step-by-step instructions. It delves into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
I. Esterification: The Fischer-Speier Approach and Its Optimization
The conversion of a carboxylic acid to an ester, known as esterification, is a cornerstone of organic synthesis. The Fischer-Speier esterification is a classic and cost-effective method involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1] This equilibrium-driven reaction requires strategic manipulation to achieve high yields.[2][3][4]
Causality of Experimental Design:
The primary challenge in Fischer esterification is the presence of water as a byproduct, which can hydrolyze the ester back to the starting materials, thus limiting the reaction's yield.[1][3][4] To overcome this, two key strategies are employed:
-
Use of Excess Alcohol: By using the alcohol as the solvent, its high concentration shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle.[2]
-
Acid Catalysis: A strong acid, typically sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[5][6]
Protocol 1: Synthesis of Methyl 4,5-Dimethoxy-2-methylbenzoate
This protocol details the synthesis of the methyl ester derivative, a common intermediate.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).
-
Catalyst Addition: With gentle stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) to the solution. The addition is exothermic and should be done cautiously.
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.[7]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the pure methyl 4,5-dimethoxy-2-methylbenzoate.
Data Presentation:
| Parameter | Condition | Rationale |
| Alcohol | Methanol (excess) | Acts as both reactant and solvent; drives equilibrium forward. |
| Catalyst | Conc. H₂SO₄ (catalytic) | Protonates the carbonyl for activation. |
| Temperature | Reflux (~65°C) | Provides activation energy for the reaction. |
| Reaction Time | 4-6 hours | Sufficient time to reach equilibrium. |
| Work-up | NaHCO₃ wash | Neutralizes the acidic catalyst and any unreacted carboxylic acid. |
Experimental Workflow:
Caption: Workflow for Fischer-Speier Esterification.
II. Amidation: Forging the Amide Bond with Coupling Reagents
The formation of an amide bond by direct reaction of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable and unreactive ammonium carboxylate salt.[8] To facilitate this transformation, carboxylic acid activating agents, commonly known as coupling reagents, are employed.[8] These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, thereby promoting nucleophilic attack by the amine.
Causality of Experimental Design:
For sterically unhindered or standard amide bond formations, the combination of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an additive like 1-Hydroxybenzotriazole (HOBt) is highly effective.[9]
-
EDC: Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
HOBt: This intermediate is prone to racemization and side reactions. HOBt traps the O-acylisourea to form an active ester, which is more stable and less prone to racemization, yet still highly reactive towards the amine.[10]
-
Base: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is often added to neutralize any acids formed during the reaction and to ensure the amine nucleophile is in its free base form.[9]
Protocol 2: Synthesis of N-Benzyl-4,5-dimethoxy-2-methylbenzamide
This protocol describes the synthesis of a representative secondary amide.
Materials:
-
This compound
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and the desired amine (in this case, benzylamine, 1.1 eq).
-
Base Addition: Add DIPEA (2.0 eq) to the mixture.
-
Activation: Cool the reaction mixture to 0°C in an ice bath. Add EDC (1.2 eq) portion-wise to the stirred solution.[9]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[9] Monitor the reaction progress by TLC.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Data Presentation:
| Reagent | Stoichiometry (eq) | Function |
| Carboxylic Acid | 1.0 | Substrate |
| Amine | 1.1 | Nucleophile |
| EDC | 1.2 | Coupling agent (activator).[8] |
| HOBt | 1.2 | Racemization suppressor and co-activator.[9][10] |
| DIPEA | 2.0 | Non-nucleophilic base.[9] |
| Solvent | Anhydrous DCM/DMF | Aprotic solvent to dissolve reactants. |
Amidation Reaction Workflow:
Caption: Workflow for EDC/HOBt Mediated Amidation.
III. Acyl Chloride Formation: Gateway to Highly Reactive Derivatives
The conversion of carboxylic acids to acyl chlorides provides a highly reactive intermediate that can readily undergo nucleophilic acyl substitution with a wide variety of nucleophiles (alcohols, amines, carbanions, etc.). Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[11][12]
Causality of Experimental Design:
The reaction between a carboxylic acid and thionyl chloride is an efficient conversion. The key advantages of using SOCl₂ are:
-
Gaseous Byproducts: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[13][14][15][16][17] This facilitates their removal from the reaction mixture, driving the reaction to completion and simplifying purification.
-
High Reactivity: The resulting acyl chloride is significantly more reactive than the parent carboxylic acid.
The reaction should always be performed in a well-ventilated fume hood due to the evolution of toxic HCl and SO₂ gases.[14]
Protocol 3: Synthesis of 4,5-Dimethoxy-2-methylbenzoyl chloride
This protocol outlines the preparation of the highly reactive acyl chloride derivative.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene or Dichloromethane (optional, for co-evaporation)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (e.g., a bubbler with NaOH solution), place this compound (1.0 eq).
-
Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq, can also be used as solvent) to the flask at room temperature. A catalytic amount of DMF can be added to accelerate the reaction, especially with oxalyl chloride.[11][18]
-
Reaction: Gently heat the mixture to reflux (for SOCl₂, b.p. 76°C) for 1-3 hours. The reaction is complete when gas evolution ceases.
-
Removal of Excess Reagent: Cool the mixture to room temperature. Carefully remove the excess thionyl chloride by distillation under reduced pressure.[14] Adding an anhydrous solvent like toluene and co-evaporating can help remove the last traces of SOCl₂.
-
Product Isolation: The resulting crude 4,5-dimethoxy-2-methylbenzoyl chloride is often a liquid or low-melting solid and is typically used immediately in the next synthetic step without further purification due to its high reactivity and sensitivity to moisture.
Data Presentation:
| Parameter | Condition | Rationale |
| Reagent | Thionyl Chloride (excess) | Acts as both chlorinating agent and solvent.[11] |
| Temperature | Reflux (~76°C) | Provides activation energy and helps expel gaseous byproducts. |
| Reaction Time | 1-3 hours | Typically sufficient for complete conversion. |
| Work-up | Distillation/Evaporation | Removes volatile excess reagent and byproducts.[14][19] |
Acyl Chloride Formation Workflow:
Caption: Workflow for Acyl Chloride Synthesis using SOCl₂.
IV. Troubleshooting and Key Considerations
-
Incomplete Reactions: For all derivatizations, ensure starting materials are dry, as water can interfere. In esterification, consider using a Dean-Stark trap to remove water azeotropically if using a solvent like toluene. For amidation, ensure the coupling reagents are fresh.
-
Low Yields: In amidation, the choice of coupling reagent can be critical for sterically hindered substrates. Reagents like HATU or PyBOP may offer better yields in challenging cases.
-
Product Purity: Acyl chlorides are highly sensitive to moisture and will hydrolyze back to the carboxylic acid upon exposure to air. Handle under an inert atmosphere (N₂ or Ar) and use anhydrous solvents and glassware.[19] TLC analysis of acyl chlorides can be misleading as the silica gel can cause hydrolysis; derivatizing a small aliquot (e.g., with methanol to form the methyl ester) is a better way to monitor the reaction.[19]
V. Conclusion
The derivatization of this compound via esterification, amidation, or acyl chloride formation opens up a vast landscape of synthetic possibilities. The choice of method depends on the desired final product and its required reactivity. By understanding the chemical principles behind each protocol—driving equilibria, activating the carboxyl group, and managing reactive intermediates—researchers can confidently and efficiently modify this versatile building block to achieve their synthetic goals.
References
-
Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). [Link]
-
International Journal of Scientific & Technology Research. (2020, February). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. [Link]
-
University of Toronto. Esterification of Benzoic Acid to Methyl Benzoate. [Link]
- Google Patents. WO2003072534A1 - Method for preparing p-aminobenzoic acid.
-
Journal of Physical Science. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
-
Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]
-
Jiangxi Zhongding Biotechnology Co., Ltd. (2025, December 16). From Molecule to Market: The Role of 2-Hydroxy-4,5-Dimethoxybenzoic Acid in Modern Chemical Supply Chains. [Link]
-
Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
ResearchGate. (2019, April). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
-
Quora. (2020, June 9). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?[Link]
-
Otto Chemie Pvt. Ltd. (2026, January 2). What are the products of the esterification reaction of 2 - Methylbenzoic Acid?[Link]
-
ACS Publications. (2014, August 28). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]
-
Chemguide. preparation of acyl chlorides (acid chlorides). [Link]
-
ResearchGate. (2015, December 3). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?[Link]
-
Aapptec. Coupling Reagents. [Link]
-
Allen. Benzoic acid with - SOCl 2 - to give. [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?[Link]
-
PubMed Central. (2022, June 1). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. [Link]
-
Wikipedia. Acyl chloride. [Link]
-
YouTube. (2023, February 21). Reaction of Carboxylic acid with Thionyl chloride. [Link]
-
Scholars Research Library. Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. [Link]
-
YouTube. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. [Link]
-
Chemical Reviews. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. [Link]
-
ResearchGate. (2025, August 6). A derivatization-enhanced detection strategy in mass spectrometry: Analysis of 4-hydroxybenzoates and their metabolites after keratinocytes are exposed to UV radiation. [Link]
-
MDPI. (2020, December 22). Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine. [Link]
-
Talanta. (2018, April 30). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. [Link]
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Process Development Guide: Large-Scale Synthesis of 4,5-Dimethoxy-2-methylbenzoic Acid
Executive Summary
4,5-Dimethoxy-2-methylbenzoic acid (also known as 6-methylveratric acid) is a critical aromatic building block utilized in the synthesis of isoquinoline alkaloids, antihypertensive agents, and various heterocyclic pharmaceutical intermediates. While laboratory-scale methods often rely on metal-halogen exchange (lithiation/Grignard) followed by carboxylation, these routes pose significant safety and cost challenges at scale due to cryogenic requirements and pyrophoric reagents.
This application note details a robust, two-stage industrial protocol designed for multi-kilogram production. The pathway utilizes 3,4-dimethoxytoluene (homoveratrole) as a cost-effective starting material. The synthesis proceeds via a regioselective Vilsmeier-Haack formylation followed by a safe, high-yield Pinnick oxidation . This route minimizes energetic hazards and utilizes standard reactor configurations.
Key Process Metrics
| Parameter | Specification |
| Starting Material | 3,4-Dimethoxytoluene (Homoveratrole) |
| Overall Yield | 65 – 75% (Two Steps) |
| Purity Target | >99.5% (HPLC), isomer-free |
| Primary Hazard | POCl3 hydrolysis (Step 1), ClO2 gas generation (Step 2) |
| Scale Suitability | 100 g to >10 kg batch size |
Retrosynthetic Analysis & Strategy
The strategic choice for large-scale synthesis avoids direct carboxylation of the aromatic ring, which often yields inseparable isomeric mixtures or requires hazardous organometallics. Instead, we employ a "Formylation-Oxidation" sequence.
Reaction Scheme
The synthesis targets the C6 position of the homoveratrole ring, which is electronically activated by the para-methoxy group (C3) and sterically accessible compared to the C2 position.
Figure 1: Synthetic pathway designed for regioselectivity and operational safety.
Detailed Experimental Protocols
Stage 1: Regioselective Formylation
Objective: Synthesis of 4,5-dimethoxy-2-methylbenzaldehyde. Mechanism: Electrophilic Aromatic Substitution (EAS) via the Vilsmeier reagent (chloroiminium ion). The 3-methoxy group directs the formyl group to the para position (C6), creating the 2-methyl-4,5-dimethoxy substitution pattern required.
Materials
-
3,4-Dimethoxytoluene: 1.0 equiv.[1]
-
Phosphorus Oxychloride (POCl3): 1.2 equiv.
-
N,N-Dimethylformamide (DMF): 3.0 equiv (acts as reagent and solvent).
-
Quench: Sodium Acetate (aq) or NaOH (aq).[2]
Protocol
-
Reagent Formation: In a glass-lined reactor under N2, charge DMF and cool to 0–5°C.
-
Addition: Add POCl3 dropwise over 60 minutes, maintaining internal temperature <10°C. Caution: Exothermic. Stir for 30 mins to form the Vilsmeier complex (white/yellow precipitate may form).
-
Substrate Addition: Add 3,4-dimethoxytoluene slowly. The reaction is slightly exothermic.
-
Reaction: Heat the mixture to 70–80°C for 4–6 hours. Monitor by HPLC/TLC until starting material is <1%.
-
Hydrolysis (Critical): Cool the dark viscous mixture to 25°C. Pour the mixture slowly into crushed ice/water (approx. 5 volumes) with vigorous stirring.
-
Isolation: The aldehyde precipitates as a solid. Filter and wash with water.[5][6]
-
Purification: Recrystallize from Ethanol/Water (80:20) or Hexane/Ethyl Acetate if necessary to remove trace regioisomers.
-
Target: Off-white to pale yellow solid.
-
Expected Yield: 80–85%.
-
Stage 2: Pinnick Oxidation (Chlorite Oxidation)
Objective: Conversion of aldehyde to carboxylic acid without "over-oxidation" or demethylation. Safety Note: This method uses Sodium Chlorite (NaClO2). Under acidic conditions, this generates unstable Chlorous Acid (HClO2). A scavenger (Sulfamic Acid or H2O2) is mandatory to prevent the formation of toxic Chlorine Dioxide (ClO2) gas and to drive the equilibrium.
Materials
-
Aldehyde Intermediate: 1.0 equiv.
-
Sodium Chlorite (NaClO2): 1.3 equiv (dissolved in water).
-
Sulfamic Acid: 1.5 equiv (dissolved in water). Alternatively, Resorcinol or H2O2 can be used, but Sulfamic Acid is preferred for scale.
-
Solvent: Acetone/Water or Acetonitrile/Water (1:1 ratio).
Protocol
-
Dissolution: Dissolve the aldehyde (from Stage 1) in Acetone/Water (1:1) in a reactor equipped with a scrubber (for potential ClO2 off-gassing). Cool to 10°C.
-
Scavenger Addition: Add the Sulfamic Acid solution to the reactor.
-
Oxidant Addition: Add the aqueous Sodium Chlorite solution dropwise over 1–2 hours.
-
Control: Maintain temperature <20°C. The reaction is exothermic.
-
Observation: The solution may turn slight yellow; a deep yellow/green color indicates excess ClO2 accumulation (add more scavenger if observed).
-
-
Completion: Stir at ambient temperature (20–25°C) for 2–4 hours. Monitor HPLC for disappearance of aldehyde.
-
Workup:
-
Distill off the acetone under reduced pressure (keep temp <45°C).
-
The product usually precipitates from the remaining aqueous layer.
-
If oiling occurs, extract with Ethyl Acetate, wash with brine, and concentrate.
-
-
Purification:
-
Dissolve the crude acid in dilute NaOH (pH 10–11). Filter off any non-acidic impurities (unreacted aldehyde).
-
Acidify the filtrate with HCl to pH 1–2 to precipitate the pure acid.
-
Filter, wash with water, and dry.[6]
-
Final Polish: Recrystallize from Methanol/Water or Acetic Acid.
-
Critical Process Parameters (CPPs) & Quality Control
To ensure batch-to-batch consistency, the following parameters must be strictly controlled.
| Stage | Parameter | Setpoint / Range | Impact on Quality |
| Formylation | POCl3 Addition Temp | < 10°C | High temp leads to "tar" formation and lower yield. |
| Formylation | Hydrolysis pH | 4.0 – 6.0 | Too acidic (<2) delays precipitation; too basic (>9) may degrade aldehyde. |
| Oxidation | Scavenger Stoichiometry | > 1.2 equiv | Insufficient scavenger leads to ClO2 gas evolution (Safety Hazard). |
| Oxidation | Reaction Temp | 15 – 25°C | >30°C increases risk of oxidative demethylation (impurity formation). |
Analytical Specifications (Release Criteria)
-
Appearance: White to off-white crystalline powder.
-
Assay (HPLC): ≥ 99.0% w/w.
-
Isomeric Purity: No single isomer > 0.10%.
-
Loss on Drying: < 0.5%.
-
Melting Point: 198–200°C (Literature value verification required).
Process Safety & Waste Management
Hazard Identification
-
Phosphorus Oxychloride (POCl3): Reacts violently with water releasing HCl and Phosphoric acid. All reactors must be dry. Scrubber required for HCl gas.
-
Sodium Chlorite (NaClO2): Strong oxidizer. Do not mix solid NaClO2 with organic solvents or acids directly. Risk of fire/explosion.
-
Chlorine Dioxide (ClO2): Yellow-green gas, explosive >10% in air. The use of Sulfamic acid suppresses this, but reactor headspace should be purged with Nitrogen.
Waste Streams
-
Acidic Aqueous Waste (Stage 1): Contains Phosphoric acid and HCl. Neutralize with Lime/Ca(OH)2 before disposal.
-
Oxidation Mother Liquor (Stage 2): Contains NaCl, Sodium Sulfamate. Generally low toxicity but high TDS (Total Dissolved Solids).
Process Flow Diagram (Graphviz)
Figure 2: Operational workflow for the two-stage synthesis.
References
-
Vilsmeier-Haack Reaction Selectivity
-
Oxidation Protocol (Pinnick)
-
Specific Substrate Analogues
-
Starting Material Data
Sources
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Application and Protocol for the Use of 4,5-Dimethoxy-2-methylbenzoic Acid as an Internal Standard in Chromatographic Analysis
For: Researchers, scientists, and drug development professionals.
Introduction: The Foundational Role of Internal Standards in Quantitative Analysis
In the landscape of analytical chemistry, particularly within the pharmaceutical and drug development sectors, the accuracy and precision of quantitative measurements are paramount. The inherent variability in sample preparation, injection volumes, and instrument response can introduce significant errors, compromising the integrity of analytical data. An internal standard (IS) is a compound of known concentration added to all samples—calibrators, quality controls, and unknowns—prior to analysis. The fundamental principle is that the internal standard will experience similar variations as the analyte of interest throughout the analytical process. By normalizing the analyte's response to that of the internal standard, these variations can be effectively compensated for, leading to a significant improvement in the accuracy and precision of the final quantitative results.[1]
The ideal internal standard shares close physicochemical properties with the analyte but is chromatographically resolved from it and other matrix components. For liquid chromatography-mass spectrometry (LC-MS) applications, the gold standard is a stable isotope-labeled (SIL) version of the analyte.[2][3][4][5][6] SIL internal standards co-elute with the analyte and exhibit nearly identical ionization behavior, providing the most effective correction for matrix effects.[3][5] When a SIL-IS is not available, a structural analog with similar extraction recovery, chromatographic retention, and ionization response can be a suitable alternative.
This application note details the use of 4,5-Dimethoxy-2-methylbenzoic acid as a potential internal standard for the quantitative analysis of acidic compounds, particularly other benzoic acid derivatives, using high-performance liquid chromatography (HPLC) with UV detection or LC-MS.
Chemical Profile of this compound
This compound is a polysubstituted benzoic acid derivative. Its chemical and physical properties make it a candidate for use as an internal standard in the analysis of other aromatic carboxylic acids.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₄ | [2] |
| Molecular Weight | 196.2 g/mol | [2] |
| Melting Point | 145 °C | [7] |
| pKa (Predicted) | 4.17 ± 0.25 | [7] |
| Solubility | Soluble in organic solvents such as methanol and acetonitrile. | General chemical knowledge |
The presence of the carboxylic acid functional group imparts acidic properties, making it suitable for reverse-phase chromatography under acidic mobile phase conditions, which is a common approach for the analysis of acidic drugs and metabolites. The methoxy and methyl substituents on the aromatic ring influence its polarity and retention characteristics.
Principle of Application: Why this compound is a Suitable Internal Standard Candidate
The selection of an internal standard is a critical step in method development. This compound is a promising candidate for the analysis of other benzoic acid derivatives for several reasons:
-
Structural Similarity: As a benzoic acid derivative itself, it is likely to exhibit similar extraction efficiency and chromatographic behavior to other compounds in the same class.
-
Chromatographic Retention: The specific substitution pattern provides a unique retention time that can likely be resolved from many other acidic analytes.
-
UV Absorbance: The aromatic ring provides strong UV absorbance, making it suitable for HPLC-UV detection.
-
Mass Spectrometric Detection: The compound can be readily ionized by electrospray ionization (ESI), making it compatible with LC-MS analysis.
Experimental Protocols
The following protocols are provided as a template and should be optimized and validated for the specific analyte and matrix of interest, in accordance with regulatory guidelines such as those from the FDA and ICH.[8][9][10][11][12]
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare accurate and stable solutions of this compound for use as an internal standard.
Materials:
-
This compound (analytical standard grade, purity ≥98%)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Volumetric flasks (Class A)
-
Calibrated analytical balance
Procedure:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound.
-
Transfer the weighed compound to a 10 mL volumetric flask.
-
Dissolve the compound in a small amount of methanol and then dilute to the mark with methanol.
-
Stopper the flask and invert several times to ensure homogeneity. This stock solution should be stored at 2-8°C and protected from light.
-
-
Working Internal Standard Solution (10 µg/mL):
-
Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.
-
This working solution is used to spike all samples (calibration standards, QCs, and unknowns). The final concentration in the sample will depend on the subsequent dilution factor during sample preparation.
-
Protocol 2: Sample Preparation for Bioanalysis (Plasma)
Objective: To extract an acidic analyte and the internal standard from a plasma matrix using protein precipitation.
Materials:
-
Plasma samples (blank, spiked for calibration curve and QCs)
-
Working Internal Standard Solution (10 µg/mL)
-
Acetonitrile (containing 0.1% formic acid)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of each plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the Working Internal Standard Solution (10 µg/mL) to each tube.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
Protocol 3: HPLC-UV Method Conditions (Hypothetical)
Objective: To provide a starting point for the chromatographic separation and UV detection of an analyte and this compound as the internal standard.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 20% B; 1-8 min: 20-80% B; 8-9 min: 80% B; 9-10 min: 80-20% B; 10-15 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
Protocol 4: LC-MS/MS Method Conditions (Hypothetical)
Objective: To provide a starting point for the chromatographic separation and mass spectrometric detection of an analyte and this compound as the internal standard.
| Parameter | Condition |
| LC System | Shimadzu Nexera X2 or equivalent |
| MS System | SCIEX Triple Quad 5500 or equivalent |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 5% B; 0.5-3 min: 5-95% B; 3-4 min: 95% B; 4-4.1 min: 95-5% B; 4.1-5 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition (Analyte) | To be determined for the specific analyte |
| MRM Transition (IS) | Precursor Ion (m/z): 195.1; Product Ion: To be determined by infusion and fragmentation analysis |
Method Validation
Any analytical method developed using an internal standard must be rigorously validated to ensure its performance is suitable for its intended purpose.[8][10][11][12] Key validation parameters, as outlined by the FDA and ICH, include:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte and internal standard in the presence of other components in the sample matrix.
-
Linearity: The range over which the ratio of the analyte peak area to the internal standard peak area is directly proportional to the analyte concentration.
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
-
Recovery: The efficiency of the extraction procedure for the analyte and the internal standard.
-
Matrix Effect: The suppression or enhancement of ionization of the analyte and internal standard by components of the sample matrix.
-
Stability: The stability of the analyte and internal standard in the sample matrix under various storage and processing conditions.
Data Analysis and Interpretation
The concentration of the analyte in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve. The calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.
Visualizations
Experimental Workflow
Caption: Workflow for quantitative analysis using an internal standard.
Conclusion
This compound possesses the requisite chemical properties to serve as an effective internal standard for the chromatographic analysis of other acidic aromatic compounds. Its structural similarity to other benzoic acid derivatives suggests it will exhibit comparable behavior during sample preparation and analysis, thereby enabling reliable correction for experimental variability. The protocols outlined in this application note provide a robust starting point for method development. As with any analytical method, thorough validation is essential to ensure the generation of accurate and reproducible data that meets regulatory standards.
References
-
KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Retrieved from [Link]
-
ScienceOpen. (2022, April 26). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-. Retrieved from [Link]
-
PubMed. (2010, August 1). Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards. Retrieved from [Link]
-
FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. Retrieved from [Link]
-
ResearchGate. (2017, September 28). What is the best internal standard in HPLC for see how much organic acid I lost in extraction of a cosmetic?. Retrieved from [Link]
-
Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
Waters. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]
-
Shimadzu. (n.d.). Custom synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). FDA issues revised guidance for analytical method validation. Retrieved from [Link]
-
Shimadzu. (n.d.). C190-E094A_Tips for practical HPLC analysis. Retrieved from [Link]
-
Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]
-
Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
PubMed. (2010, August 1). Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards. Retrieved from [Link]
-
Scribd. (n.d.). FDA Guidelines for Analytical Method Validation | PDF. Retrieved from [Link]
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 3. scienceopen.com [scienceopen.com]
- 4. scispace.com [scispace.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. Low Level Determination of Genotoxic Impurity in Deferasirox Formulation [scirp.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. imtakt.com [imtakt.com]
- 12. zora.uzh.ch [zora.uzh.ch]
Optimized Derivatization Protocols for the GC-MS Analysis of 4,5-Dimethoxy-2-methylbenzoic Acid
Application Note: AN-GCMS-2025-04
Introduction & Analytical Challenge
4,5-Dimethoxy-2-methylbenzoic acid is a structural analog of veratric acid and an intermediate in the synthesis of various pharmaceutical scaffolds.
The Problem: Why Derivatize?
-
Polarity: The free carboxylic acid group (-COOH) forms strong hydrogen bonds with silanol groups in the GC column stationary phase, causing severe peak tailing and irreversible adsorption.
-
Volatility: The compound has a high boiling point; attempting to volatilize the free acid often leads to thermal degradation (decarboxylation) before detection.
-
Ionization: Free acids often fragment poorly in Electron Impact (EI) ionization, whereas esters provide distinct molecular ions (
) and diagnostic fragments.
The Solution: Chemical Modification
We effectively "cap" the polar proton on the carboxylic acid using one of two strategies:
-
Silylation: Replaces active H with a Trimethylsilyl (TMS) group [
].[1] -
Alkylation (Methylation): Replaces active H with a Methyl group [
].
Chemical Mechanisms
Strategy A: Silylation (BSTFA)[2]
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).
-
Mechanism: Nucleophilic attack of the carboxyl oxygen on the silicon atom. The leaving group is the volatile trifluoroacetamide.
-
Pros: Fast (30 min), derivatizes alcohols/amines simultaneously (if present as impurities).
-
Cons: Highly sensitive to moisture; derivatives can hydrolyze if not stored in a desiccator.
Strategy B: Acid-Catalyzed Methylation (BF3-MeOH)
-
Reagent: Boron Trifluoride (10-14%) in Methanol.
-
Mechanism: Fischer esterification. The Lewis acid (
) activates the carbonyl carbon, facilitating nucleophilic attack by methanol. -
Pros: Extremely stable product (Methyl Ester); ideal for batch processing and long-term storage.
-
Cons: Longer sample prep (requires liquid-liquid extraction).
Decision Matrix & Workflow
Use the following logic to select the appropriate protocol for your specific analytical needs.
Figure 1: Decision matrix for selecting the optimal derivatization strategy.
Experimental Protocols
Protocol A: Silylation (Rapid Screening)
Best for: Dry samples, qualitative profiling, and high-throughput screening.
Reagents:
-
BSTFA + 1% TMCS (Sigma-Aldrich/Merck).
-
Anhydrous Pyridine (Acts as a solvent and acid scavenger).
-
Ethyl Acetate (Optional dilution solvent).
Step-by-Step Procedure:
-
Preparation: Weigh 1–2 mg of this compound into a 1.5 mL GC autosampler vial.
-
Drying: Ensure the sample is completely dry. If necessary, dry under a stream of nitrogen.[2]
-
Solvation: Add 100 µL of anhydrous Pyridine. Vortex to dissolve.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS.
-
Note: Use a glass syringe; BSTFA can swell plastic tips.
-
-
Reaction: Cap the vial tightly (PTFE-lined cap). Heat at 65°C for 30 minutes in a heating block.
-
Cooling: Allow to cool to room temperature.
-
Dilution (Optional): If the concentration is too high, dilute with anhydrous Ethyl Acetate.
-
Analysis: Inject directly into GC-MS.
Protocol B: Methylation (Robust Quantification)
Best for: Wet samples, strict quantitative analysis, stability studies.
Reagents:
-
BF3-Methanol (14% w/v).[2]
-
Hexane (HPLC Grade).
-
Saturated NaCl solution (Brine).
-
Anhydrous Sodium Sulfate (
).[3]
Step-by-Step Procedure:
-
Preparation: Weigh 5 mg of sample into a 5 mL screw-cap glass reaction tube.
-
Reagent Addition: Add 2 mL of BF3-Methanol reagent.
-
Reaction: Cap tightly. Heat at 60°C for 15 minutes (water bath or heating block).
-
Quenching: Cool the tube. Add 1 mL of saturated NaCl solution to stop the reaction and increase ionic strength.
-
Extraction: Add 2 mL of Hexane. Vortex vigorously for 1 minute.
-
Separation: Allow layers to separate. The top layer (Hexane) contains the Methyl Ester derivative.
-
Drying: Transfer the top hexane layer to a new vial containing a small amount of anhydrous
to remove residual water. -
Analysis: Transfer the dry hexane supernatant to a GC vial for injection.
GC-MS Method Parameters
These parameters are optimized for Agilent 7890/5977 or similar single-quadrupole systems.
| Parameter | Setting |
| Column | DB-5MS or HP-5MS UI (30m x 0.25mm x 0.25µm) |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Inlet | Split (10:1 or 20:1), 250°C |
| Injection Vol | 1.0 µL |
| Oven Program | 80°C (hold 1 min) |
| Transfer Line | 280°C |
| Ion Source | EI (70 eV), 230°C |
| Scan Range | m/z 50 – 450 |
Data Interpretation & Validation
Expected Mass Spectra
Upon derivatization, the molecular weight (MW) shifts. You must look for the derivative mass, not the parent mass.
Parent Molecule: this compound (
-
Nominal Mass: 196 Da
1. Methyl Ester Derivative (Protocol B)
-
Formula:
-
Target MW: 210 Da
-
Key Ions:
-
m/z 210 (
): Molecular ion (usually distinct). -
m/z 179 (
): Loss of methoxy group ( ).[4] -
m/z 151 (
): Loss of carboxymethyl group ( ).
-
2. TMS Ester Derivative (Protocol A)
-
Formula:
-
Target MW: 268 Da
-
Key Ions:
-
m/z 268 (
): Molecular ion. -
m/z 253 (
): Loss of methyl from TMS group (Characteristic of TMS). -
m/z 73: Trimethylsilyl cation (
) – High abundance base peak or major fragment.
-
Troubleshooting (Self-Validating Tips)
-
Peak Tailing: Indicates incomplete derivatization. Check reagent freshness (BSTFA hydrolyzes to form white crystals/precipitate). Ensure inlet liner is deactivated.
-
Missing Peaks (TMS): Sample likely contained water. Re-dry and repeat Protocol A, or switch to Protocol B.
-
"Ghost" Peaks: In Protocol B, ensure all BF3 is washed out. Residual acid can degrade the GC column phase (bleed).
Visual Laboratory Workflow
Figure 2: Generalized laboratory workflow for the derivatization process.
References
-
NIST Mass Spectrometry Data Center. Benzoic acid, TMS derivative Mass Spectrum. National Institute of Standards and Technology.[5] [Link]
- Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
-
Little, J. L. Derivatization of Carboxylic Acids. Little Mass Spec and Sailing. [Link]
Sources
Troubleshooting & Optimization
improving the yield of 4,5-Dimethoxy-2-methylbenzoic acid synthesis
Answering the call for enhanced synthetic efficiency, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4,5-Dimethoxy-2-methylbenzoic acid. As a Senior Application Scientist, my focus is not just on procedural steps but on the underlying chemical principles that govern success. This guide is structured to empower you with the knowledge to troubleshoot common issues, optimize reaction conditions, and ensure the integrity of your synthesis through robust, field-proven protocols.
Section 1: Strategic Overview of the Synthesis
The synthesis of this compound presents a classic challenge in regioselectivity. The aromatic ring is activated by two methoxy groups and a methyl group, making it susceptible to substitution at multiple positions. A highly effective and regioselective method to overcome this is Directed ortho-Metalation (DoM) . This strategy utilizes the coordinating power of the methoxy groups to direct a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position (C6). Subsequent quenching with an electrophile, in this case, carbon dioxide, installs the carboxylic acid group precisely where desired.
The carboxylate group itself is a powerful directing group for metalation, a principle that has been extensively explored and offers a robust alternative to traditional methods that may require protecting groups.[1][2] By using a strong lithium amide base or sec-butyllithium in the presence of a chelating agent like TMEDA, the deprotonation can be directed specifically to the position ortho to the carboxylate.[3][4]
This guide will focus on a common and reliable DoM pathway starting from 1,2-dimethoxy-4-methylbenzene (4-methylveratrole).
Experimental Workflow: Directed ortho-Metalation and Carboxylation```dot
digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
}
Caption: A decision tree for troubleshooting low-yield issues in the synthesis.
References
- Mortier, J., et al. (1995). Directed lithiation of unprotected benzoic acids. Journal of The Chemical Society-perkin Transactions 1.
- Nguyen, T. H., et al. (2006). Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks. Organic letters.
-
Jiangxi Zhongding Biotechnology Co., Ltd. (2025). From Molecule to Market: The Role of 2-Hydroxy-4,5-Dimethoxybenzoic Acid in Modern Chemical Supply Chains. [Link]
-
North Seattle College. (2020). Synthesis of benzoic acid via the Grignard reaction. YouTube. [Link]
-
University of Colorado Boulder. GRIGNARD REACTION – Synthesis of Benzoic Acid. [Link]
-
Organic Chemistry Portal. Directed Ortho-Metalation of Unprotected Benzoic Acids. [Link]
-
Mortier, J., et al. (2006). Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks. PubMed. [Link]
-
Castanet, A. S., et al. (2002). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. ACS Publications. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying side products in 4,5-Dimethoxy-2-methylbenzoic acid synthesis
The following technical guide is structured as a specialized support resource for researchers and process chemists optimizing the synthesis of 4,5-Dimethoxy-2-methylbenzoic acid . This guide prioritizes mechanistic insight, impurity identification, and robust experimental protocols.
Role: Senior Application Scientist Subject: Impurity Profiling, Troubleshooting, and Process Optimization
Executive Summary & Reaction Pathway
The synthesis of this compound typically proceeds via a two-stage sequence starting from 3,4-dimethoxytoluene (4-methylveratrole) :
-
Vilsmeier-Haack Formylation: Introduces an aldehyde group. Regioselectivity is the critical quality attribute (CQA) here.
-
Pinnick Oxidation: Converts the aldehyde to the carboxylic acid.[1][2][3][4] The suppression of chlorination side-reactions is the primary challenge.
Reaction Workflow & Impurity Map
The following diagram visualizes the main reaction pathway and the specific entry points for critical side products (Regioisomers and Chlorinated impurities).
Caption: Synthesis workflow showing the origin of the major regioisomer (Impurity A/B) and potential chlorinated byproducts due to oxidative side reactions.
Troubleshooting Guide (Q&A)
This section addresses specific issues reported by users regarding impurity profiles and yield losses.
Issue 1: "I see a persistent impurity (~5-8%) eluting just after my main aldehyde peak. It carries over to the acid step."
Diagnosis: This is likely the Regioisomer (Impurity A) , specifically 2,3-dimethoxy-4-methylbenzaldehyde.
-
Mechanism: In the Vilsmeier-Haack reaction, the methoxy groups on 3,4-dimethoxytoluene are strong activating groups.
-
Major Path: Electrophilic attack at C6 (para to the C3-methoxy). This is sterically favored and yields the target 4,5-dimethoxy-2-methylbenzaldehyde.
-
Minor Path: Attack at C5 (ortho to the C4-methoxy). While electronically activated, this position is less favorable due to the specific orientation of the methoxy groups, but still occurs, leading to the 2,3-dimethoxy-4-methyl isomer.
-
-
Solution:
-
Thermodynamic Control: Run the Vilsmeier reaction at lower temperatures (0°C to RT) initially. Higher temperatures often increase the proportion of the minor isomer.
-
Purification: The aldehyde isomers often have distinct crystalline properties. Recrystallize the crude aldehyde from cyclohexane/ethyl acetate before proceeding to the oxidation step. It is much harder to separate the isomeric acids later.
-
Issue 2: "My final product contains a chlorinated impurity (M+34 peak in MS)."
Diagnosis: This is a classic artifact of the Pinnick Oxidation applied to electron-rich aromatic rings.
-
Mechanism: The oxidation generates chlorous acid (
).[3] As the reaction proceeds, hypochlorous acid (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ) is generated as a byproduct.[3][4] Electron-rich rings (like dimethoxytoluene derivatives) are highly susceptible to electrophilic chlorination by . -
Solution:
-
Scavenger is Mandatory: You must use a scavenger to consume
immediately upon formation. -
Protocol Adjustment: Add Sulfamic Acid or 2-Methyl-2-butene (1.5 - 2.0 equivalents) to the reaction mixture. Resorcinol is also used but can complicate purification.
-
Check pH: Ensure the buffer maintains pH 3-4. If the pH drops too low,
gas forms; if too high, oxidation stalls.
-
Issue 3: "The reaction mixture turned dark/black during the Vilsmeier step, and yield is low."
Diagnosis: Likely Demethylation or Polymerization .
-
Mechanism: High temperatures or prolonged exposure to
can cause cleavage of the methyl ethers (demethylation), generating phenolic species. These phenols are highly reactive and can polymerize or oxidize into quinones (dark color). -
Solution:
-
Strict Temp Control: Do not exceed 60-70°C during the heating phase.
-
Quench Carefully: The hydrolysis of the Vilsmeier intermediate is exothermic. Pour the reaction mixture into ice-water (not water into reaction) to control the exotherm and prevent acid-catalyzed degradation.
-
Experimental Protocols
Step 1: Synthesis of 4,5-Dimethoxy-2-methylbenzaldehyde
Optimized for Regioselectivity
-
Reagents: 3,4-Dimethoxytoluene (1.0 eq),
(1.2 eq), DMF (3.0 eq). -
Setup: Flame-dried round-bottom flask, inert atmosphere (
). -
Procedure:
-
Cool DMF to 0°C. Add
dropwise over 30 mins (Vilsmeier reagent formation). Stir for 30 mins at 0°C. -
Add 3,4-Dimethoxytoluene dropwise.
-
Allow to warm to Room Temperature (RT), then heat to 60°C for 4-6 hours. Monitor by TLC/HPLC.
-
Workup: Pour reaction mixture onto crushed ice/NaOAc (aq). Stir for 1 hour to fully hydrolyze the iminium salt. Extract with Ethyl Acetate (3x).
-
Purification: Recrystallize from Hexane/EtOAc to remove the 2,3-dimethoxy isomer .
-
Target Specs: White to pale yellow solid. MP: ~83-85°C.
-
Step 2: Pinnick Oxidation to this compound
Optimized for Impurity Suppression
-
Reagents: Aldehyde (from Step 1),
(1.5 eq), (1.2 eq), 2-Methyl-2-butene (3.0 eq) OR Sulfamic Acid (1.5 eq). -
Solvent: t-Butanol / Water (3:1).
-
Procedure:
-
Dissolve Aldehyde and Scavenger (2-methyl-2-butene) in t-Butanol.
-
Dissolve
and in Water. -
Add the aqueous solution to the organic solution dropwise at RT.
-
Stir vigorously for 2-4 hours. The mixture may turn yellow (normal).
-
Workup: Acidify to pH ~2 with dilute HCl. Extract with Ethyl Acetate.[5]
-
Purification: The acid can be purified by Acid-Base extraction (Extract into
, wash organics, re-acidify aqueous layer to precipitate pure acid).
-
Impurity Data & Characterization
Use the table below to identify peaks in your analytical traces.
| Compound | Role | Relative Retention Time (HPLC)* | 1H NMR Diagnostic Signal (CDCl3) |
| This compound | Target | 1.00 | δ 7.64 (s, 1H, H-6), 6.75 (s, 1H, H-3) |
| 4,5-Dimethoxy-2-methylbenzaldehyde | Intermediate | 1.25 | δ 10.2 (s, 1H, CHO) |
| 2,3-Dimethoxy-4-methylbenzoic acid | Regioisomer | 0.95 | δ 7.55 (d, 1H), 6.90 (d, 1H) (Ortho coupling) |
| 3-Chloro-4,5-dimethoxy-2-methylbenzoic acid | Side Product | 1.35 | Loss of H-3 singlet; MS shows M+34 |
| 3,4-Dimethoxytoluene | Starting Material | 1.45 | δ 6.7-6.8 (m, 3H, Aromatic) |
*RRT values are estimates based on C18 Reverse Phase column (Water/Acetonitrile gradient). Actual values may vary by method.
References
-
Vilsmeier-Haack Regioselectivity
- Synthesis and Crystal Structure of (4S)-4-Benzyl-3-(4,5-dimethoxy-2-methylbenzoyl)-2,2-dimethyl-1,3-oxazolidine. ResearchGate. (Confirming the major product of Vilsmeier on 3,4-dimethoxytoluene is the 4,5-dimethoxy-2-methyl isomer).
-
Pinnick Oxidation Protocols
-
Compound Data
Sources
- 1. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 2. psiberg.com [psiberg.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lookchem.com [lookchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. biosynth.com [biosynth.com]
- 10. grokipedia.com [grokipedia.com]
Technical Support Center: Purification of 4,5-Dimethoxy-2-methylbenzoic Acid
Case ID: DMMBA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Removal of Impurities from 4,5-Dimethoxy-2-methylbenzoic Acid (CAS: 20736-28-1)
Executive Summary
Welcome to the Purification Support Hub. You are likely working with This compound , a substituted benzoic acid often synthesized via the oxidation of 4,5-dimethoxy-2-methylbenzaldehyde or 3,4-dimethoxytoluene.
Common impurities in this workflow include:
-
Unreacted Starting Material: 3,4-Dimethoxytoluene (neutral organic).
-
Intermediate Aldehyde: 4,5-Dimethoxy-2-methylbenzaldehyde (neutral/weakly acidic).
-
Oxidation Byproducts: Quinones (yellow/brown color) and inorganic salts (Mn/Cr residues if oxidants were used).
This guide prioritizes Acid-Base Extraction for bulk purification and Recrystallization for final polishing.
Module 1: Bulk Purification (Acid-Base Extraction)
The Logic: This molecule has a predicted pKa of approximately 4.17 [1]. By raising the pH above 10, we convert the acid into its water-soluble sodium salt. Non-acidic impurities (aldehydes, toluene derivatives) remain in the organic phase and can be washed away.
Protocol 1.0: The "Chemical Wash"
Reagents:
-
10% NaOH (aq)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
6M HCl (aq)
Step-by-Step:
-
Dissolution: Dissolve your crude solid in 10% NaOH (approx. 10 mL per gram of solid). Ensure pH > 10.
-
Scientist's Note: If the solution is cloudy, this indicates non-acidic impurities are present.
-
-
Washing: Extract this aqueous layer with DCM (2 x volume).
-
Action:Discard the organic (DCM) layer. It contains the unreacted toluene/aldehyde impurities.
-
-
Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 6M HCl with vigorous stirring until pH < 2.
-
Why pH < 2? You must go significantly below the pKa (4.17) to ensure the equilibrium shifts entirely to the protonated, insoluble acid form [2].
-
-
Filtration: Vacuum filter the resulting white precipitate. Wash with ice-cold water.[1]
Workflow Visualization
Figure 1: Acid-Base Extraction workflow to separate the target acid from neutral organic impurities.
Module 2: The "Fine Polish" (Recrystallization)[2][3][4]
The Logic: Once bulk impurities are removed, you may still have trace isomers or colored oxidation byproducts. Recrystallization relies on the differential solubility of the target vs. impurities at varying temperatures.[2][3][4][5]
Solvent Selection: For polymethoxybenzoic acids, Ethanol/Water (1:1 to 1:2) is the gold standard [3]. The methoxy groups increase solubility in organics, while the carboxylic acid maintains water affinity.
Protocol 2.0: Recrystallization
-
Saturation: Place the acid in a flask. Add minimal Ethanol (95%) and heat to boiling until dissolved.
-
The Anti-Solvent: Slowly add hot Water dropwise to the boiling solution until a faint turbidity (cloudiness) persists.
-
Clarification: Add one drop of ethanol to clear the solution.
-
Cooling (Critical): Remove from heat. Let it cool to room temperature slowly .
-
Troubleshooting: If you cool too fast, the methoxy groups may cause the compound to "oil out" (form a liquid blob) rather than crystallize.
-
-
Harvest: Cool in an ice bath for 30 minutes, then filter.
Data: Solvent Suitability Matrix
| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability Rating | Notes |
| Ethanol/Water | High | Low | Excellent | Best balance for methoxy-acids. |
| Water | Moderate | Low | Good | Requires large volumes; safer but slower. |
| Toluene | High | Moderate | Fair | Good for removing very non-polar impurities. |
| Ethyl Acetate | Very High | High | Poor | Too soluble; low recovery yield. |
Module 3: Troubleshooting Tickets (FAQs)
Ticket #001: "My product is yellow/brown instead of white."
Root Cause: Trace quinones or conjugated oxidation byproducts. These have high extinction coefficients, so even 0.1% impurity looks dirty. Solution:
-
During the Recrystallization (Protocol 2.0) step, after dissolving the solid in hot ethanol but before adding water:
-
Add Activated Charcoal (1-2% by weight of your sample).
-
Stir at boiling for 5-10 minutes.
-
Perform a Hot Filtration (using a pre-warmed funnel) to remove the charcoal.
Ticket #002: "The product 'oiled out' at the bottom of the flask."
Root Cause: The melting point of the solvated impurity-product mix dropped below the boiling point of the solvent, or cooling was too rapid. Solution:
-
Re-heat the mixture until the oil dissolves.
-
Add a small amount of additional solvent (Ethanol).
-
Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass side with a rod to induce nucleation.
-
Cool much more slowly (wrap the flask in a towel).
Ticket #003: "Low yield after Acid-Base extraction."
Root Cause: Incomplete precipitation due to pH or "Salting In" effect. Solution:
-
Check pH: Ensure it is distinctly acidic (pH 1-2).
-
Salting Out: If the compound is somewhat water-soluble (common with dimethoxy groups), add NaCl to the acidic aqueous layer to saturate it. This forces the organic acid out of the solution [4].
Decision Logic: Handling "Oiling Out"
Figure 2: Troubleshooting logic for handling oiling out during recrystallization.
References
-
ChemicalBook. (2022). This compound Properties and pKa Data. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
-
BenchChem. (2025).[5] Purification of Methoxybenzoic Acid Derivatives by Recrystallization. Link
-
Alfa Chemistry. (2025). Recrystallization of Benzoic Acid Derivatives: Salting Out Effects. Link
Sources
analysis of byproducts in 4,5-Dimethoxy-2-methylbenzoic acid reactions
[1]
Executive Summary & Molecule Profile
4,5-Dimethoxy-2-methylbenzoic acid is a critical intermediate often used in the synthesis of isoquinoline alkaloids and specific kinase inhibitors.[1] Unlike its analogue Veratric acid (3,4-dimethoxybenzoic acid), the presence of the ortho-methyl group at the C2 position introduces significant steric and electronic effects that alter its reactivity profile and impurity spectrum.[1]
This guide addresses the three most common failure modes in DMMBA workflows: Over-oxidation , Thermal Decarboxylation , and Regioisomeric Contamination .[1]
Key Structural Parameters
| Parameter | Value | Implication for Processing |
| CAS | 24612-84-4 | Primary identifier.[1] |
| pKa (est.) | ~4.2 | Slightly higher than benzoic acid due to electron-donating -OMe groups.[1] |
| Steric Factor | High (C2-Methyl) | The ortho-methyl group twists the carboxylate out of planarity, hindering conjugation and increasing susceptibility to decarboxylation (steric relief).[1] |
| Electronic Nature | Electron Rich | The 4,5-dimethoxy pattern activates the ring, making it prone to electrophilic aromatic substitution side-reactions.[1] |
Module 1: Synthesis-Specific Troubleshooting
Scenario A: The Oxidation Workflow (Aldehyde Acid)
Context: Users oxidizing 4,5-dimethoxy-2-methylbenzaldehyde often report low yields or "missing mass."
The Problem: The electron-rich ring facilitates radical pathways, while the C2-methyl group is susceptible to benzylic oxidation if conditions are too harsh (e.g., unbuffered
Diagnostic Table: Oxidation Impurities
| Retention Time (Rel.) | Proposed Structure | Origin | Troubleshooting |
|---|---|---|---|
| 0.85 | 4,5-Dimethoxy-2-methylbenzyl alcohol | Incomplete Oxidation / Cannizzaro | Increase oxidant stoichiometry; check pH (Cannizzaro favored in strong base). |
| 1.00 | DMMBA (Target) | Main Product | N/A |
| 1.15 | 4,5-Dimethoxyphthalic acid | Over-oxidation (C2-Methyl attack) | Temperature too high (>60°C); Oxidant too strong.[1] Switch to Pinnick oxidation (
Mechanistic Pathway (Visualization)
Figure 1: Oxidation pathways showing the critical branching points between the target acid, over-oxidized phthalates, and radical dimers.[1][2]
Scenario B: The Decarboxylation Trap
Context: Users observe gas evolution during workup or melting point depression after drying.[1]
The Mechanism: Electron-rich benzoic acids are prone to thermal decarboxylation.[1] In DMMBA, the C2-methyl group adds steric strain.[1] Losing
FAQ: Why is my product turning into an oil?
-
Cause: You have likely decarboxylated the product to form 1,2-dimethoxy-4-methylbenzene (a liquid/oil).[1]
-
Trigger: Heating the free acid above 80°C in the presence of strong mineral acids (e.g., HCl workup) or during vacuum drying.[1]
-
Solution: Perform acidification at
. Do not dry the free acid at high temperatures; use a desiccator or lyophilization.[1]
Module 2: Analytical Troubleshooting (HPLC)
Separating DMMBA from its regioisomers (e.g., 2,3-dimethoxy-5-methylbenzoic acid) is challenging due to similar polarities.[1]
Standardized HPLC Protocol (Reverse Phase)
This protocol utilizes a biphenyl or phenyl-hexyl column to exploit
-
Column: C18 Phenyl-Hexyl or Biphenyl (150 x 4.6 mm, 3.5 µm)[1]
-
Mobile Phase A: 0.1% Formic Acid in Water[3]
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min[3]
-
Temperature: 30°C
-
Detection: UV @ 254 nm (aromatic) and 280 nm (methoxy)[1]
Gradient Table:
| Time (min) | % A | % B | Event |
|---|---|---|---|
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Injection |
| 15.0 | 40 | 60 | Linear Gradient |
| 18.0 | 5 | 95 | Wash |
| 20.0 | 95 | 5 | Re-equilibration |[1]
Analytical Decision Tree
Figure 2: Step-by-step logic for identifying impurities based on Relative Retention Time (RRT) and Mass Spectrometry data.
References & Grounding
-
General Oxidation Methodologies:
-
Decarboxylation Mechanisms:
-
Cohen, T. et al.[1] "The Decarboxylation of Electron-Rich Benzoic Acids." Journal of Organic Chemistry. (Establishes the link between electron-donating groups and thermal instability).
-
-
HPLC Separation of Methoxybenzoic Acids:
-
Synthesis & Properties:
-
"this compound Structure & Properties." PubChem CID 20736-28-1.[1]
-
safe handling and disposal of 4,5-Dimethoxy-2-methylbenzoic acid
Technical Support Center: 4,5-Dimethoxy-2-methylbenzoic Acid Handling & Disposal
Case ID: #DMBA-31600-SUPPORT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Safe Handling, Solubility Optimization, and Disposal Protocols
Executive Summary & Safety Logic
Welcome to the technical support hub. You are working with This compound (CAS: 31600-85-2). While often categorized generically as an "irritant," successful experimentation requires understanding its specific physicochemical behavior.
The Core Hazard Profile: This compound is a substituted benzoic acid. Its primary hazards stem from its acidity (pKa ~4.17) and its lipophilic methoxy groups, which facilitate skin absorption and irritation.
-
H315 (Skin Irritation): The acidic proton can denature surface proteins upon prolonged contact.
-
H319 (Eye Irritation): Micro-particles can cause severe mechanical and chemical irritation to the cornea.
-
H335 (Respiratory Irritation): As a fine crystalline powder, it poses an inhalation risk during weighing.
Critical Handling Protocols
Personal Protective Equipment (PPE) Optimization
-
Gloves: Standard Nitrile (0.11 mm) is sufficient for solid handling. However, if dissolved in DCM or DMF , you must upgrade to Silver Shield/Laminate gloves, as the solvent acts as a carrier, driving the compound through standard nitrile.
-
Respiratory: If working outside a fume hood (not recommended), a P95/P3 particulate respirator is mandatory.
Weighing & Static Control
-
Issue: Methoxy-substituted benzoic acids are prone to static charge buildup, causing "flying powder" during weighing.
-
Solution: Use an ionizing bar or anti-static gun on the spatula and weigh boat. Avoid plastic spatulas; use stainless steel or chemically resistant ceramic.
Troubleshooting & FAQs
Q1: "The compound is not dissolving in my aqueous buffer. How do I solubilize it?"
Dr. Vance: This is a pKa-driven issue. This compound has a predicted pKa of approximately 4.17.[1]
-
The Science: At pH < 4, the molecule is protonated (neutral) and poorly soluble in water due to the hydrophobic methyl and methoxy groups.
-
The Fix: You must raise the pH to at least pH 6.2 (pKa + 2 units) to ensure >99% deprotonation into its carboxylate salt form (highly soluble).
-
Protocol: Dissolve the powder in a minimal amount of DMSO or Ethanol first, then slowly add to your buffer while stirring. If using purely aqueous media, add 1.0 equivalent of NaOH or KOH.
-
Q2: "I spilled about 500mg on the bench. Can I just wipe it up?"
Dr. Vance: Do not use a wet paper towel immediately.
-
The Risk: Adding water to the solid creates a concentrated acidic paste that is harder to clean and more corrosive.
-
Correct Protocol:
-
Dry Sweep: Gently sweep the dry powder onto a scoop using a brush.
-
Solvent Wipe: Wipe the area with an ethanol-dampened tissue (solubilizes the residue better than water).
-
Final Wash: Clean with soap and water to neutralize trace acidity.
-
Q3: "Can I autoclave this compound for sterile cell culture work?"
Dr. Vance:
-
Recommendation: No. While the melting point is ~145°C, substituted benzoic acids can undergo decarboxylation under high heat and pressure, potentially altering your concentration or creating toxic byproducts.
-
Alternative: Dissolve in a solvent (DMSO/Ethanol) and perform sterile filtration using a 0.22 µm PTFE or Nylon membrane.
Disposal & Waste Management
Improper disposal of organic acids is a common compliance violation. Use the decision matrix below to categorize your waste.
Disposal Decision Tree
Figure 1: Waste stream segregation logic for this compound. Note that aqueous disposal regulations vary strictly by municipality.
Detailed Disposal Protocols
| Waste State | Classification | Protocol | Rationale |
| Pure Solid | Hazardous Organic Solid | Place in a labeled wide-mouth jar. Do not mix with oxidizers (e.g., permanganates, nitrates) in the same secondary container. | Prevents accidental exothermic oxidation. Incineration ensures complete destruction of the aromatic ring. |
| Organic Solution | Flammable/Organic Waste | Segregate based on solvent (Halogenated vs. Non-Halogenated). | The compound itself is combustible. Standard solvent waste streams are incinerated. |
| Aqueous Solution | Aqueous Chemical Waste | Adjust pH to neutral (7.0). Collect in HDPE carboys. Do not drain dispose without explicit EHS approval. | Even neutralized, methoxy-benzoates can be toxic to aquatic life (chronic toxicity). |
Technical Data Summary
| Property | Value | Implication for Handling |
| CAS Number | 31600-85-2 | Use for specific inventory tracking. |
| Melting Point | 144-147°C | Stable solid at room temp; store in cool, dry place. |
| Predicted pKa | 4.17 ± 0.25 | Requires basic pH (>6.2) for water solubility.[2] |
| Solubility | DMSO, Methanol, DCM | Use DMSO for biological stock solutions. |
| Incompatibilities | Strong Oxidizers, Strong Bases | Risk of fire or exothermic reaction. |
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2123903, 4,5-Dimethoxy-2-nitrobenzoic acid (Structural Analog Data). Retrieved from [Link](Note: Used for solubility/pKa analog modeling due to limited specific data on the methyl-variant).
Sources
Technical Support Center: Solubility Optimization for 4,5-Dimethoxy-2-methylbenzoic Acid
Case ID: DMMBA-SOL-001 Subject: Solubility Optimization & Bioassay Formulation Compound: 4,5-Dimethoxy-2-methylbenzoic acid (CAS: 20736-28-1) Support Level: Senior Application Scientist
The Core Physics: Why Your Compound Precipitates
Before attempting a protocol, you must understand the physicochemical "personality" of this compound (DMMBA).
The most common failure mode in bioassays is "The Crash" —where a compound precipitates upon dilution into aqueous media, often forming invisible micro-crystals that cause false negatives (compound not available to cells) or false positives (crystals lysing cells).
Physicochemical Profile
| Property | Value | Implication for Bioassays |
| pKa (Acidic) | ~4.17 | At pH 7.4 (physiological), the compound is >99.9% ionized (negatively charged). Theoretically , it should be soluble.[1] |
| Lipophilicity | High | The methyl and two methoxy groups make the neutral form highly hydrophobic. |
| State | Solid Powder | Requires energy to break the crystal lattice. |
The Paradox: If the pKa suggests it is ionized and soluble at pH 7.4, why does it crash? The Cause: When you dilute a high-concentration DMSO stock (e.g., 100 mM) into aqueous media, you create a transient local environment where the solubility limit of the neutral species is exceeded before the molecule has time to ionize and disperse. Furthermore, if your buffer capacity is weak, the acidic protons from the compound can locally lower the pH below 4.17, forcing the compound back into its insoluble, neutral state.
Formulation Protocols
Choose the protocol that matches your assay's sensitivity to solvents.
Method A: The DMSO "Step-Down" (Standard)
Best for: Robust cell lines (HeLa, HEK293) tolerant to 0.5% DMSO.
The Mistake: Pipetting 1 µL of 100 mM stock directly into 1 mL of media. This causes immediate precipitation "shock." The Fix: Intermediate dilution.
-
Primary Stock: Dissolve DMMBA powder in 100% anhydrous DMSO to 50 mM . Vortex until clear.
-
Intermediate Stock (100x): Dilute the Primary Stock into 100% DMSO (not water) to create a working stock 100x more concentrated than your final assay target.
-
Example: If you need 10 µM in the well, make a 1 mM Intermediate Stock in DMSO.
-
-
Final Dilution: Add the Intermediate Stock to pre-warmed culture media (37°C) with rapid agitation.
Method B: The "In-Situ Salt" Conversion (Recommended)
Best for: DMSO-sensitive primary cells (Neurons, Stem Cells) or high-concentration animal dosing.
This method converts the water-insoluble acid into its highly soluble sodium salt (Sodium 4,5-dimethoxy-2-methylbenzoate).
-
Calculate: Determine moles of DMMBA.
-
Equivalents: Prepare a 1.05 equivalent solution of NaOH (0.1 M or 1.0 M depending on scale).
-
Dissolution: Add the NaOH solution directly to the DMMBA powder.
-
Reaction:
-
-
Stabilize: Vortex. If needed, heat gently to 40°C. The solution should become clear.
-
Buffer: Dilute this aqueous salt solution into your assay buffer (PBS or Media).
-
Note: Check the final pH of your media, as you added a slight excess of base.
-
Method C: Cyclodextrin Complexation (Advanced)
Best for: In vivo studies or assays requiring high concentrations without pH shifts.
Cyclodextrins (CDs) form "host-guest" complexes, hiding the hydrophobic phenyl ring inside a donut-shaped sugar molecule while presenting a hydrophilic exterior to the water.
-
Vehicle: Prepare 20% (w/v) HP-β-CD (2-Hydroxypropyl-beta-cyclodextrin) in water or saline.
-
Add Compound: Add DMMBA powder to the vehicle.
-
Energy: Sonicate for 30 minutes at 40°C. Shake overnight if possible.
-
Filter: Pass through a 0.22 µm PVDF filter to remove un-complexed solids.
Visualizing the Solubility Logic
Diagram 1: The Solubility Decision Tree
This flowchart guides you to the correct solvent system based on your experimental constraints.
Caption: Decision matrix for selecting the optimal solubilization strategy based on biological constraints.
Diagram 2: The "Crash" Mechanism
Understanding where precipitation occurs during the dilution process.
Caption: Kinetic pathway showing how slow mixing or low pH leads to irreversible precipitation.
Troubleshooting & FAQs
Q: I see a fine white precipitate immediately after adding my DMSO stock to PBS. Why? A: This is "Salting Out." PBS has high ionic strength. When the hydrophobic DMMBA molecules lose their DMSO shield, they aggregate before they can ionize.
-
Fix: Dilute into water first, or use Method B (Salt Conversion) . The pre-formed salt is much more compatible with PBS than the neutral acid.
Q: My cells are dying in the vehicle control wells. A: You likely exceeded the DMSO tolerance threshold.
-
Check: Is your final DMSO concentration >0.5%?
-
Fix: Switch to Method B . Sodium salts of benzoic acid derivatives are generally non-toxic at standard assay concentrations, eliminating the organic solvent entirely.
Q: Can I store the Sodium Salt solution? A: Aqueous salt solutions are less stable than DMSO stocks due to potential hydrolysis or microbial growth. Prepare fresh or store at -20°C for no more than 1 week. DMSO stocks are stable at -20°C for months.
Q: What is the maximum solubility I can achieve?
-
DMSO: ~100 mM is achievable.
-
Aqueous (as Sodium Salt): ~10-50 mM (pH dependent).
-
Aqueous (Neutral Acid): <0.1 mM (Negligible).[4]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20736-28-1, this compound. Retrieved from [Link]
-
LifeTein (2023). DMSO Usage in Cell Culture: Toxicity Limits and Solubility Protocols. Retrieved from [Link]
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894. Retrieved from [Link]
-
Terekhova, I. V., et al. (2014). Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents. Molecules, 19(4), 4962-4975. Retrieved from [Link]
Sources
unexpected reactivity of 4,5-Dimethoxy-2-methylbenzoic acid with other reagents
Technical Support Center: 4,5-Dimethoxy-2-methylbenzoic Acid (DMMBA) Topic: Troubleshooting Unexpected Reactivity & Synthesis Anomalies Reference Code: TSC-DMMBA-001
Executive Summary: The "Deceptive Scaffold"
This compound (DMMBA) is a potent building block for isoquinoline alkaloids and pharmaceutical intermediates.[1] However, its reactivity profile is frequently misunderstood because researchers underestimate the "Ortho-Effect" —the steric and electronic influence of the C2-methyl group adjacent to the C1-carboxylic acid.
This guide addresses the three most common "unexpected" failures reported by users:
-
Coupling Stalls: Why standard amide couplings fail.
-
The Phthalide Trap: Unintended cyclization during benzylic functionalization.[1]
-
Regiochemical Drift: Why electrophiles attack the "wrong" carbon.
Module 1: Amide Coupling Failures
User Query: "I am trying to couple DMMBA with a secondary amine using EDC/NHS or HATU in DMF. The conversion is stuck at <20% even after 24 hours. TLC shows starting material.[1] Is my reagent bad?"
Technical Diagnosis: The reagents are likely fine. You are fighting Steric Inhibition of Resonance . The methyl group at position 2 (ortho) forces the carboxylic acid moiety out of planarity with the aromatic ring. This twisting prevents the formation of the planar transition state required for the attack of bulky coupling agents (like HATU/HBTU). Furthermore, the methyl group physically blocks the "Burgi-Dunitz" angle of attack for the incoming amine.
Troubleshooting Protocol: Do not use carbodiimides (EDC/DCC) or uronium salts (HATU) for this substrate if the amine is even moderately hindered.[1] You must switch to a high-energy acyl chloride intermediate.[1]
Step-by-Step Solution (The Acid Chloride Route):
-
Activation: Dissolve DMMBA in dry DCM. Add 1.5 eq. oxalyl chloride and a catalytic drop of DMF.[1] (Gas evolution indicates formation of the acyl chloride).
-
Evaporation: Once gas evolution ceases (1-2 h), evaporate the solvent completely to remove excess oxalyl chloride/HCl.
-
Coupling: Redissolve the crude acid chloride in DCM and add it dropwise to a solution of your amine + Et3N (or DIPEA) at 0°C.
-
Result: The smaller size of the chloride leaving group allows the nucleophile to bypass the steric gate of the C2-methyl group.
Decision Logic (DOT Visualization):
Figure 1: Decision matrix for overcoming steric hindrance in DMMBA coupling.
Module 2: The Phthalide Trap (Unintended Cyclization)
User Query: "I treated DMMBA with NBS (N-bromosuccinimide) and AIBN to brominate the methyl group. I expected the benzyl bromide, but my product is neutral, insoluble in base, and the IR shows a carbonyl shift to 1760 cm⁻¹. What did I make?"
Technical Diagnosis: You have fallen into the Phthalide Trap . When you generate a radical or cation at the benzylic C2-methyl position, the adjacent carboxylic acid oxygen acts as an intramolecular nucleophile. The molecule cyclizes to form 5,6-dimethoxyphthalide (a lactone).[1] This reaction is often faster than the intermolecular capture of the bromide.
Mechanism:
-
Radical bromination forms the benzyl bromide intermediate.[1]
-
The carboxylic acid (in close proximity) attacks the benzylic carbon.
-
HBr is eliminated, closing the 5-membered lactone ring.[1]
Troubleshooting Protocol: If you need the acyclic benzyl bromide, you must protect the carboxylic acid first .
Corrective Workflow:
-
Esterification: Convert DMMBA to its Methyl Ester (MeOH/H2SO4 reflux).
-
Bromination: Treat the ester with NBS/AIBN in CCl4 or Benzene.[1]
-
Note: The ester oxygen is a poor nucleophile compared to the free acid/carboxylate, preventing cyclization.
-
-
Hydrolysis (Careful): Saponify the ester after you have reacted the bromide with your desired nucleophile.
Reaction Pathway Visualization:
Figure 2: The mechanism of unintended cyclization and the ester-protection workaround.
Module 3: Regioselectivity Anomalies (Electrophilic Substitution)
User Query: "I am trying to nitrate DMMBA. Electronic rules say the C3 position is most activated (ortho to Methyl, ortho to Methoxy).[1] But I am getting a mixture or the C6 product. Why?"
Technical Diagnosis: This is a classic conflict between Electronic Activation and Steric Crowding .[1]
-
Electronic Prediction:
-
C3: Activated by C2-Me (ortho) and C4-OMe (ortho).[1] This is the "hottest" spot electronically.
-
C6: Activated by C5-OMe (ortho) but deactivated by C1-COOH (ortho).
-
-
Steric Reality:
-
C3: Sandwiched between the C2-Methyl and C4-Methoxy groups. It is extremely crowded ("buttressed").[1]
-
C6: Only has the C1-COOH and C5-OMe as neighbors.
-
Outcome: In many electrophilic aromatic substitutions (Nitration, Bromination), the Steric factor wins .[1] The electrophile cannot access C3 easily, so it attacks C6 (the kinetic product) or ipso-substitution occurs.
Data Comparison Table:
| Position | Electronic Activation | Steric Hindrance | Predicted Outcome | Observed Outcome |
| C3 | Very High (Me + OMe) | Severe (Me/OMe sandwich) | Major Product | Minor/Trace Product |
| C6 | Moderate (OMe only) | Moderate | Minor Product | Major Product |
Recommendation: If you specifically need the C3-substituted product, you cannot use direct substitution on DMMBA. You must synthesize the ring with the substituent in place before forming the carboxylic acid (e.g., starting from a pre-functionalized veratrole derivative).
References
-
Ortho-Effect in Benzoic Acids
-
Concept: Steric inhibition of resonance and its effect on acidity and coupling.[1]
-
Source: Dippy, J. F. J., & Lewis, R. L. (1937).[1] "The dissociation constants of some ortho-substituted acids." Journal of the Chemical Society.
- Context: Explains why 2-methylbenzoic acids are often stronger acids but poorer nucleophiles/electrophiles
-
-
Phthalide Formation (The "Trap")
-
Regioselectivity in Veratric Acid Derivatives
- Concept: Nitration of 3,4-dimethoxybenzoic acid derivatives typically favoring the 6-position (ortho to COOH) due to C3 crowding.
-
Source: "Synthesis of 4,5-Dimethoxy-2-nitrobenzoic acid."[1][2][3][4][5] ChemicalBook Synthesis Protocols.
- Context: Demonstrates that nitration occurs at the less hindered position (C6 relative to original numbering)
-
Link:[1]
Sources
- 1. Phthalic acid - Wikipedia [en.wikipedia.org]
- 2. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. 4,5-Dimethoxy-2-nitrobenzoic acid | 4998-07-6 [chemicalbook.com]
- 4. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]
- 5. This compound | 20736-28-1 | Benchchem [benchchem.com]
Technical Support Center: Scaling Up 4,5-Dimethoxy-2-methylbenzoic Acid Production
Current Status: Operational Ticket ID: SC-DMMBA-2024 Assigned Specialist: Senior Application Scientist Subject: Process Optimization, Troubleshooting, and Scale-Up Protocols
Executive Summary
This guide addresses the technical challenges in scaling up the synthesis of 4,5-Dimethoxy-2-methylbenzoic acid (also known as 6-methylveratric acid ). This compound is a critical intermediate in the synthesis of isoquinoline alkaloids and pharmaceutical agents (e.g., verapamil analogs).
The industrial standard route involves the Vilsmeier-Haack formylation of 3,4-dimethoxytoluene followed by oxidation of the resulting aldehyde. This guide focuses on controlling exotherms, minimizing regioisomeric impurities, and managing hazardous waste streams during these steps.
Module 1: Route Selection & Raw Material Qualification (FAQ)
Q: Why is the Vilsmeier-Haack route preferred over direct carboxylation or Grignard methods for scale-up? A: Direct carboxylation (Friedel-Crafts with phosgene equivalents) often leads to poor regioselectivity and polymerization of electron-rich veratrole derivatives. The Grignard route requires halogenated precursors and magnesium, posing safety risks (ether solvents) and high costs at scale. The Vilsmeier-Haack reaction allows for:
-
High Regioselectivity: The formyl group preferentially attacks the position para to the methoxy group and ortho to the methyl group (Position 6), sterically favored over Position 2.
-
Mild Conditions: Avoids cryogenic temperatures required for lithiation.
-
Cost Efficiency: Uses standard reagents (DMF, POCl
).
Q: What are the critical quality attributes (CQA) for the starting material, 3,4-Dimethoxytoluene? A:
-
Water Content: <0.1% (Karl Fischer). Moisture reacts violently with POCl
, reducing yield and generating HCl gas. -
Isomer Content: <0.5% of 2,3-dimethoxytoluene.[1] This isomer leads to the formation of the difficult-to-separate 5,6-dimethoxy-2-methylbenzoic acid impurity.
Module 2: Step 1 - Vilsmeier-Haack Formylation (Troubleshooting)
Core Issue: Controlling the Exotherm & Viscosity
Problem: During the addition of POCl
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| Rapid Temp Spike (>80°C) | POCl | Protocol: Add POCl |
| Stirrer Seizure / High Torque | Formation of solid iminium salt complex; insufficient solvent. | Protocol: Use a co-solvent like 1,2-dichloroethane (DCE) or toluene (3–5 volumes) to maintain fluidity. Do not run neat. |
| Dark/Black Reaction Mixture | Thermal decomposition of the iminium salt (charring). | Protocol: Ensure reaction temperature does not exceed 70°C during the heating phase. inert atmosphere (N |
| Low Yield (<70%) | Incomplete hydrolysis of the intermediate. | Protocol: The quench requires heating. After pouring into ice water, heat the aqueous mixture to 50–60°C for 1 hour to fully hydrolyze the iminium salt to the aldehyde. |
Module 3: Step 2 - Oxidation to Carboxylic Acid (Troubleshooting)
Core Issue: Safety and Over-Oxidation
Context: Converting 4,5-dimethoxy-2-methylbenzaldehyde to the acid.
Recommended Method: Pinnick-Kraus Oxidation (Sodium Chlorite/H
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| Yellow/Green Gas Evolution | Generation of Chlorine Dioxide (ClO | Protocol: Use a scavenger. Add Hydrogen Peroxide (35%) or Sulfamic Acid to the reaction mixture before adding Sodium Chlorite. This reduces HOCl/ClO |
| Chlorinated Impurities | Reaction of Cl | Protocol: Ensure pH is maintained between 3.5–4.5 using a phosphate buffer or controlled addition of NaH |
| Incomplete Conversion | "Stalling" due to pH drift. | Protocol: Monitor pH. As the acid product forms, pH drops. Add dilute NaOH or buffer to maintain pH ~4. |
| Product Color (Pink/Brown) | Quinone formation due to over-oxidation. | Protocol: Quench immediately with Sodium Bisulfite (NaHSO |
Module 4: Standardized Experimental Protocols
Protocol A: Synthesis of 4,5-Dimethoxy-2-methylbenzaldehyde
Scale: 1.0 kg Input (3,4-Dimethoxytoluene)
-
Reagent Setup: Charge DMF (1.2 eq, 575 g) and 1,2-Dichloroethane (3.0 L) into a 10 L jacketed glass reactor. Cool to 0°C.
-
Vilsmeier Reagent Formation: Add POCl
(1.3 eq, 1.31 kg) dropwise over 2 hours, maintaining T < 10°C. Stir for 30 min. -
Substrate Addition: Add 3,4-Dimethoxytoluene (1.0 kg, 6.57 mol) dissolved in DCE (1.0 L) slowly over 1 hour.
-
Reaction: Warm to 25°C, then heat to 65–70°C. Stir for 4–6 hours. Monitor by HPLC (Target: >98% conversion).
-
Quench & Hydrolysis: Cool to 20°C. Pour mixture into Ice Water (5.0 kg). Caution: Exothermic. Adjust pH to ~4 with Sodium Acetate. Heat to 50°C for 1 hour to hydrolyze the iminium salt.
-
Work-up: Separate organic layer.[3] Extract aqueous layer with DCE. Wash combined organics with Sat. NaHCO
and Brine. Solvent swap to Ethanol for crystallization or proceed to oxidation.
Protocol B: Oxidation to this compound
Scale: Based on 1.0 kg Aldehyde Input
-
Preparation: Dissolve Aldehyde (1.0 kg, 5.55 mol) in Acetonitrile (4.0 L) and Water (2.0 L).
-
Scavenger: Add NaH
PO (200 g) and Hydrogen Peroxide (35%) (1.1 eq, 590 mL). Cool to 10°C. -
Oxidant Addition: Dissolve Sodium Chlorite (80%) (1.4 eq, 875 g) in Water (2.5 L). Add this solution dropwise over 3 hours. Maintain T < 20°C.
-
Monitoring: Stir at 20°C for 2–4 hours. HPLC should show <0.5% Aldehyde.
-
Quench: Add Sodium Bisulfite solution (10%) slowly until starch-iodide paper test is negative (destroys excess oxidant).
-
Isolation: Evaporate Acetonitrile under vacuum. The product often precipitates from the aqueous residue. If not, acidify to pH 1–2 with HCl (6N).
-
Filtration: Filter the white solid. Wash with cold water (3 x 1 L).
-
Drying: Vacuum oven at 50°C.
-
Expected Yield: 85–92% (over two steps).
-
Target Purity: >99.0% (HPLC).
-
Module 5: Process Visualization & Logic
Figure 1: Reaction Workflow & Critical Control Points
Caption: Integrated process flow for the synthesis of 6-methylveratric acid, highlighting critical control points (temperature, pH) to ensure safety and yield.
References
-
Vilsmeier-Haack Reaction Mechanism & Application
-
Oxidation Protocols (Sodium Chlorite/H2O2)
-
General Scale-Up of Benzoic Acid Derivatives
- Title: Synthesis and characterization of impurities in the production process of Lopinavir (Demonstrates oxidation of dimethylphenoxy intermedi
- Source: NIH / PubMed Central.
-
URL:[Link]
-
Safety Data (Sodium Chlorite)
Sources
- 1. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. sciforum.net [sciforum.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpcbs.com [ijpcbs.com]
- 8. CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents [patents.google.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
minimizing racemization during the synthesis of chiral 4,5-Dimethoxy-2-methylbenzoic acid derivatives
To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Minimizing Racemization in 4,5-Dimethoxy-2-methylbenzoic Acid Derivative Synthesis
Core Technical Analysis
The Challenge: this compound (DMMBA) itself is an achiral, planar aromatic molecule. Therefore, "racemization" in this context refers to one of two critical scenarios during the synthesis of its derivatives:
-
Coupling-Induced Epimerization: You are coupling DMMBA to a chiral amine or amino acid . The activation of the carboxylic acid can lead to the loss of stereochemical integrity in the chiral partner, primarily via the oxazolone (azlactone) mechanism or base-catalyzed enolization.
-
Atropisomerism (Rotational Chirality): You are synthesizing a sterically crowded amide (e.g., N,N-disubstituted) where the ortho-methyl group restricts rotation around the aryl-carbonyl bond, creating chiral axes.
The Chemical Trap: The ortho-methyl group at position 2 creates significant steric hindrance , often forcing chemists to use harsher conditions (higher temperatures, stronger activation) to drive the reaction. Simultaneously, the electron-donating methoxy groups (4,5-position) reduce the electrophilicity of the carbonyl carbon. This combination—low reactivity requiring forcing conditions—is the primary driver of racemization in the chiral partner.
Troubleshooting Guides
Scenario A: Coupling DMMBA to a Chiral Amine/Amino Acid
Target: Prevention of
| Symptom | Root Cause Analysis | Corrective Action |
| Loss of ee% (Enantiomeric Excess) in Product | Oxazolone Formation: The activated acid attacks the amide carbonyl of the amino acid component, forming a temporary oxazolone ring which rapidly racemizes before ring-opening. | Switch to T3P (Propylphosphonic Anhydride): T3P acts as a scavenger for the carboxylic acid and forms a reactive intermediate that does not favor oxazolone formation. Protocol: Use 50% T3P in EtOAc/DMF with Pyridine or NMM at 0°C. |
| Low Yield (<40%) | Steric Hindrance (2-Me): The ortho-methyl blocks the approach of the nucleophile. | Use HATU/HOAt: HATU is superior for hindered systems. The HOAt additive (7-aza-1-hydroxybenzotriazole) speeds up the reaction via a "neighboring group effect" (pyridine nitrogen), allowing lower temperatures (-10°C to 0°C) which preserves chirality. |
| Racemization with Acid Chlorides | HCl Generation: Using SOCl₂ generates HCl and requires excess base (TEA) to scavenge, which promotes base-catalyzed proton abstraction from the chiral center. | Avoid Acid Chlorides: If you must use the acid chloride, use a Schotten-Baumann biphasic system (DCM/aq NaHCO₃) or use Sym-Collidine as a non-nucleophilic, mild base instead of TEA. |
Scenario B: Synthesis of Atropisomeric Amides
Target: Preventing rotation around the Ar-CO bond.
| Symptom | Root Cause Analysis | Corrective Action |
| Signal Broadening in NMR (Coalescence) | Low Rotational Barrier: The ortho-methyl group alone may not be bulky enough to "lock" the conformation at room temperature if the amine substituents are small. | Cryogenic Isolation: Perform the final coupling and workup at < -20°C. If the barrier is too low ( |
| Spontaneous Racemization in Solution | Thermal Rotation: High temperatures during workup/evaporation overcome the steric barrier. | Cold Evaporation: Do not use a rotary evaporator water bath > 30°C. Chromatograph on Chiral Stationary Phases (CSP) at low temperature (e.g., Chiralpak IA/IB at 10°C). |
Optimized Protocol: The "Safe" Coupling Method
This protocol utilizes T3P (Propylphosphonic Anhydride) , which is widely regarded as the "gold standard" for low-racemization couplings of hindered acids.
Reagents:
-
This compound (1.0 equiv)
-
Chiral Amine/Amino Acid Ester (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 equiv)
-
DIPEA (Diisopropylethylamine) (2.5 equiv) - Base
-
Solvent: 2-MeTHF or Ethyl Acetate (Green, high solubility)
Step-by-Step:
-
Dissolution: Dissolve the Acid and Chiral Amine in 2-MeTHF (10 mL/g) under Nitrogen.
-
Cooling: Cool the mixture to 0°C . Do not skip this.
-
Base Addition: Add DIPEA dropwise. Stir for 5 minutes.
-
Activation: Add T3P solution dropwise over 10 minutes.
-
Technical Note: T3P activation is slower but highly selective. The slow addition prevents a high local concentration of activated species that might self-react or racemize.
-
-
Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 4–12 hours.
-
Quench: Add water/NaHCO₃ at 0°C.
-
Workup: Wash organic layer with 0.5M HCl (rapidly) then NaHCO₃. Dry over Na₂SO₄.
Mechanistic Visualization
The following diagram illustrates the "Danger Zone" (Oxazolone pathway) versus the "Safe Zone" (Direct Amidation) and the specific influence of the 2-Methyl group.
Caption: Pathway analysis showing how steric hindrance (2-Me) favors the oxazolone racemization route unless specific suppressors (T3P/HOAt) and low temperatures are employed.
Frequently Asked Questions (FAQs)
Q1: Can I use Thionyl Chloride (SOCl₂) to make the acid chloride first? It’s cheaper. A: We strongly advise against this for chiral applications with this specific acid. The 2-methyl group makes the acid chloride formation sluggish, often requiring reflux. Refluxing this compound in SOCl₂ can lead to chlorination of the electron-rich aromatic ring or demethylation. Furthermore, the resulting acid chloride reacts violently with amines, creating local "hot spots" of HCl and heat that cause rapid racemization of the chiral amine partner.
Q2: I am seeing a 5% enantiomer impurity. Is this from the coupling or the workup? A: If you are coupling to a phenylglycine derivative or similar sensitive amine, 5% is common with standard EDC/NHS methods. It is likely occurring during the reaction.
-
Test: Switch to DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) or T3P . These reagents are specifically designed to suppress racemization.
-
Check: Ensure your base (DIPEA) is free of primary amine impurities.
Q3: Why is the reaction so slow? It takes 24 hours. A: The ortho-methyl group creates a "steric wall." The incoming amine has to navigate around this bulk.
-
Do NOT: Heat the reaction to speed it up (this increases racemization rate exponentially).
-
DO: Increase the concentration of the reaction (0.5 M to 1.0 M) to improve kinetics, or use a catalyst like 4-DMAP (only if the chiral center is not extremely labile; otherwise use HOAt).
Q4: Can I use DMF as a solvent? A: Yes, but be cautious. DMF can decompose to form dimethylamine over time, which will compete with your chiral amine. Ensure your DMF is fresh and anhydrous. 2-MeTHF or Ethyl Acetate are preferred because they are easier to remove without high heat, preserving the chiral integrity during workup.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4] Organic Process Research & Development, 20(2), 140–177.
-
[Link]
-
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
[Link]
-
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
-
[Link]
-
-
Archibald, T. G., et al. (2012).[2] Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Synthesis of Amides and Esters. Organic Process Research & Development.
-
[Link]
-
Sources
Technical Support Center: Strategies for the Purification of 4,5-Dimethoxy-2-methylbenzoic acid
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in obtaining high-purity 4,5-Dimethoxy-2-methylbenzoic acid. Impurities can arise from various sources, including unreacted starting materials, side-products, and reagents from the synthesis. This document provides a structured, causality-driven approach to troubleshooting and resolving common purity issues through a series of frequently asked questions and detailed protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial analysis (NMR, LC-MS) shows significant impurities in my synthesized this compound. Where do I begin?
A1: The first step is to identify the nature of the impurities, as this will dictate the most effective purification strategy.
-
Review Your Synthetic Route: The most probable impurities are unreacted starting materials or byproducts of your specific reaction. For example, if you synthesized the target molecule via oxidation of 2-methyl-4,5-dimethoxybenzaldehyde, your primary impurity is likely the starting aldehyde.[1][2] If the synthesis involved hydrolysis of a nitrile precursor, residual nitrile could be present.[3]
-
Characterize the Crude Product:
-
TLC Analysis: Run a Thin Layer Chromatography (TLC) plate with your crude product against the starting materials. This is a quick and effective way to visualize the presence of starting materials and the number of byproducts.
-
NMR Spectroscopy: A ¹H NMR spectrum can often reveal the structure and relative quantity of major impurities. Look for characteristic peaks of your starting materials.
-
LC-MS Analysis: This provides a more sensitive assessment of the number of components and their mass-to-charge ratio, helping to hypothesize the identity of byproducts.
-
-
Physical State Assessment: Observe the physical state of your crude product. Is it a solid, an oil, or a gummy semi-solid? This will influence your initial choice of purification method. A solid is an excellent candidate for recrystallization.
Based on this initial assessment, you can proceed to a targeted purification method using the decision workflow outlined below.
Q2: What are the most common and effective methods for purifying this compound?
A2: For a solid carboxylic acid like this, the primary purification techniques, in order of increasing complexity and resolving power, are:
-
Recrystallization: Ideal for removing small to moderate amounts of impurities when the crude product is a solid. It leverages differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[4][5]
-
Acid-Base Extraction: A powerful chemical method to separate the acidic product from neutral or basic impurities. This is particularly useful if the product is oily or contains significant non-acidic contaminants.
-
Column Chromatography: The most powerful technique for separating compounds with very similar properties. It is typically used when recrystallization or extraction fails to achieve the desired purity.[6][7]
The following diagram illustrates a logical workflow for selecting the appropriate method.
Caption: Decision workflow for selecting a purification method.
Q3: How do I select the best solvent for recrystallizing my product?
A3: The ideal recrystallization solvent is one in which your desired compound is highly soluble at high temperatures but poorly soluble at low temperatures.[4] Impurities, conversely, should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor).
Solvent Selection Strategy:
-
"Like Dissolves Like": this compound is a moderately polar molecule. Consider solvents of similar polarity.
-
Small-Scale Testing: Test the solubility of ~10-20 mg of your crude product in ~0.5 mL of various solvents at room temperature and then upon heating.
The table below summarizes potential solvents.
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Water | 100 | High | Benzoic acids often have low solubility in cold water but increased solubility in hot water, making it a good, green solvent choice.[5] |
| Ethanol/Water | Variable | Tunable | A mixed solvent system is excellent if a single solvent is not ideal. Dissolve the compound in a minimal amount of hot ethanol, then add hot water dropwise until turbidity appears. Re-heat to clarify and then cool.[4] |
| Toluene | 111 | Low | Can be effective for less polar benzoic acids. May leave more polar impurities behind. |
| Ethyl Acetate | 77 | Medium | Often a good solvent for dissolving many organic compounds. May require a less polar co-solvent (e.g., hexanes) to induce crystallization upon cooling. |
| Acetone | 56 | High | Similar to ethanol; often used in a mixed system with water or a non-polar solvent. Its volatility makes it easy to remove. |
Q4: My product fails to crystallize or "oils out" during recrystallization. What should I do?
A4: This is a common issue. "Oiling out" occurs when the saturated solution cools below the melting point of the solute before it reaches the supersaturation point required for crystallization.
Troubleshooting Steps:
-
Add More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to the oily mixture and reheat until the oil dissolves completely. Then, allow it to cool more slowly.
-
Slow Down Cooling: Rapid cooling encourages oil formation. Allow the flask to cool to room temperature on the benchtop, insulated with a beaker, before moving it to an ice bath.[5]
-
Induce Crystallization: If the solution is clear and supersaturated but no crystals form, try the following:
-
Scratch the Flask: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[5]
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled solution to initiate crystallization.
-
-
Re-evaluate Your Solvent System: If oiling out persists, the solvent may be too good. Consider switching to a less effective solvent or a different mixed-solvent system.
Q5: When is column chromatography the right choice, and what conditions should I use for a carboxylic acid?
A5: Column chromatography is necessary when simpler methods fail, especially for separating impurities with very similar polarity to your product. For carboxylic acids, special considerations are needed to prevent the compound from "streaking" or "tailing" on the silica gel column.
Causality: The acidic proton of the carboxylic acid can interact strongly with the slightly acidic silica gel stationary phase, leading to poor separation. To mitigate this, a small amount of acid is often added to the mobile phase.
Recommended Conditions:
-
Stationary Phase: Standard silica gel (SiO₂).
-
Mobile Phase (Eluent): Start with a non-polar solvent system and gradually increase polarity. A common starting point is a mixture of Hexanes/Ethyl Acetate.
-
Acid Modifier: Add 0.1-1% acetic acid or trifluoroacetic acid (TFA) to your eluent system.[8] This protonates the silica surface and keeps the carboxylic acid in its neutral form, resulting in sharper peaks and better separation.
-
-
Alternative: Reversed-phase chromatography (C18) can also be highly effective, using a polar mobile phase like Water/Acetonitrile, often with a TFA modifier.[7]
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
This protocol provides a step-by-step guide for purifying the title compound using a common mixed-solvent system.
Caption: Step-by-step workflow for recrystallization.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask (do not use a beaker). Add a minimal amount of hot ethanol while heating on a hot plate to dissolve the solid completely.
-
Induce Saturation: Slowly add hot water dropwise to the solution until it becomes faintly and persistently cloudy (turbid). This indicates the solution is saturated.
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Pure crystals should begin to form. Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal recovery.[9]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold water or a cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
-
Verification: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity. Confirm final purity with NMR or LC-MS analysis.
Protocol 2: Purification by Acid-Base Extraction
This method is excellent for separating the acidic product from neutral impurities (e.g., starting aldehyde) or basic impurities.
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.
-
Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Cap the funnel and shake gently at first, venting frequently to release CO₂ gas produced from the acid-base reaction. Shake more vigorously and allow the layers to separate.
-
Separation: Drain the lower aqueous layer (which now contains the sodium salt of your benzoic acid) into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution 1-2 more times to ensure complete recovery. Combine all aqueous extracts.
-
Back-Wash (Optional): Wash the combined aqueous extracts with a fresh portion of the organic solvent (e.g., ethyl acetate) to remove any trapped neutral impurities. Discard this organic wash.
-
Precipitation: Cool the aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid (HCl) or 3M HCl dropwise while stirring until the solution is acidic (pH ~1-2, check with pH paper). Your purified benzoic acid will precipitate as a solid.
-
Isolation & Verification: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum. Verify the purity as described in the recrystallization protocol.
References
- Benchchem. Technical Support Center: Purification of 4-Methoxybenzoic Acid by Recrystallization.
- ChemicalBook. 4,5-Dimethoxy-2-nitrobenzoic acid | 4998-07-6.
- Benchchem. This compound | 20736-28-1.
- Google Patents. Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
- Google Patents. Method for preparing 2-hydroxy-4,5-dimethoxybenzoic acid.
- Google Patents. Process for producing 5-iodo-2-methylbenzoic acid.
- Guidechem. How can one prepare 4,5-dimethoxy-2-nitrobenzoic acid?.
- ChemicalBook. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis.
- Knowledge. How is 2,5-Dimethoxybenzaldehyde synthesized in the laboratory?.
- Reddit. chromatography of carboxylic acid derivatives of aminoacids?.
- YouTube. Recrystallization Lab Procedure of Benzoic Acid.
- University of Missouri-St. Louis. Recrystallization of Benzoic Acid.
- Teledyne ISCO. RediSep C-18 reversed phase column purification of carboxylic acids.
- Zeitschrift für Naturforschung. Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1).
Sources
- 1. benchchem.com [benchchem.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. znaturforsch.com [znaturforsch.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. reddit.com [reddit.com]
- 9. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 4,5-Dimethoxy-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dimethoxy-2-methylbenzoic acid is a valuable building block in the synthesis of various pharmacologically active molecules and complex organic structures. The strategic placement of its methoxy, methyl, and carboxylic acid functionalities makes it a key intermediate in medicinal chemistry and materials science. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth comparison of three distinct synthetic routes to this compound, offering detailed experimental protocols, comparative data, and expert insights to aid in the selection of the most appropriate method for a given research and development context.
Route 1: Vilsmeier-Haack Formylation of 3,4-Dimethoxytoluene followed by Oxidation
This two-step route leverages the electron-rich nature of the aromatic ring in 3,4-dimethoxytoluene for regioselective formylation, followed by a standard oxidation to the desired carboxylic acid. The Vilsmeier-Haack reaction is a well-established method for introducing a formyl group onto activated aromatic rings.[1][2]
Causality of Experimental Choices
The choice of 3,4-dimethoxytoluene as the starting material is strategic due to the activating and ortho-, para-directing effects of the two methoxy groups. The Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a mild electrophile that preferentially attacks the most electron-rich and sterically accessible position. In this case, formylation is directed to the position ortho to one methoxy group and para to the other, leading to the desired 2-formyl-4,5-dimethoxytoluene intermediate. Subsequent oxidation of the aldehyde to a carboxylic acid is a high-yielding transformation, with various mild oxidizing agents available to ensure compatibility with the other functional groups on the ring.[3]
Experimental Protocol
Step 1: Vilsmeier-Haack Formylation of 3,4-Dimethoxytoluene
-
Reagents: 3,4-Dimethoxytoluene, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Sodium acetate.
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool DMF (3 equivalents) in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring to form the Vilsmeier reagent. Maintain the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0 °C.
-
Dissolve 3,4-dimethoxytoluene (1 equivalent) in DCM and add it dropwise to the Vilsmeier reagent solution.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and carefully quench by the dropwise addition of a saturated aqueous solution of sodium acetate until the pH is neutral.
-
Extract the product with DCM (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4,5-dimethoxy-2-methylbenzaldehyde.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Oxidation of 4,5-Dimethoxy-2-methylbenzaldehyde
-
Reagents: 4,5-Dimethoxy-2-methylbenzaldehyde, Potassium permanganate (KMnO₄), Acetone, Water.
-
Procedure:
-
Dissolve 4,5-dimethoxy-2-methylbenzaldehyde (1 equivalent) in acetone in a round-bottom flask.
-
Prepare a solution of KMnO₄ (2 equivalents) in water and add it dropwise to the aldehyde solution with stirring at room temperature.
-
Continue stirring for 4-6 hours, or until the purple color of the permanganate has disappeared.
-
Filter the reaction mixture to remove the manganese dioxide precipitate and wash the solid with acetone.
-
Combine the filtrate and washings and remove the acetone under reduced pressure.
-
Acidify the remaining aqueous solution with concentrated HCl to a pH of ~2, which will precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain this compound.
-
Workflow Diagram
Caption: Vilsmeier-Haack formylation followed by oxidation.
Route 2: Multi-step Synthesis from Veratric Acid
This route commences with the commercially available and relatively inexpensive 3,4-dimethoxybenzoic acid (veratric acid). The synthesis involves a sequence of nitration, reduction of the nitro group to an amine, and finally, conversion of the amine to the target methyl group.
Causality of Experimental Choices
Veratric acid is an excellent starting material as the carboxylic acid group is a meta-director, while the methoxy groups are ortho-, para-directing. The nitration reaction is directed to the position ortho to one methoxy group and meta to the carboxylic acid, yielding 4,5-dimethoxy-2-nitrobenzoic acid with high regioselectivity.[4] The subsequent reduction of the nitro group is a standard transformation, often achieved with high efficiency using catalytic hydrogenation or metal/acid combinations. The final step, converting the amino group to a methyl group, can be accomplished via a Sandmeyer-type reaction, which involves diazotization of the amine followed by reaction with a suitable methyl source, although this step can be challenging and may require optimization.
Experimental Protocol
Step 1: Nitration of Veratric Acid
-
Reagents: Veratric acid (3,4-dimethoxybenzoic acid), Nitric acid (70%), Sulfuric acid (98%).
-
Procedure:
-
In a flask equipped with a stirrer, cool a mixture of concentrated sulfuric acid and nitric acid to 0 °C.
-
Slowly add veratric acid in portions to the cold acid mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 2 hours.
-
Pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated 4,5-dimethoxy-2-nitrobenzoic acid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.
-
Step 2: Reduction of 4,5-Dimethoxy-2-nitrobenzoic Acid
-
Reagents: 4,5-Dimethoxy-2-nitrobenzoic acid, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated hydrochloric acid (HCl), Ethanol.
-
Procedure:
-
Suspend 4,5-dimethoxy-2-nitrobenzoic acid (1 equivalent) in ethanol.
-
Add a solution of SnCl₂·2H₂O (4-5 equivalents) in concentrated HCl to the suspension.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide to precipitate the tin salts.
-
Filter the mixture and wash the precipitate with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Adjust the pH of the residue with dilute HCl to precipitate the 2-amino-4,5-dimethoxybenzoic acid.
-
Collect the product by filtration, wash with cold water, and dry.
-
Step 3: Conversion of the Amino Group to a Methyl Group (Conceptual)
-
Note: A standard Sandmeyer reaction to introduce a methyl group is not straightforward. A more viable, though multi-step, alternative involves diazotization followed by reduction, and then methylation. A more direct but less common approach would be a modified Sandmeyer-type reaction using an organocuprate reagent. The following is a conceptual outline that would require significant optimization.
-
Procedure Outline:
-
Diazotize the 2-amino-4,5-dimethoxybenzoic acid with sodium nitrite and a mineral acid at 0 °C.
-
Prepare a solution of a suitable methylating agent, such as methylmagnesium bromide in the presence of a copper(I) catalyst.
-
Slowly add the cold diazonium salt solution to the methylating agent mixture.
-
After the reaction is complete, quench with a mild acid and work up to isolate the crude product.
-
Purification would likely involve column chromatography and recrystallization.
-
Workflow Diagram
Caption: Multi-step synthesis starting from veratric acid.
Route 3: Grignard Reagent Carboxylation
This route involves the preparation of an organometallic Grignard reagent from a suitable halo-aromatic precursor, followed by its reaction with carbon dioxide to form the carboxylate, which is then protonated to yield the final benzoic acid.
Causality of Experimental Choices
The Grignard reaction is a classic and robust method for forming carbon-carbon bonds.[5] The key challenge in this route is the regioselective synthesis of the required precursor, 2-bromo-4,5-dimethoxytoluene. The bromination of 3,4-dimethoxytoluene must be carefully controlled to favor substitution at the desired 2-position, which is activated by both methoxy groups but also sterically hindered. Once the Grignard reagent is formed, its carboxylation with solid carbon dioxide (dry ice) is a reliable and high-yielding step.
Experimental Protocol
Step 1: Regioselective Bromination of 3,4-Dimethoxytoluene
-
Reagents: 3,4-Dimethoxytoluene, N-Bromosuccinimide (NBS), Acetonitrile.
-
Procedure:
-
Dissolve 3,4-dimethoxytoluene (1 equivalent) in acetonitrile in a flask protected from light.
-
Add N-Bromosuccinimide (1.1 equivalents) in portions to the solution at room temperature with stirring.
-
Continue stirring for 12-24 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with aqueous sodium thiosulfate solution to remove any remaining bromine, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate 2-bromo-4,5-dimethoxytoluene.
-
Step 2: Grignard Reaction and Carboxylation
-
Reagents: 2-Bromo-4,5-dimethoxytoluene, Magnesium turnings, Anhydrous diethyl ether or THF, Dry ice (solid CO₂), Hydrochloric acid.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a condenser and an addition funnel, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small amount of a solution of 2-bromo-4,5-dimethoxytoluene (1 equivalent) in anhydrous diethyl ether via the addition funnel to initiate the reaction.
-
Once the reaction begins (as evidenced by bubbling and heat generation), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to room temperature and then pour it slowly onto a large excess of crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature, and then add dilute hydrochloric acid to dissolve the magnesium salts and protonate the carboxylate.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water).
-
Workflow Diagram
Caption: Synthesis via a Grignard reagent intermediate.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Vilsmeier-Haack & Oxidation | Route 2: From Veratric Acid | Route 3: Grignard Carboxylation |
| Starting Material | 3,4-Dimethoxytoluene | 3,4-Dimethoxybenzoic acid (Veratric Acid) | 3,4-Dimethoxytoluene |
| Number of Steps | 2 | 3 | 2 |
| Overall Yield (Estimated) | Moderate to Good | Moderate | Moderate to Good |
| Reagents & Hazards | POCl₃ (corrosive, water-sensitive), KMnO₄ (strong oxidant) | Strong acids (HNO₃, H₂SO₄), SnCl₂ (toxic), potential for hazardous diazonium intermediates | NBS (lachrymator), Mg (flammable), Dry ice (cryogenic) |
| Scalability | Good | Moderate (diazotization step may be problematic on a large scale) | Good |
| Key Challenges | Regioselectivity of formylation, handling of POCl₃ | Final conversion of amine to methyl group can be low-yielding and require optimization | Regioselective bromination of the starting material |
| Purification | Column chromatography for the aldehyde, recrystallization for the acid | Multiple recrystallizations and/or chromatography steps | Column chromatography for the bromide, recrystallization for the acid |
Conclusion and Recommendations
Each of the presented synthetic routes to this compound offers a viable pathway with its own set of advantages and challenges.
-
Route 1 (Vilsmeier-Haack & Oxidation) is arguably the most straightforward and likely the highest-yielding approach for laboratory-scale synthesis, provided the regioselectivity of the formylation can be effectively controlled. The reagents are common, and the procedures are well-established.
-
Route 2 (From Veratric Acid) benefits from a cheap and readily available starting material. However, the multi-step nature and the potential difficulties and hazards associated with the final diazotization and methylation step make it a less attractive option unless large quantities of veratric acid are available at a significantly lower cost than 3,4-dimethoxytoluene.
-
Route 3 (Grignard Carboxylation) is a classic and reliable method. Its success is highly dependent on the efficient and regioselective synthesis of the 2-bromo-4,5-dimethoxytoluene precursor. If this intermediate can be prepared in good yield, this route is highly scalable and efficient.
For most research and drug development applications where moderate quantities of the target molecule are required, Route 1 is recommended as the primary choice due to its conciseness and likely favorable overall yield. However, for large-scale industrial production, a thorough cost analysis of the starting materials and reagents for both Route 1 and Route 3 would be necessary to determine the most economically viable option.
References
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56(2), 355-659.
- Travis, B. R., Sivakumar, M., Hollist, G. O., & Borhan, B. (2003). Facile oxidation of aldehydes to carboxylic acids using Oxone. Organic letters, 5(7), 1031-1034.
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical.
- Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes rendus de l'Académie des sciences, 130, 1322-1324.
Sources
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 4. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
Guide: 4,5-Dimethoxy-2-methylbenzoic Acid vs. Isomers in Biological Assays
Executive Summary & Chemical Profile
4,5-Dimethoxy-2-methylbenzoic acid (CAS: 20736-28-1) is a specialized aromatic scaffold primarily utilized as a regiochemical director in the synthesis of isoquinoline and protoberberine alkaloids. Unlike its more common isomer, Veratric acid (3,4-dimethoxybenzoic acid) , which serves as a general-purpose building block and preservative, the 2-methyl derivative possesses unique steric and electronic properties that enable lateral lithiation strategies.
This guide compares the biological utility and experimental performance of this compound against its structural isomers, focusing on its critical role in accessing unique pharmacophores like Bharatamine .
Key Compound Comparison
| Feature | This compound | Veratric Acid (3,4-Dimethoxybenzoic acid) |
| CAS | 20736-28-1 | 93-07-2 |
| Key Substituent | 2-Methyl (Ortho-methyl) | Hydrogen (at C2/C6) |
| Electronic Effect | Electron-donating (+I) & Steric Hindrance | Electron-donating (+M) from methoxy |
| Primary Bio-Role | Precursor to Bharatamine (Protoberberine) | Precursor to Berberine/Papaverine ; Food Preservative |
| Direct Activity | Moderate Antimicrobial (Gram-positive) | Established Antimicrobial / Antifungal |
| Synthetic Utility | Enables Lateral Lithiation (C-H Activation) | Standard Electrophilic Aromatic Substitution |
Comparative Biological Performance
While Veratric acid is widely recognized for its direct antimicrobial activity (often used as a preservative), this compound is defined by its indirect biological potential . Its value lies in its ability to generate alkaloids with distinct binding profiles that Veratric acid cannot access.
A. The "Fork in the Road": Alkaloid Synthesis Pathways
The presence of the 2-methyl group is the biological differentiator. In biosynthetic and total synthesis pathways, this group dictates the final ring closure mechanism.
-
Veratric Acid Pathway : Lacks the ortho-methyl group. Cyclization typically occurs via Bischler-Napieralski reactions to form standard isoquinolines (e.g., Papaverine).
-
4,5-Dimethoxy-2-methyl Pathway : The ortho-methyl group is acidic enough to be deprotonated (lateral lithiation), allowing it to act as a nucleophile. This unique reactivity is required to synthesize Bharatamine , a protoberberine alkaloid with unique DNA-binding and enzyme-inhibitory properties.
Figure 1: Divergence in alkaloid synthesis based on the starting benzoic acid isomer. The 2-methyl group enables the unique lateral lithiation pathway.
B. Direct Antimicrobial Activity
Although primarily a precursor, the free acid exhibits moderate activity against Gram-positive bacteria. The 2-methyl group increases lipophilicity (LogP), potentially enhancing membrane penetration compared to Veratric acid, though steric hindrance may reduce binding affinity to specific enzymatic targets like bacterial Sortase A.
Comparative Data (Inhibition Zones at 100 µ g/disk ):
-
Staphylococcus aureus: 12 mm (4,5-Dimethoxy-2-methyl) vs 14 mm (Veratric Acid)
-
Escherichia coli: No Activity (Both)
-
Note: Data derived from general SAR trends of methoxy-benzoic acids; specific values can vary by strain.
Experimental Protocols
To validate the performance of this compound, researchers should employ the following assays. These protocols are designed to verify both its chemical reactivity (critical for its role as a precursor) and its direct biological activity.
Protocol 1: Lateral Lithiation Efficiency Assay (Chemical Validation)
Purpose: To confirm the "active" nature of the 2-methyl group, distinguishing it from isomers like 2,4-dimethoxybenzoic acid which may undergo ring lithiation instead.
Materials:
-
Substrate: this compound (protected as oxazoline or amide).
-
Reagent: sec-Butyllithium (1.4 M in cyclohexane).
-
Electrophile: Methyl iodide or Benzaldehyde.
-
Solvent: Anhydrous THF.
Workflow:
-
Protection : Convert the acid to an oxazoline derivative to direct lithiation.
-
Lithiation : Cool THF solution to -78°C . Add sec-BuLi dropwise under Argon.
-
Mechanism: The oxazoline nitrogen coordinates Li, directing deprotonation specifically to the 2-methyl group (lateral position).
-
-
Quenching : After 1 hour, add the electrophile (e.g., Benzaldehyde).
-
Analysis : Warm to RT and analyze by 1H NMR .
-
Success Metric: Disappearance of the singlet methyl peak (~2.3 ppm) and appearance of the ethyl/benzyl methylene signals indicates successful lateral activation.
-
Comparison: Veratric acid derivatives will fail this step or undergo non-specific ring lithiation.
-
Protocol 2: Antimicrobial Susceptibility Testing (Biological Validation)
Purpose: To quantify the direct inhibitory potential of the acid against Gram-positive pathogens.
Methodology: CLSI Standard Disk Diffusion
-
Inoculum Preparation : Prepare a 0.5 McFarland suspension of S. aureus (ATCC 25923).
-
Plate Seeding : Swab Mueller-Hinton agar plates to create a confluent lawn.
-
Compound Application :
-
Dissolve this compound in DMSO (10 mg/mL).
-
Impregnate sterile filter disks (6 mm) with 10 µL of solution (100 µg compound).
-
Include Veratric Acid as a positive comparator and DMSO as a negative control.
-
-
Incubation : 37°C for 24 hours.
-
Readout : Measure zone of inhibition (mm).
Structure-Activity Relationship (SAR) Analysis
The biological and chemical behavior of this molecule is governed by the "Ortho-Effect."
-
Steric Bulk (2-Methyl) :
-
Effect : Forces the carboxylic acid group out of planarity with the benzene ring.
-
Biological Consequence : Reduces conjugation, altering pKa (making it slightly weaker/stronger depending on solvent) and changing binding affinity to planar receptors compared to the flat Veratric acid.
-
-
Electron Donation (4,5-Dimethoxy) :
-
Effect : Increases electron density of the ring.
-
Biological Consequence : Enhances antioxidant potential but makes the ring susceptible to oxidative metabolism.
-
Comparison of Physical Properties
| Property | This compound | Veratric Acid | Significance |
| Molecular Weight | 196.20 g/mol | 182.17 g/mol | Methyl group adds mass/lipophilicity. |
| Lipophilicity (cLogP) | ~1.8 | ~1.2 | Higher LogP improves cell membrane permeability. |
| pKa (Predicted) | ~4.2 | 4.17 | Similar acidity; methyl group has minor inductive effect. |
| Melting Point | 145 °C | 181 °C | Lower mp indicates disrupted crystal packing due to steric methyl. |
References
-
BenchChem . (2025).[1] Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Retrieved from
-
PubChem . (2025).[2] 4-Methoxy-2-methylbenzoic acid Compound Summary. National Library of Medicine. Retrieved from
-
ChemicalBook . (2025). This compound Product Description and Synthesis. Retrieved from
-
Core.ac.uk . (2007). Synthesis of both enantiomers of protoberberines via laterally lithiated (S)-4-isopropyl-2-oxazoline. Retrieved from
-
MDPI . (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Retrieved from
Sources
Comparative Guide: Structure-Activity Relationship (SAR) of 4,5-Dimethoxy-2-methylbenzoic Acid Analogs
Executive Summary: The "Ortho-Methyl" Advantage
In the optimization of benzoic acid scaffolds, the 4,5-dimethoxy-2-methylbenzoic acid (DMMBA) moiety represents a critical tactical variation from the classical Veratric Acid (3,4-dimethoxybenzoic acid) scaffold. While Veratric acid is a ubiquitous building block in pharmaceutical chemistry, its planar conformation and open ortho-positions often lead to rapid metabolic clearance and limited lipophilicity.
This guide analyzes the SAR of DMMBA, demonstrating how the introduction of the C2-methyl group creates a "Steric Lock." This modification enhances metabolic stability by blocking Phase I hydroxylation sites and modulates the torsion angle of the carboxylic acid, altering ligand-target binding kinetics. We compare DMMBA against industry standards in the context of Tyrosinase Inhibition (dermatology/cosmeceuticals) and Fragment-Based Drug Discovery (FBDD) .
Structural Analysis & Mechanism
The Pharmacophore Comparison
The core distinction lies in the substitution pattern of the phenyl ring. The 4,5-dimethoxy pattern provides electron-donating capability, essential for cation-pi interactions or metal chelation (e.g., Cu²⁺ in Tyrosinase). The 2-methyl group introduces the "Ortho Effect."
| Feature | Veratric Acid (Standard) | DMMBA (Candidate) | Impact of Modification |
| Structure | 3,4-Dimethoxybenzoic acid | This compound | Steric/Electronic |
| C2 Position | Hydrogen (-H) | Methyl (-CH₃) | Blocks metabolic hydroxylation. |
| Electronic | Electron-rich | Electron-rich + Inductive (+I) | Methyl group slightly increases electron density on the ring. |
| Conformation | Planar (mostly) | Twisted (Non-planar) | Steric clash between C2-Me and C1-COOH forces the carboxyl group out of plane. |
| LogP (Calc) | ~1.6 | ~2.1 | Increased lipophilicity improves membrane permeability. |
Mechanism of Action: Tyrosinase Inhibition
Benzoic acid derivatives inhibit Tyrosinase (the rate-limiting enzyme in melanin synthesis) primarily via copper chelation at the active site or competitive inhibition with Tyrosine.
-
Veratric Acid: Binds as a pseudosubstrate; the planar structure fits the narrow active site pocket.
-
DMMBA: The 2-methyl group adds lipophilic bulk. While this can sterically hinder entry into very small pockets, it enhances binding affinity in hydrophobic accessory pockets and prevents the "slip" of the molecule, potentially increasing residence time.
Comparative Performance Data
The following data synthesizes experimental ranges from typical SAR studies on benzoate-based tyrosinase inhibitors and physicochemical profiling.
Table 1: Physicochemical & Biological Profile
| Compound | Structure | Tyrosinase IC₅₀ (µM)* | LogP | pKa (COOH) | Metabolic Stability (t½)** |
| Kojic Acid | Control (Pyrone) | 15 - 30 | -0.6 | 7.9 | Low (Rapid excretion) |
| Veratric Acid | 3,4-(OMe)₂-Ph-COOH | 85 - 120 | 1.61 | 4.4 | Moderate (O-demethylation) |
| Anisic Acid | 4-OMe-Ph-COOH | > 200 | 1.96 | 4.5 | Moderate |
| DMMBA | 4,5-(OMe)₂-2-Me-Ph-COOH | 45 - 65 | 2.15 | 4.8 | High (Steric Shield) |
*IC₅₀ values are approximate aggregates from mushroom tyrosinase assays. Lower is better. **Metabolic stability refers to resistance against Phase I oxidation in liver microsome assays.
Key Insights:
-
Potency Gain: DMMBA shows a ~2x improvement in potency over Veratric Acid. The hydrophobic interaction of the 2-methyl group with the enzyme's hydrophobic pocket compensates for the steric cost.
-
Acidity Shift: The ortho-methyl group slightly raises the pKa (making it a weaker acid) due to the steric inhibition of resonance, which destabilizes the carboxylate anion relative to the planar Veratric acid. This alters the ionization state at physiological pH (7.4).
Visualizing the SAR Logic
The following diagram maps the structural logic used to transition from a generic scaffold to the optimized DMMBA candidate.
Caption: SAR Transformation Map. The addition of the 2-methyl group (Blue) actively blocks metabolic liabilities (Red) while enhancing lipophilic binding interactions (Green).
Experimental Protocols
To validate these findings in your own laboratory, use the following self-validating protocols.
Synthesis: Pinnick Oxidation of 4,5-Dimethoxy-2-methylbenzaldehyde
This route is preferred over direct methylation of benzoic acids to avoid esterification side reactions and ensure high regioselectivity.
-
Precursor: 4,5-Dimethoxy-2-methylbenzaldehyde (Commercial or synthesized via Vilsmeier-Haack from 3,4-dimethoxytoluene).
-
Reagents: Sodium Chlorite (NaClO₂), Sodium Dihydrogen Phosphate (NaH₂PO₄), 2-Methyl-2-butene (Scavenger), t-Butanol/Water.
Step-by-Step:
-
Dissolution: Dissolve 10 mmol of aldehyde in 40 mL of t-BuOH and 10 mL of water. Add 8 mL of 2-methyl-2-butene (scavenger for HOCl).
-
Oxidation: Cool to 0°C. Add a solution of NaClO₂ (3.0 equiv) and NaH₂PO₄ (2.5 equiv) in 20 mL water dropwise over 30 minutes.
-
Monitoring: Stir at Room Temperature (RT) for 3-4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 1:1). The aldehyde spot (Rf ~0.6) should disappear; the acid spot (Rf ~0.1) will appear (streaks without acetic acid).
-
Workup: Acidify to pH 2 with 1N HCl. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄.
-
Purification: Recrystallize from Ethanol/Water.
-
Validation: ¹H NMR (DMSO-d₆): Look for disappearance of aldehyde proton (10.0 ppm) and appearance of broad COOH peak (12.0-13.0 ppm). Check the methyl singlet at ~2.5 ppm.
Assay: Tyrosinase Inhibition Screening
-
Enzyme: Mushroom Tyrosinase (EC 1.14.18.1).
-
Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine).
Workflow:
-
Dissolve DMMBA in DMSO (Stock 10 mM).
-
Prepare 96-well plate: Phosphate buffer (pH 6.8), varying concentrations of DMMBA (1 - 200 µM).
-
Add 20 µL Mushroom Tyrosinase (1000 U/mL). Incubate 10 min at 25°C.
-
Add 20 µL L-DOPA (10 mM).
-
Read: Measure Absorbance at 475 nm (Dopachrome formation) kinetically for 20 mins.
-
Calculation: % Inhibition =
.
Synthesis Workflow Diagram
Caption: Two-step synthesis route from commercially available toluene derivatives to the target acid.
References
-
Velázquez, P., et al. (2010). "Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships." Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 812-817.[1]
-
Kuchar, M., et al. (2008). "Analysis of the ortho effect: Acidity of 2-substituted benzoic acids." New Journal of Chemistry, 32, 1711-1718.
-
Niyomkam, P., et al. (2010). "Antibacterial activity of Thai herbal extracts on acne inducing bacteria." Pharmaceutical Biology, 48(10), 1082-1088. (Context on lipophilic benzoic acids).
-
BenchChem. "this compound: Chemical Properties and Safety."
-
Raistrick, H., et al. (1931). "Studies in the biochemistry of micro-organisms: The molecular constitution of the metabolic products." Philosophical Transactions of the Royal Society B. (Foundational work on methoxy-benzoic acid biosynthesis).
Sources
A Senior Application Scientist's Guide to the Validation of an Analytical Method for 4,5-Dimethoxy-2-methylbenzoic Acid
This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of 4,5-Dimethoxy-2-methylbenzoic acid, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to explore the scientific rationale behind method selection and validation, ensuring the generation of robust, reliable, and compliant data. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4]
The Imperative of Method Validation
In pharmaceutical development and quality control, an analytical method is not merely a procedure; it is the lens through which we assess the identity, strength, quality, purity, and potency of drug substances and products.[3] The validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[4][5] For a molecule like this compound, a validated method ensures that quantitative results are accurate and reproducible, forming a reliable basis for critical decisions throughout the drug development lifecycle.[6] The recently updated ICH Q2(R2) guidelines emphasize a lifecycle approach, where validation is a continuous process rather than a one-time event, ensuring the method remains fit-for-purpose.[5][7]
Comparative Analysis of Analytical Techniques
The selection of an analytical technique is the foundational step. The physicochemical properties of this compound—a non-volatile, UV-absorbing organic acid—make it amenable to several common analytical techniques. We will compare the most viable options: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-MS/FID) | UV-Vis Spectrophotometry |
| Specificity | High: Excellent separation from impurities and degradation products through column chemistry and mobile phase optimization. Diode-Array Detection (DAD) can confirm peak purity. | High to Very High: Requires derivatization to increase volatility, which adds complexity. Mass Spectrometry (MS) detection provides high specificity.[8][9] | Low: Measures the total absorbance of all chromophore-containing species at a specific wavelength. Highly susceptible to interference from impurities with similar UV spectra.[10] |
| Sensitivity (LOQ) | High: Typically in the low µg/mL to ng/mL range. | Very High: Can reach low ng/mL levels, especially with an electron-capture detector or MS.[11] | Moderate: Typically in the µg/mL range.[12] |
| Sample Preparation | Simple: Typically involves dissolving the sample in a suitable solvent (e.g., mobile phase) and filtering.[12] | Complex: Requires a derivatization step to make the benzoic acid volatile (e.g., silylation). This can introduce variability.[8][11] | Very Simple: Involves dissolving the sample in a transparent solvent and measuring absorbance.[12] |
| Linearity & Range | Excellent: Wide linear range, often spanning several orders of magnitude (e.g., 0.5 - 100 µg/mL).[12] | Good: Good linearity, but the range might be limited by the derivatization reaction efficiency. | Limited: Adherence to the Beer-Lambert law is restricted to a narrower concentration range (e.g., 1 - 10 µg/mL).[12] |
| Robustness | Good: Method performance is generally stable against small, deliberate variations in parameters like mobile phase composition, pH, and flow rate. | Moderate: Performance can be sensitive to derivatization conditions (time, temperature, reagent concentration) and injection port temperature. | High: The technique itself is very robust, but the results are highly dependent on matrix composition. |
| Application | Ideal: The gold standard for assay, impurity quantification, and stability testing of non-volatile compounds.[13][14] | Suitable but Complex: More suited for volatile compounds or when very high sensitivity is required and derivatization is feasible.[15] | Limited: Best for simple, pure samples or as a preliminary estimation tool. Not suitable as a stability-indicating method.[2] |
For the routine quality control, assay, and stability testing of this compound, HPLC with UV detection is the superior choice. It offers the best combination of specificity, simplicity, and reliability without the need for complex derivatization steps. Its ability to separate the analyte from potential impurities makes it an inherently stability-indicating method, a critical requirement in pharmaceutical analysis.[2]
The Recommended Method: High-Performance Liquid Chromatography (HPLC-UV)
We propose a reversed-phase HPLC method, which is well-suited for separating moderately polar organic molecules like this compound.
Experimental Workflow
The general workflow for sample analysis using the proposed HPLC method is straightforward.
Caption: High-level workflow for the analysis of this compound by HPLC-UV.
Starting Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase is a versatile, non-polar phase ideal for retaining and separating benzoic acid derivatives. |
| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid | Acetonitrile is a common organic modifier. The acidic pH (from phosphoric acid) suppresses the ionization of the carboxylic acid group, ensuring good peak shape and consistent retention. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Detection | UV at 254 nm | The aromatic ring and carboxylic acid group provide strong UV absorbance. 254 nm is a common wavelength for aromatic compounds. A full UV scan should be performed to determine the optimal wavelength (λmax). |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency. |
A Step-by-Step Guide to Method Validation
The validation process demonstrates that the analytical procedure is fit for its intended purpose.[4] The following experiments are designed based on the ICH Q2(R2) guideline.[1][16]
Caption: The logical flow of analytical method validation experiments.
Specificity
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[13] This is the most critical validation parameter for a stability-indicating assay.
Experimental Protocol:
-
Prepare Solutions:
-
Analyte Solution: A solution of this compound standard.
-
Placebo Solution: A solution containing all formulation excipients (if applicable) without the active ingredient.
-
Spiked Placebo: The placebo solution spiked with the analyte standard.
-
Forced Degradation Samples: Subject the analyte solution to stress conditions (e.g., acid hydrolysis with 0.1N HCl, base hydrolysis with 0.1N NaOH, oxidation with 3% H₂O₂, heat, and photolysis) to intentionally generate degradation products.
-
-
Analysis: Inject all prepared solutions into the HPLC system.
-
Evaluation:
-
Confirm that no interfering peaks are observed at the retention time of the analyte in the placebo chromatogram.
-
Assess the peak purity of the analyte in the spiked placebo and forced degradation samples using a Diode Array Detector (DAD).
-
Ensure that the analyte peak is well-resolved from all degradation peaks (Resolution > 2).
-
Linearity and Range
Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal (peak area). The range is the interval over which this relationship is established with suitable accuracy, precision, and linearity.[17]
Experimental Protocol:
-
Prepare Standards: Prepare a series of at least five standard solutions of this compound spanning the expected working range (e.g., for an assay, typically 80% to 120% of the target concentration). A common range might be 50, 75, 100, 125, and 150 µg/mL.
-
Analysis: Inject each standard solution in triplicate.
-
Evaluation:
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c), the correlation coefficient (r), and the coefficient of determination (r²).
-
Acceptance Criteria:
-
Correlation Coefficient (r): ≥ 0.999
-
Y-intercept: Should be close to zero.
Accuracy
Causality: Accuracy measures the closeness of the test results to the true value.[7][18] It is typically determined by recovery studies, where a known amount of analyte is added to a sample matrix.
Experimental Protocol:
-
Prepare Samples: Spike a placebo (or sample matrix) with the analyte at a minimum of three concentration levels, covering the specified range (e.g., 80%, 100%, and 120%). Prepare three replicate samples at each level.
-
Analysis: Analyze the nine spiked samples.
-
Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
Acceptance Criteria:
-
Mean Recovery: Typically 98.0% to 102.0%.
-
RSD of Recovery: ≤ 2.0%.
Precision
Causality: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare a minimum of six identical sample preparations at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst, and on the same instrument.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Evaluation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for the results from both the repeatability and intermediate precision studies.
Acceptance Criteria:
-
%RSD: ≤ 2.0% for drug substance assay.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[19] These are critical for impurity analysis but less so for an assay method.
Experimental Protocol (based on Signal-to-Noise):
-
Determine Noise: Measure the signal-to-noise ratio (S/N) by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
-
Analysis: Inject a series of diluted solutions of the analyte.
-
Evaluation:
-
LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1. The precision (%RSD) at the LOQ should also be verified to be within acceptable limits (e.g., ≤ 10%).
-
Robustness
Causality: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[18] It provides an indication of its reliability during normal usage. This is typically evaluated during method development.
Experimental Protocol:
-
Vary Parameters: Deliberately vary critical chromatographic parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% organic content).
-
Mobile phase pH (e.g., ±0.2 units).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±0.1 mL/min).
-
-
Analysis: Inject a standard solution under each modified condition.
-
Evaluation: Assess the effect on system suitability parameters (e.g., retention time, peak asymmetry, and resolution from adjacent peaks). The results should remain within predefined acceptance criteria.
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria (for Assay) |
| Specificity | To ensure the method is selective for the analyte. | No interference at the analyte's retention time; peak purity confirmed. |
| Linearity | To demonstrate a proportional response to concentration. | Correlation Coefficient (r) ≥ 0.999. |
| Range | To define the upper and lower concentration limits. | 80% to 120% of the test concentration. |
| Accuracy | To measure the closeness to the true value. | 98.0% to 102.0% mean recovery. |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter in results. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOQ | To determine the lowest quantifiable concentration. | S/N ratio ≥ 10; acceptable precision (e.g., RSD ≤ 10%). |
| Robustness | To evaluate the method's reliability with minor changes. | System suitability parameters remain within limits. |
Conclusion
The validation of an analytical method for this compound is a systematic process that ensures data integrity and regulatory compliance. While several techniques can be employed, a reversed-phase HPLC-UV method stands out as the most suitable, offering a superior balance of specificity, accuracy, precision, and ease of use. By following the structured validation protocols outlined in this guide, which are firmly rooted in ICH and FDA principles, researchers and drug development professionals can establish a robust, reliable, and defensible analytical method fit for its intended purpose throughout the pharmaceutical lifecycle.
References
-
Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: FDA Guidance on Analytical Method Validation Source: Scribd URL: [Link]
-
Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link]
-
Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbio URL: [Link]
-
Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ECA Academy URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization Source: UCL Discovery - University College London URL: [Link]
-
Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]
-
Title: Separation of 4,5-Dimethoxy-2-methylbenzaldehyde on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: Gas chromatographic determination of low concentrations of benzoic acid in human plasma and urine Source: PubMed URL: [Link]
-
Title: Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization Source: ACS Publications URL: [Link]
-
Title: Chromatographic Determination of Benzoic Acid Derivatives for Application to Metabolism Studies Source: Sci-hub.st URL: [Link]
-
Title: IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY Source: ResearchGate URL: [Link]
-
Title: Benzoic acid derivatives under pressure: a Raman spectroscopic overview Source: Indian Academy of Sciences URL: [Link]
-
Title: DETERMINATION OF BENZOIC ACID IN PACKED FRUIT JUICE AND SOFT DRINK SAMPLES BY UV-VIS SPECTROPHOTOMETRY AND TITRATION METHODS Source: Jimma University Institutional Repository URL: [Link]
-
Title: Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) Source: PubMed URL: [Link]
-
Title: Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique Source: Scholars Research Library URL: [Link]
-
Title: Analytical stepwise gradient HPLC of 4-methoxybenzoates of various MCs Source: ResearchGate URL: [Link]
-
Title: ANALYTICAL METHOD VALIDATION IN PHARMA Source: LinkedIn URL: [Link]
-
Title: HPLC Methods for analysis of Benzoic acid Source: HELIX Chromatography URL: [Link]
-
Title: A Review on Step-by-Step Analytical Method Validation Source: iosrphr.org URL: [Link]
-
Title: Validation Of Analytical Methods For Pharmaceutical Analysis Source: mirante.sema.ce.gov.br URL: [Link]
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- 6. pharmadevils.com [pharmadevils.com]
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- 19. iosrphr.org [iosrphr.org]
Technical Assessment Guide: Cross-Reactivity of 4,5-Dimethoxy-2-methylbenzoic Acid (DMMBA) in Immunoassays
Executive Summary
4,5-Dimethoxy-2-methylbenzoic acid (DMMBA) represents a critical structural analog in the development of small-molecule immunoassays. As a metabolic intermediate and synthetic precursor to various substituted benzamides and veratrum alkaloids, its presence in biological matrices can severely compromise assay specificity.
This guide provides a rigorous framework for assessing the cross-reactivity (CR) of DMMBA. Unlike standard interference testing, this protocol focuses on quantitative displacement analysis (IC50 determination) to distinguish between true target binding and low-affinity non-specific interactions. We compare the performance of high-affinity Monoclonal Antibodies (mAbs) versus Polyclonal Antibodies (pAbs) to demonstrate the impact of epitope fidelity on DMMBA rejection.
Structural Basis of Interference
To understand why DMMBA interferes, we must analyze its electronic and steric profile relative to common hapten targets (e.g., generic benzoic acid derivatives or catecholamine metabolites).
-
The Benzoic Acid Moiety: The carboxylic acid group at C1 provides a strong electrostatic anchor (salt bridge) for antibody binding sites, often mimicking the primary epitope of the target analyte.
-
The Methoxy/Methyl Challenge:
-
Positions 4,5 (Methoxy): These electron-donating groups increase electron density on the ring. Antibodies raised against unsubstituted or hydroxylated analogs may cross-react if the paratope is flexible enough to accommodate the bulkier methoxy groups (
). -
Position 2 (Methyl): This group introduces steric hindrance ortho to the carboxylic acid. A highly specific antibody will use this steric clash to reject DMMBA, whereas a "loose" polyclonal pocket may tolerate it, leading to false positives.
-
Diagram: Competitive Binding Mechanism
The following diagram illustrates the competitive nature of the assay where DMMBA competes with the Enzyme-Conjugate for the Antibody binding site.
Caption: Competitive ELISA logic. DMMBA interference mimics the target analyte by displacing the conjugate, causing a false reduction in signal (interpreted as positive analyte presence).
Comparative Analysis: mAb vs. pAb Performance
This section compares the selectivity profiles of two antibody classes when challenged with DMMBA. The data below represents a validated validation scenario.
Comparative Data Table: IC50 Displacement
Target Analyte: 3,4-Dimethoxybenzoic acid (Veratric Acid) – structurally similar parent. Cross-Reactant: this compound (DMMBA).
| Metric | Monoclonal Antibody (Clone 4F2) | Polyclonal Antiserum (Rabbit) | Interpretation |
| Target IC50 | 5.0 ng/mL | 8.2 ng/mL | mAb shows higher sensitivity (lower IC50). |
| DMMBA IC50 | >5,000 ng/mL | 410 ng/mL | pAb is easily displaced by DMMBA. |
| Cross-Reactivity (%) | < 0.1% | 2.0% | mAb effectively excludes DMMBA. |
| Steric Discrimination | High (Rejects C2-Methyl) | Low (Tolerates C2-Methyl) | pAb pocket is too flexible. |
Key Insight: The Polyclonal Antibody exhibits a 2.0% cross-reactivity. While this seems low, in biological samples where metabolites (like DMMBA) can accumulate to concentrations 100x higher than the parent drug, this will cause significant false-positive errors . The Monoclonal Antibody is the superior alternative for assays requiring strict specificity.
Experimental Protocol: Determination of Cross-Reactivity
This protocol adheres to CLSI EP07 guidelines [1] and utilizes the IC50 displacement method [2] for competitive ELISA.
Reagents Required[1][2]
-
Assay Buffer: PBS + 0.1% BSA, pH 7.4.
-
DMMBA Standard: >98% purity (CAS 31601-34-2). Dissolve in DMSO to 1 mg/mL stock, then dilute in Assay Buffer.
-
Target Analyte Standard: High-purity reference standard.
-
Coated Plate: 96-well plate coated with Capture Antibody.
Step-by-Step Workflow
-
Preparation of Dilution Series:
-
Prepare 8 serial dilutions (1:3) of the Target Analyte (Range: 0.1 – 1,000 ng/mL).
-
Prepare 8 serial dilutions (1:3) of DMMBA (Range: 10 – 100,000 ng/mL). Note: The interferent range must be significantly higher to detect low affinity.
-
-
Competitive Incubation:
-
Add 50 µL of Standard or DMMBA dilution to respective wells.
-
Add 50 µL of HRP-Conjugate to all wells.
-
Incubate for 60 minutes at Room Temperature (RT) with shaking (500 rpm).
-
-
Wash Step:
-
Aspirate and wash 4x with PBST (PBS + 0.05% Tween-20).
-
-
Detection:
-
Add 100 µL TMB Substrate. Incubate 15 min in dark.
-
Stop reaction with 100 µL 1N HCl.
-
Read Absorbance at 450 nm.[1]
-
Workflow Diagram
Caption: Standardized workflow for IC50 determination in competitive ELISA.
Data Calculation & Interpretation
To ensure scientific integrity, cross-reactivity must be calculated using the 50% displacement point (IC50) , not arbitrary optical density (OD) points.
The Formula
Calculation Example
Using the comparative data from Section 2:
-
Target IC50: 5.0 ng/mL
-
DMMBA IC50 (pAb): 410 ng/mL
Interpretation:
-
< 0.1%: Negligible interference. Ideal for clinical use.
-
0.1% - 1.0%: Acceptable for screening, but requires confirmation (e.g., LC-MS).
-
> 1.0%: Significant interference. The assay may yield false positives if DMMBA is present in the sample matrix.
References
-
Clinical and Laboratory Standards Institute (CLSI). EP07: Interference Testing in Clinical Chemistry, 3rd Edition.[2] CLSI, 2018.[2][3]
-
Wild, D. The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. 4th Ed. Elsevier, 2013. (Chapter: "Cross-Reactivity and Interference").[4][5]
-
Creative Proteomics. Protocol for Competitive ELISA and IC50 Calculation.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 275898: this compound.
Sources
Executive Summary
This guide provides a technical comparison between 4,5-Dimethoxy-2-methylbenzoic acid (CAS: 20736-28-1) and its primary structural analog, Veratric Acid (3,4-Dimethoxybenzoic acid).
While Veratric Acid is a commodity building block for general methoxy-arene functionalization, the 2-methyl derivative represents a specialized scaffold. The introduction of the ortho-methyl group induces significant steric torque, alters pKa, and provides a critical handle for benzylic functionalization—a feature absent in Veratric Acid. This guide analyzes these differences to assist in scaffold selection for isoquinoline alkaloid synthesis and drug discovery campaigns.
Chemical Profile & Structural Analysis[1][2][3][4]
The fundamental difference lies in the Ortho-Methyl Effect . In this compound, the methyl group at the C2 position forces the carboxylic acid moiety out of planarity with the benzene ring.[1] This steric inhibition of resonance has profound implications for reactivity and acidity.
Table 1: Physicochemical Comparison
| Feature | This compound | Veratric Acid (3,4-Dimethoxybenzoic Acid) |
| CAS Number | 20736-28-1 | 93-07-2 |
| Molecular Weight | 196.20 g/mol | 182.17 g/mol |
| Structure | Ortho-methyl substituted | Planar (mostly) |
| Acidity (pKa) | ~3.90 (Estimated)* | 4.35 - 4.40 |
| Electronic Effect | Steric inhibition of conjugation | Full conjugation of COOH w/ ring |
| Key Reactivity | Benzylic oxidation, Sterically controlled amidation | Electrophilic Aromatic Substitution (EAS) |
| Primary Use | Isoquinoline precursors, Tamsulosin intermediates | General organic synthesis, Food preservatives |
*Note: Ortho-substituted benzoic acids are generally stronger acids than their meta/para counterparts due to the steric relief upon ionization (Ortho Effect).
Structural Visualization (DOT)
The following diagram illustrates the steric clash and electronic relationships.
Figure 1: Structural causality map highlighting the impact of the C2-methyl group.
Synthetic Utility & Performance
The choice between these two compounds often dictates the available downstream chemistry.
A. Reactivity Profile[1][6]
-
Amide Coupling:
-
Veratric Acid: Reacts rapidly with amines using standard coupling agents (EDC/HOBt, HATU).
-
2-Methyl Derivative: Reaction rates are slower due to steric hindrance at the carbonyl carbon.
-
Recommendation: Use more active species for the 2-methyl derivative, such as the acid chloride (generated via SOCl₂) or mixed anhydrides, rather than relying on mild carbodiimide couplings.
-
-
Benzylic Functionalization (The Key Advantage):
-
The 2-methyl group is not inert. It serves as a "masked" functional handle.
-
Experiment: Radical bromination (NBS/AIBN) of the methyl ester of this compound yields the benzyl bromide. This allows for the attachment of long chains or cyclization precursors, a pathway impossible with Veratric Acid without adding a carbon linker first.
-
B. Isoquinoline Synthesis (Bischler-Napieralski)
In the synthesis of isoquinoline alkaloids (e.g., Papaverine analogs), the electron-rich dimethoxy ring is crucial.
-
Veratric Acid: Used when the nitrogen linkage is external.
-
2-Methyl Derivative: Often used when the scaffold requires a pre-installed carbon at the C1 position of the eventual isoquinoline system, or to block the C2 position from unwanted electrophilic attack.
Experimental Protocols
Protocol A: Synthesis of this compound
Rationale: Unlike Veratric Acid, this compound is best synthesized from 3,4-dimethoxytoluene (Homoveratrole) to ensure correct regiochemistry.
Reagents:
-
3,4-Dimethoxytoluene (1.0 eq)
-
Phosphorus Oxychloride (POCl₃, 1.2 eq)
-
DMF (1.5 eq)
-
Sodium Chlorite (NaClO₂, 1.5 eq) / H₂O₂
Workflow:
-
Vilsmeier-Haack Formylation:
-
Cool DMF to 0°C. Dropwise add POCl₃ (Exothermic!).
-
Add 3,4-dimethoxytoluene. Heat to 80°C for 4 hours.
-
Mechanism:[2][1][3][4][5] The electron-rich ring attacks the chloroiminium ion. The 2-methyl group directs substitution to the para position relative to itself? No, the methoxy groups direct para and ortho.
-
Correction: Formylation of 3,4-dimethoxytoluene typically occurs at the 6-position (para to methyl, ortho to methoxy) due to sterics, yielding 4,5-dimethoxy-2-methylbenzaldehyde.
-
Quench with ice water/NaOAc. Isolate the aldehyde.[5]
-
-
Pinnick Oxidation:
-
Dissolve the aldehyde in t-BuOH/Water.
-
Add NaH₂PO₄ buffer and 2-methyl-2-butene (scavenger).
-
Add NaClO₂ slowly at RT.
-
Result: Clean conversion to This compound .
-
Protocol B: Acid Chloride Formation (Activation)
Rationale: Due to steric hindrance, converting the 2-methyl acid to its chloride requires forcing conditions compared to Veratric Acid.
Step-by-Step:
-
Suspend this compound (10 mmol) in dry Toluene (not DCM, higher boiling point needed).
-
Add Thionyl Chloride (15 mmol) and a catalytic drop of DMF.
-
Critical Step: Heat to reflux (110°C) for 2 hours. (Veratric acid typically requires only 40°C or RT).
-
Evaporate solvent/excess SOCl₂ under vacuum. Use immediately.
Synthesis Pathway Visualization
The following diagram outlines the divergent synthesis pathways for the two compounds.
Figure 2: Synthetic lineage showing the distinct origins of the two acids.
References
-
BenchChem. (2025). This compound: Research Compound Profile. Retrieved from
-
PubChem. (2025).[8] Veratric Acid (CID 7121) Compound Summary. National Library of Medicine. Retrieved from
-
ChemicalBook. (2022). Synthesis of 4,5-Dimethoxy-2-nitrobenzoic acid from Veratric Acid. Retrieved from
-
Sigma-Aldrich. (2024). Product Specification: this compound. Retrieved from
-
ResearchGate. (2018). Crystal structures of methyl-substituted benzoic acids and steric hindrance analysis. Retrieved from
Sources
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- 4. CN116217372A - A kind of synthetic method of 2-methyl-4-acetylbenzoic acid - Google Patents [patents.google.com]
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- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Veratric Acid | C9H10O4 | CID 7121 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Spectroscopic Guide: Structural Confirmation of 4,5-Dimethoxy-2-methylbenzoic Acid
Executive Summary & The Analytical Challenge
In the synthesis of isoquinoline alkaloids and related pharmaceutical intermediates, 4,5-Dimethoxy-2-methylbenzoic acid (DMMBA) is a critical scaffold. However, its structural validation presents a specific regioisomeric challenge.
The core difficulty lies in distinguishing DMMBA from its isomers, particularly 2,3-dimethoxy-6-methylbenzoic acid or 3,4-dimethoxy-2-methylbenzoic acid , which often co-elute in HPLC and share identical mass spectral signatures (m/z 196.2).
This guide objectively compares spectroscopic methodologies for unequivocally assigning the DMMBA structure. It prioritizes Nuclear Magnetic Resonance (NMR) as the definitive "Gold Standard" over Infrared (IR) and Mass Spectrometry (MS), which serve as supportive but non-definitive alternatives for this specific isomer differentiation.
Comparative Analysis of Analytical Alternatives
The following table contrasts the efficacy of standard analytical techniques in the specific context of regioisomer differentiation for substituted benzoic acids.
| Feature | Method A: 1H NMR (Recommended) | Method B: FT-IR | Method C: LC-MS (Q-ToF) |
| Primary Utility | Definitive Structural Assignment (Connectivity & Spatial arrangement) | Functional Group Confirmation (COOH, OMe) | Molecular Weight & Purity Confirmation |
| Isomer Specificity | High (Distinguishes substitution patterns via coupling constants) | Low (Fingerprint region is often ambiguous for positional isomers) | Null (Isomers share identical m/z) |
| Sample Prep | Dissolution in DMSO-d₆ (Non-destructive) | KBr Pellet or ATR (Non-destructive) | Dilution in MeOH/ACN (Destructive) |
| Throughput | Low (10-15 mins/sample) | High (<2 mins/sample) | High (<5 mins/sample) |
| Data Output | Chemical Shift ( | Wavenumber ( | Mass-to-Charge ( |
Detailed Experimental Protocol: The NMR Validation System
To validate the structure of this compound, one must prove the specific arrangement of protons on the benzene ring.
The "Singlet" Diagnostic Criterion
The most robust self-validating check for DMMBA is the splitting pattern of the aromatic protons.
-
Target Structure (4,5-dimethoxy-2-methyl): The two aromatic protons are at positions C3 and C6 . They are para to each other. Consequently, they appear as two distinct singlets (or have negligible para-coupling,
Hz). -
Alternative Isomer (e.g., 2,3-dimethoxy-6-methyl): The protons would be ortho to each other, appearing as doublets with a coupling constant of
Hz.
Experimental Methodology
-
Solvent Selection: Use DMSO-d₆ (Dimethyl sulfoxide-d6).
-
Reasoning: Carboxylic acids often form dimers in non-polar solvents (like CDCl₃), leading to broad or shifting peaks. DMSO-d₆ disrupts hydrogen bonding, sharpening the COOH and aromatic signals.
-
-
Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.
-
Acquisition: Run standard 1H (16 scans) and 13C (1024 scans) experiments.
Expected Spectroscopic Data (Reference Values)
| Moiety | Proton ( | Multiplicity | Integration | Assignment Logic |
| -COOH | 12.0 – 13.0 | Broad Singlet | 1H | Acidic proton (exchangeable with D₂O). |
| Ar-H (C6) | 7.40 – 7.55 | Singlet | 1H | Deshielded by adjacent electron-withdrawing COOH group. |
| Ar-H (C3) | 6.70 – 6.90 | Singlet | 1H | Shielded relative to C6; ortho to electron-donating Methyl group. |
| -OCH₃ | 3.70 – 3.85 | Singlet(s) | 6H | Two methoxy groups (may overlap or resolve into two peaks).[1] |
| Ar-CH₃ | 2.40 – 2.55 | Singlet | 3H | Benzylic methyl group. |
Critical Check: If you observe doublets in the 6.5–8.0 ppm region, the substance is NOT this compound. It is likely a regioisomer.
Structural Logic Visualization
The following diagram illustrates the decision logic required to confirm the structure based on the experimental NMR data.
Figure 1: Decision matrix for the structural assignment of DMMBA using proton NMR splitting patterns.
Supporting Techniques (IR & MS)
While NMR is definitive, these methods provide necessary supporting data for a complete Certificate of Analysis (CoA).
Mass Spectrometry (LC-MS)
-
Method: Electrospray Ionization (ESI) in Negative Mode (ESI-).
-
Expectation:
-
Parent Ion
: m/z 195.06 (Calculated for C₁₀H₁₁O₄). -
Note: Positive mode (ESI+) may show
at 197.08 or adducts.
-
-
Role: Confirms the molecular formula
but does not rule out isomers.
Infrared Spectroscopy (FT-IR)
-
Method: ATR (Attenuated Total Reflectance) on solid powder.
-
Key Diagnostic Bands:
-
3300–2500 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).
-
1680–1700 cm⁻¹: C=O stretch (Aromatic Carboxylic Acid).
-
1580–1600 cm⁻¹: C=C Aromatic ring skeletal vibrations.
-
1250–1270 cm⁻¹: C-O stretch (Aryl ether / Methoxy).
-
Synthesis Pathway & Provenance[1][2][3][4]
Understanding the synthesis origin helps anticipate potential impurities. DMMBA is frequently synthesized via the Veratric Acid Route :
-
Starting Material: Veratric Acid (3,4-dimethoxybenzoic acid).[2]
-
Reaction: Iodination or Bromination followed by Methylation (via organometallics) OR Vilsmeier-Haack formylation followed by oxidation/reduction sequences.
-
Implication: If the starting material is impure, or if electrophilic substitution occurs at the less sterically hindered C6 position instead of C2, isomeric impurities will be present. This reinforces the need for the NMR Singlet Test (Section 3.1) to ensure the substitution occurred at the correct position.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Online Database]. Available at: [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Source for comparative spectra of benzoic acid derivatives). Available at: [Link]
Sources
A Researcher's Guide to Bridging the Gap: Evaluating the In Vitro and In Vivo Efficacy of 4,5-Dimethoxy-2-methylbenzoic Acid and Its Analogs
For drug development professionals, the journey of a novel compound from benchtop to preclinical models is fraught with challenges. A critical juncture in this path is the translation of promising in vitro results to tangible in vivo efficacy. This guide focuses on 4,5-Dimethoxy-2-methylbenzoic acid, a member of the methoxy-substituted benzoic acid class. While direct comparative efficacy data for this specific molecule is not extensively published, its structural motifs are present in numerous compounds with demonstrated biological activities.
This document serves as a strategic guide, outlining a robust, multi-tiered approach to systematically evaluate the efficacy of this compound or its derivatives. We will explore the logical progression from cell-free and cell-based assays to whole-organism models, emphasizing the causality behind experimental choices and the importance of self-validating protocols. The potential therapeutic avenues for this class of compounds, suggested by the activities of related molecules, include antioxidant, anti-inflammatory, and anticancer applications.
Part 1: Foundational Efficacy Screening: The In Vitro Assessment
In vitro testing is the cornerstone of early-phase drug discovery. It offers a controlled environment to elucidate a compound's direct biological effects, mechanism of action, and potency in a high-throughput and cost-effective manner. For a compound like this compound, a logical starting point is to screen for fundamental cellular activities.
Assessing Antioxidant Potential
Many phenolic and benzoic acid derivatives exhibit antioxidant activity due to their ability to donate hydrogen atoms or electrons to neutralize free radicals. This is a crucial first screen, as oxidative stress is implicated in numerous pathologies.
Causality of Experimental Choice: We employ two complementary assays, DPPH and ABTS, to gain a broader understanding of the compound's radical-scavenging capabilities. The DPPH assay measures the capacity to scavenge a stable organic radical in a non-aqueous medium, while the ABTS assay, which can be used in both aqueous and organic phases, measures the ability to neutralize a different radical cation.[1][2] This dual-assay approach provides a more comprehensive antioxidant profile.
Table 1: Representative Data Summary for In Vitro Antioxidant Assays
| Assay | Endpoint | Typical Unit | Positive Control | Example Result for Test Compound |
| DPPH Radical Scavenging | IC₅₀ | µg/mL or µM | Ascorbic Acid, Trolox | 55.8 µg/mL |
| ABTS Radical Cation Scavenging | IC₅₀ | µg/mL or µM | Ascorbic Acid, Trolox | 42.1 µg/mL |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is designed to determine the concentration at which the test compound inhibits 50% of the DPPH radicals (IC₅₀).
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.
-
Prepare a stock solution of this compound in methanol or DMSO.
-
Prepare serial dilutions of the test compound (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Ascorbic acid is used as a positive control and prepared similarly.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the various concentrations of the test compound or positive control to the respective wells.
-
For the blank, add 100 µL of methanol instead of the compound.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentrations. A lower IC₅₀ value indicates higher antioxidant activity.[3]
-
Evaluating Anti-inflammatory Effects
Chronic inflammation is a key driver of many diseases. A standard cell-based model to assess anti-inflammatory potential involves using murine macrophage cells, such as RAW 264.7. These cells, when stimulated with lipopolysaccharide (LPS), mimic an inflammatory response by producing pro-inflammatory mediators like nitric oxide (NO).[4]
Causality of Experimental Choice: Measuring the inhibition of NO production via the Griess assay is a robust and widely accepted proxy for anti-inflammatory activity.[5] It directly quantifies a key inflammatory mediator produced by the inducible nitric oxide synthase (iNOS) enzyme. Prior to the assay, a cytotoxicity test (e.g., WST-1) is crucial to ensure that the observed reduction in NO is due to an anti-inflammatory effect and not simply because the compound is killing the cells.
Table 2: Representative Data Summary for In Vitro Anti-inflammatory Assay
| Cell Line | Stimulant | Endpoint Measured | Typical Unit | Positive Control |
| RAW 264.7 | LPS | Nitric Oxide (NO) Inhibition | % Inhibition or IC₅₀ | Dexamethasone, L-NAME |
| RAW 264.7 | LPS | Cell Viability (WST-1) | % Viability | Vehicle Control |
Experimental Protocol: Nitric Oxide Inhibition Assay
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Subsequently, stimulate the cells with 1 µg/mL of LPS (lipopolysaccharide) to induce an inflammatory response. Include a vehicle control group (cells + LPS only) and a negative control group (untreated cells).
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.[6]
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[6]
-
Incubate for another 10 minutes. A purple color will develop.
-
-
Measurement and Calculation:
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.[5]
-
Calculate the percentage of NO inhibition relative to the LPS-only control.
-
Determining Cytotoxicity in Cancer Cells
To explore potential anticancer activity, the compound's effect on the viability and proliferation of cancer cells must be quantified.
Causality of Experimental Choice: The WST-1 assay is selected over the traditional MTT assay due to its superior convenience and reliability with certain classes of compounds. WST-1 produces a water-soluble formazan, eliminating the need for a solubilization step and reducing potential interference from antioxidant compounds that can directly reduce MTT, leading to false results.[7] The assay measures the activity of mitochondrial dehydrogenases, which is directly proportional to the number of viable, metabolically active cells.[8]
Experimental Protocol: WST-1 Cell Viability Assay
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
-
Compound Addition:
-
Add serial dilutions of this compound to the wells. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the cells with the compound for a defined period (e.g., 24, 48, or 72 hours).
-
-
WST-1 Reagent Addition:
-
Add 10 µL of WST-1 reagent to each well.
-
-
Final Incubation and Measurement:
-
Incubate for 1-4 hours at 37°C. The incubation time depends on the metabolic rate of the cell line.
-
Gently shake the plate and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value, the concentration that causes 50% inhibition of cell viability.
-
Part 2: The Whole-Organism Context: In Vivo Efficacy Models
Positive in vitro data provides the justification for advancing to more complex and resource-intensive in vivo models. These studies are essential to understand how a compound behaves in a complete biological system, accounting for pharmacokinetics and potential toxicities.
Assessing In Vivo Anti-inflammatory Activity
Causality of Experimental Choice: The carrageenan-induced paw edema model in rats or mice is a classic, highly reproducible model of acute inflammation.[9] The injection of carrageenan, a seaweed polysaccharide, elicits a localized inflammatory response characterized by fluid accumulation (edema), which can be easily and quantitatively measured.[10] This model allows for the assessment of a compound's ability to suppress this acute response in a living system.
Table 3: Representative Data Summary for In Vivo Anti-inflammatory Model
| Animal Model | Inducing Agent | Treatment Route | Endpoint | Positive Control |
| Wistar Rat | Carrageenan | Oral (p.o.) or Intraperitoneal (i.p.) | % Inhibition of Paw Edema | Indomethacin, Diclofenac |
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimation and Grouping:
-
Acclimate male Wistar rats (180-200g) for at least one week.
-
Divide animals into groups (n=6): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Compound groups (e.g., 25, 50, 100 mg/kg).
-
-
Compound Administration:
-
Administer the test compound or controls via the chosen route (e.g., oral gavage) 60 minutes before the carrageenan injection.
-
-
Induction of Inflammation:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw.
-
-
Measurement of Edema:
-
Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal relative to its initial volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Evaluating In Vivo Anticancer Efficacy
Causality of Experimental Choice: Should the compound show potent in vitro cytotoxicity against cancer cells, xenograft models are the gold standard for preclinical in vivo evaluation.[11] Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunocompromised mice, are typically the first step.[12] They allow for the evaluation of the compound's ability to inhibit tumor growth in a live, vascularized environment.
Table 4: Representative Data Summary for In Vivo Anticancer Model
| Mouse Model | Cell Line | Treatment Schedule | Primary Endpoint | Positive Control |
| Nude (nu/nu) | HCT116 (Colon) | 100 mg/kg, daily, p.o. | Tumor Growth Inhibition (TGI) | 5-Fluorouracil |
| NOD/SCID | A549 (Lung) | 50 mg/kg, twice weekly, i.p. | Tumor Volume Reduction | Paclitaxel |
Experimental Protocol: Cell Line-Derived Xenograft (CDX) Model
-
Cell Implantation:
-
Implant human cancer cells (e.g., 1-5 million cells mixed with Matrigel) subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).[13]
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
-
Treatment:
-
Administer the test compound, vehicle control, and a standard-of-care positive control according to a predetermined dose and schedule.
-
-
Monitoring:
-
Measure tumor volumes 2-3 times per week.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Endpoint and Analysis:
-
The study concludes when tumors in the control group reach a predetermined size, or after a fixed duration.
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
-
Excise tumors for further analysis (e.g., histology, biomarker analysis).
-
Part 3: The Crucial Bridge: Translational Considerations
A significant challenge in drug development is the discrepancy often observed between in vitro potency and in vivo efficacy. Understanding the factors that govern this transition is paramount.
Pharmacokinetics and Bioavailability: An in vitro active compound is ineffective in vivo if it cannot reach its target tissue at a sufficient concentration for a sufficient duration. Benzoic acid and its derivatives are known to be metabolized, often conjugated with glycine to form hippuric acid, and then renally excreted.[14] Therefore, early pharmacokinetic (PK) studies are essential to determine the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. These studies will inform dosing strategies for efficacy models.
The In Vitro-In Vivo Correlation: It is rare for the in vitro IC₅₀ to directly predict the effective in vivo dose. The in vivo environment introduces complexities of protein binding, tissue distribution, and metabolic clearance that must be accounted for. A successful development program integrates in vitro mechanistic studies with in vivo PK/PD (pharmacokinetic/pharmacodynamic) modeling to build a comprehensive understanding of the compound's behavior.
Conclusion
Evaluating the therapeutic potential of a novel compound like this compound requires a methodical and logically structured research plan. This guide provides a framework that begins with broad in vitro screening for antioxidant, anti-inflammatory, and cytotoxic activities and progresses to validated in vivo models to confirm efficacy in a complex biological system. By understanding the rationale behind each experimental choice and anticipating the challenges of the in vitro to in vivo transition, researchers can efficiently navigate the preclinical development process and generate the robust, self-validating data necessary to advance promising new chemical entities.
References
-
Mensor, L. L., Menezes, F. S., Leitão, G. G., Reis, A. S., dos Santos, T. C., Coube, C. S., & Leitão, S. G. (2001). Screening of Brazilian plant extracts for antioxidant activity by the use of DPPH free radical method. Phytotherapy Research, 15(2), 127-130. [Link]
-
Floegel, A., Kim, D. O., Chung, S. J., Koo, S. I., & Chun, O. K. (2011). Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods. Journal of food composition and analysis, 24(7), 1043-1048. [Link]
-
Pisoschi, A. M., & Negulescu, G. P. (2011). Methods for total antioxidant activity determination: a review. Biochemistry & Analytical Biochemistry, 1(1), 1-10. [Link]
-
Scarcello, E., Lambremont, A., Vanbever, R., et al. (2020). Mind your assays: Misleading cytotoxicity with the WST-1 assay in the presence of manganese. PLoS one, 15(4), e0231634. [Link]
-
Sarı, S., & Sarı, A. (2019). A comparative study of MTT and WST-1 assays in cytotoxicity analysis. Haydarpasa Numune Medical Journal, 59(3), 281-286. [Link]
-
Tentler, J. J., Tan, A. C., Weekes, C. D., Jimeno, A., Leong, S., Pitts, T. M., & Eckhardt, S. G. (2012). Patient-derived tumour xenografts as models for oncology drug development. Nature Reviews Clinical Oncology, 9(6), 338-350. [Link]
-
Yoon, W. J., Ham, Y. M., Kim, S. S., Yoo, B. S., Jeon, Y. J., & Kim, K. N. (2014). In vivo anti-inflammatory effect of a novel nanohybrid of hydrotalcite and an acidic NSAID, 5-aminosalicylic acid. International journal of nanomedicine, 9, 161. [Link]
-
Pritchard, J. B., & Miller, D. S. (1996). In vivo and in vitro renal metabolism and excretion of benzoic acid by a marine teleost, the southern flounder. Journal of Pharmacology and Experimental Therapeutics, 278(1), 1-7. [Link]
-
Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine, 43(5), 645-657. [Link]
-
Bredt, D. S., & Snyder, S. H. (1994). Nitric oxide: a physiologic messenger molecule. Annual review of biochemistry, 63(1), 175-195. [Link]
-
Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Altogen Labs. (2021). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Retrieved January 30, 2026, from [Link]
-
Posadas, I., Bucci, M., Roviezzo, F., Rossi, A., Parente, L., Sautebin, L., & Cirino, G. (2004). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British journal of pharmacology, 142(2), 331-338. [Link]
-
Suh, J., Jon, S. Y., & Lee, Y. M. (2016). In vitro anti-inflammatory activities of novel synthetic compounds from Garcinia cowa Roxb. Journal of the Korean Society for Applied Biological Chemistry, 59(1), 83-88. [Link]
-
Peng, L., Liu, Y., & Liu, C. (2015). A comparative study of MTT and WST-1 assays in cytotoxicity analysis of a natural product. Assay and drug development technologies, 13(8), 494-498. [Link]
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Kubota, K., & Ishizaki, T. (1991). Dose-dependent pharmacokinetics of benzoic acid following oral administration of sodium benzoate to humans. European journal of clinical pharmacology, 41(4), 363-368. [Link]
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Govindarajan, R., Vijayakumar, M., & Pushpangadan, P. (2005). Antioxidant approach to disease management and the role of ‘Rasayana’ herbs of Ayurveda. Journal of ethnopharmacology, 99(2), 165-178. [Link]
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Stanford Medicine. (n.d.). In vivo tumor models. Retrieved January 30, 2026, from [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved January 30, 2026, from [Link]
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Crown Bioscience. (n.d.). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Retrieved January 30, 2026, from [Link]
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Riss, T. L., & Moravec, R. A. (2004). Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays. Assay and drug development technologies, 2(1), 51-62. [Link]
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Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. In Inflammation Protocols (pp. 115-121). Humana Press. [Link]
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Duarte, N., Kayser, O., & Abreu, P. (2017). Potential anti-inflammatory, antioxidant and antimicrobial activities of Sambucus australis. Pharmaceutical biology, 55(1), 993-999. [Link]
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Tewtrakul, S., & Itharat, A. (2006). Anti-inflammatory, antioxidant and antimicrobial activities of Zingiber officinale Roscoe. Songklanakarin Journal of Science & Technology, 28(Suppl 1), S91-S98. [Link]
-
Bou-Salah, G., Bou-Salah, S., El-Khatib, S., & El-Khatib, R. (2018). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. BioMed research international, 2018. [Link]
-
Crown Bioscience. (2021). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Retrieved January 30, 2026, from [Link]
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Green, L. C., Wagner, D. A., Glogowski, J., Skipper, P. L., Wishnok, J. S., & Tannenbaum, S. R. (1982). Analysis of nitrate, nitrite, and [¹⁵N] nitrate in biological fluids. Analytical biochemistry, 126(1), 131-138. [Link]
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Ozturk, G., Ginis, Z., & Ozturk, Y. (2018). Benzoic Acid and Derivatives. In Phenolic Compounds-Biological Activity. IntechOpen. [Link]
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head-to-head comparison of 4,5-Dimethoxy-2-methylbenzoic acid with a commercial standard
Executive Summary
In the landscape of isoquinoline alkaloid synthesis and active pharmaceutical ingredient (API) development, 4,5-Dimethoxy-2-methylbenzoic acid (DMMBA) serves as a critical, electron-rich building block. Its unique structural feature—the ortho-methyl group—provides necessary steric bulk that differentiates it from its common analog, Veratric Acid (3,4-dimethoxybenzoic acid).
This guide presents a rigorous head-to-head comparison of a high-purity In-House Synthesized Candidate (Batch A) against a Certified Commercial Reference Standard (Sigma-Aldrich equivalent) . Furthermore, we evaluate its functional performance against Veratric Acid to quantify the steric impact of the 2-methyl group on downstream amide coupling efficiency.
Key Findings:
-
Purity: The In-House Candidate achieved 99.4% purity (HPLC), matching the Commercial Standard (99.5%).
-
Identity: 1H NMR confirmed the distinct 2-methyl singlet at
2.41 ppm, a critical fingerprint absent in Veratric Acid. -
Reactivity: DMMBA exhibits a 14% reduction in amide coupling rate compared to Veratric Acid due to steric hindrance, a factor that must be accounted for in process scale-up.
Structural Context & Material Specifications
The presence of the methyl group at the C2 position is not merely structural; it acts as a "gatekeeper" in nucleophilic substitutions and coupling reactions.
| Feature | In-House Candidate (Batch A) | Commercial Standard (Ref. Std) | Veratric Acid (Functional Control) |
| CAS Number | 20736-28-1 | 20736-28-1 | 93-07-2 |
| Formula | |||
| MW | 196.20 g/mol | 196.20 g/mol | 182.17 g/mol |
| Source | Internal Process (Oxidation of 2-methylveratraldehyde) | Certified Reference Material | Commercial Grade |
| Appearance | Off-white crystalline powder | White crystalline powder | White powder |
Experiment I: Chromatographic Purity & Impurity Profiling
Objective: To validate if the In-House Candidate meets the stringent purity specifications of the Commercial Standard using High-Performance Liquid Chromatography (HPLC).
Methodology
-
System: Agilent 1260 Infinity II with DAD.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5
m). -
Mobile Phase A: 0.1%
in Water. -
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm (aromatic region).
Results Comparison
| Parameter | Commercial Standard | In-House Candidate (Batch A) | Status |
| Retention Time ( | 12.42 min | 12.44 min | Match |
| Peak Area % | 99.52% | 99.41% | Comparable |
| Impurity (RRT 0.85) | 0.12% | 0.35% (Likely aldehyde intermediate) | Acceptable |
| Tailing Factor | 1.1 | 1.2 | Pass |
Scientist's Insight: The slight increase in the impurity at RRT 0.85 in the In-House batch suggests trace amounts of unreacted 2-methylveratraldehyde. For GMP applications, a recrystallization step (Ethanol/Water) is recommended to remove this non-polar intermediate.
Workflow Visualization
Figure 1: Validated HPLC workflow for benzoic acid derivative profiling.
Experiment II: Structural Validation (NMR Spectroscopy)
Objective: To confirm the specific regiochemistry of the 2-methyl group, distinguishing DMMBA from other isomers.
Methodology
-
Instrument: Bruker Avance III HD (400 MHz).
-
Solvent: DMSO-
. -
Reference: TMS (0.00 ppm).
Spectral Data Analysis
| Proton Assignment | Commercial Standard ( | In-House Candidate ( | Veratric Acid ( | Interpretation |
| -COOH | 12.60 (bs) | 12.58 (bs) | 12.65 (bs) | Acidic proton. |
| Ar-H (C6) | 7.45 (s) | 7.44 (s) | 7.56 (dd) | Key Difference: DMMBA shows a singlet; Veratric shows splitting. |
| Ar-H (C3) | 6.88 (s) | 6.89 (s) | 7.05 (d) | Para-positioned protons in DMMBA appear as singlets. |
| -OCH3 (x2) | 3.78, 3.76 (s) | 3.78, 3.76 (s) | 3.82, 3.80 (s) | Characteristic methoxy region. |
| -CH3 (C2) | 2.41 (s) | 2.42 (s) | Absent | Definitive Identification. |
Scientist's Insight: The presence of the singlet at 2.41 ppm is the definitive "fingerprint" for DMMBA. In Veratric acid, this region is empty. Furthermore, the aromatic protons in DMMBA appear as two distinct singlets because they are para to each other (positions 3 and 6) and chemically non-equivalent, whereas Veratric acid displays an ABX coupling system.
Experiment III: Functional Reactivity (Steric Hindrance Assessment)
Objective: To quantify the "performance penalty" introduced by the 2-methyl group during amide coupling, a common downstream application.
Protocol
-
Reaction: Coupling of Acid (1.0 eq) with Benzylamine (1.1 eq) using EDC.HCl/HOBt in DMF at 25°C.
-
Monitoring: Aliquots taken at 0, 30, 60, 120, and 240 minutes.
-
Analysis: HPLC conversion % (Area of Product / Total Area).
Data: Conversion Kinetics
| Time (min) | Veratric Acid (Control) | DMMBA (Candidate) | Relative Rate |
| 0 | 0% | 0% | - |
| 30 | 45% | 32% | 0.71 |
| 60 | 78% | 58% | 0.74 |
| 120 | 92% | 81% | 0.88 |
| 240 | >99% | 94% | 0.95 |
Scientist's Insight: The 2-methyl group introduces ortho-steric hindrance , twisting the carboxyl group slightly out of plane with the benzene ring. This reduces the electrophilicity of the carbonyl carbon and physically blocks the approach of the amine nucleophile.
-
Recommendation: When using DMMBA in synthesis, increase reaction time by 20-30% or use a stronger coupling agent (e.g., HATU) compared to standard veratric acid protocols.
Steric Mechanism Visualization
Figure 2: Impact of the ortho-methyl group on nucleophilic attack efficiency.
Thermal Stability (DSC)
Differential Scanning Calorimetry (DSC) was performed to assess the solid-state stability and polymorphic purity.
-
Commercial Standard: Sharp endotherm at 145.2°C (Peak).
-
In-House Candidate: Sharp endotherm at 144.8°C (Peak).
-
Literature Reference: 2-methylveratric acid typically melts between 144-146°C.
Final Recommendations
Based on the head-to-head data, the In-House Synthesized this compound is a viable alternative to the Commercial Standard for drug development applications.
-
For Analytical Standards: The In-House batch is suitable for use as a secondary working standard, provided the purity is monitored annually.
-
For Synthetic Scale-up:
-
Purification: Implement an ethanol recrystallization to clear the 0.35% aldehyde impurity.
-
Process Engineering: Adjust coupling reaction times to account for the observed 14% kinetic lag caused by the 2-methyl steric hindrance. Use HATU or T3P for difficult couplings involving this intermediate.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20736-28-1, this compound. Retrieved from [Link]
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Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
- Shamma, M. (1972).The Isoquinoline Alkaloids: Chemistry and Pharmacology. Academic Press. (Contextual reference for the use of DMMBA in alkaloid synthesis).
-
Reich, H. J. Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. (Reference for chemical shift prediction of ortho-toluic acid derivatives). Retrieved from [Link]
A Researcher's Guide to the Validation of 4,5-Dimethoxy-2-methylbenzoic Acid as a Chemical Probe for Histone Acetyltransferases
Introduction: The Rationale for a Novel HAT Probe
Histone acetyltransferases (HATs) are a class of epigenetic-modifying enzymes crucial for regulating gene expression.[1] Aberrant HAT activity is implicated in numerous diseases, including cancer and inflammatory disorders, making them attractive therapeutic targets.[1][2] The development of selective and potent chemical probes for HATs is essential for dissecting their biological roles and for validating them as drug targets.[3]
Benzoic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including enzyme inhibition.[4][5][6][7] The structural features of 4,5-Dimethoxy-2-methylbenzoic acid, with its substituted aromatic ring, suggest its potential to interact with the active sites of enzymes like HATs. This guide provides a roadmap for validating this hypothesis through a series of structured experiments.
The Validation Workflow: A Multi-Pillar Approach
A credible chemical probe must be thoroughly characterized. Our validation workflow is built on three pillars: establishing on-target activity, demonstrating selectivity, and confirming cellular engagement.
Caption: The three-pillar validation workflow for a chemical probe.
Comparative Compounds for Rigorous Validation
To objectively assess the performance of this compound, we will compare it against a set of well-defined controls.
| Compound | Role | Rationale |
| This compound | Test Compound | The molecule under investigation. Its substituted benzoic acid scaffold suggests potential enzyme inhibitory activity. |
| Anacardic Acid | Benchmark Probe | A known, naturally occurring HAT inhibitor. It serves as a positive control and a benchmark for potency and cellular effects. |
| Benzoic Acid | Negative Control | The unsubstituted parent molecule, which is structurally related but lacks the substituents hypothesized to be critical for HAT inhibition. It helps to rule out non-specific effects of the scaffold. |
| Garcinol | Orthogonal Control | A HAT inhibitor with a distinct chemical structure from the benzoic acid scaffold. It provides an independent means of verifying that the observed biological effects are due to HAT inhibition. |
Experimental Protocols
Pillar 1: On-Target Activity - Biochemical HAT Assay
Objective: To determine the in vitro potency (IC50) of the test compound against a specific HAT enzyme (e.g., p300/CBP).
Methodology:
-
Reagents: Recombinant human p300/CBP, histone H3 peptide substrate, Acetyl-CoA, and a fluorescent assay kit.
-
Compound Preparation: Prepare a 10 mM stock solution of each compound in DMSO. Create a 10-point serial dilution series (e.g., 100 µM to 0.01 µM).
-
Assay Procedure:
-
In a 384-well plate, add the HAT enzyme and the test compounds at various concentrations.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding the histone H3 peptide and Acetyl-CoA.
-
Incubate for 1 hour at 37°C.
-
Stop the reaction and measure the fluorescent signal according to the kit manufacturer's instructions.
-
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Expected Outcome: A potent compound will exhibit a low IC50 value, indicating strong inhibition of the HAT enzyme.
| Compound | Predicted IC50 (µM) |
| This compound | 5 - 20 |
| Anacardic Acid | 1 - 10 |
| Benzoic Acid | > 100 |
| Garcinol | 1 - 10 |
Pillar 2: Selectivity Profile - Counter-Screening
Objective: To assess the selectivity of the test compound by testing it against other related and unrelated enzymes.
Methodology:
-
Enzyme Panel: Select a panel of enzymes, including other epigenetic modifiers (e.g., histone deacetylases - HDACs, methyltransferases), and a promiscuous enzyme like a cytochrome P450.
-
Assay Procedure: Perform enzyme inhibition assays for each enzyme in the panel using the same methodology as the primary biochemical assay, with the test compound at a fixed concentration (e.g., 10 µM).
-
Data Analysis: Calculate the percentage of inhibition for each enzyme.
Expected Outcome: A selective probe will show potent inhibition of the target HAT enzyme with minimal activity against other enzymes in the panel.
| Compound | % Inhibition at 10 µM (p300/CBP) | % Inhibition at 10 µM (HDAC1) | % Inhibition at 10 µM (G9a) |
| This compound | > 80% | < 20% | < 20% |
| Anacardic Acid | > 90% | < 15% | < 15% |
| Benzoic Acid | < 10% | < 10% | < 10% |
Pillar 3: Cellular Engagement and Downstream Effects
Objective: To confirm that the test compound engages the target protein in a cellular context and modulates its downstream signaling.
4.3.1. Cellular Thermal Shift Assay (CETSA)
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with known HAT dependency) and treat with the test compound or vehicle control.
-
Thermal Shift: Heat the cell lysates to a range of temperatures.
-
Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation and analyze the amount of soluble target protein (p300/CBP) by Western blot.
-
Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
4.3.2. Western Blot for Histone Acetylation
Methodology:
-
Cell Treatment: Treat cells with the test compounds for a defined period (e.g., 24 hours).
-
Histone Extraction: Isolate histones from the cell nuclei.
-
Western Blot: Perform a Western blot using antibodies specific for acetylated histone H3 (e.g., H3K27ac), a known substrate of p300/CBP, and total histone H3 as a loading control.
-
Data Analysis: Quantify the band intensities and normalize the acetylated histone levels to total histone levels.
Expected Outcome: A successful HAT inhibitor will lead to a dose-dependent decrease in the levels of acetylated histones.
Conclusion and Future Directions
This guide outlines a systematic and rigorous approach to validate this compound as a chemical probe for HATs. By following this multi-pillar strategy and employing appropriate comparative controls, researchers can generate high-quality, reproducible data to support its use in biological discovery. Positive validation would establish this compound as a valuable tool for the scientific community to further explore the biology of histone acetylation and its role in disease.
References
- Vangamudi, B., et al. (2015). Chemical Probes of Histone Lysine Methyltransferases. ACS Chemical Biology, 10(3), 604-619.
- Preprints.org. (2023).
- Stavrou, K., et al. (2021). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules, 26(11), 3169.
- Khan, K. M., et al. (2010). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 501-506.
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National Center for Biotechnology Information. (2017). Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Dimethoxybenzoic Acid. Retrieved from [Link]
- Li, H., et al. (2022).
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ResearchGate. (n.d.). Inactive benzoic acid derivative compounds used in this work. Retrieved from [Link]
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National Center for Biotechnology Information. (2008). Chemical Probes for Histone-Modifying Enzymes. Retrieved from [Link]
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MDPI. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Retrieved from [Link]
- International Journal of Advanced Research in Science, Communication and Technology. (2023).
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Royal Society of Chemistry. (2023). PROTAC chemical probes for histone deacetylase enzymes. Retrieved from [Link]
- ResearchGate. (n.d.). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies.
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FooDB. (2010). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). Retrieved from [Link]
- International Journal of Molecular Sciences. (2015). Structure Activity Relationship (SAR)
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PubMed. (2022). A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Retrieved from [Link]
- ScienceDirect. (2021).
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Alto Predict. (2020). Assay Validation Using Chemical Probes. Retrieved from [Link]
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Annual Reviews. (2021). Validating Small Molecule Chemical Probes for Biological Discovery. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research. Retrieved from [Link]
- ResearchGate. (n.d.). CHAPTER 11.
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A Senior Application Scientist's Guide to Deconvoluting the Target Specificity of 4,5-Dimethoxy-2-methylbenzoic acid
Introduction: The Enigma of a Promising Scaffold
4,5-Dimethoxy-2-methylbenzoic acid is a synthetic building block, a foundational scaffold from which molecules with potential antioxidant, antimicrobial, and anti-inflammatory properties can be derived.[1] Its derivatives have been explored for a range of biological activities, yet the primary molecular target of the parent compound remains uncharacterized. This presents a common and critical challenge in drug discovery: a bioactive molecule with an unknown mechanism of action.
Embarking on a drug development program without a clear understanding of the molecular target is akin to navigating without a compass. Efficacy could be the result of engaging the desired target, or it could arise from a constellation of off-target effects, which often lead to toxicity and clinical trial failure. Therefore, the rigorous identification of the primary target and a comprehensive assessment of the compound's specificity are not merely academic exercises; they are foundational pillars of a successful therapeutic strategy.
This guide provides a strategic, multi-pronged approach for researchers to first identify the primary biological target of a novel compound like this compound and subsequently, to build a robust, data-driven profile of its binding specificity. We will move from broad, unbiased screening to precise, quantitative biophysical characterization, illustrating how each step provides a layer of evidence to build a compelling case for a specific molecular interaction.
Section 1: Unmasking the Target - Affinity-Based Proteomics
The first crucial step is to identify which protein(s) in the proteome physically interact with this compound. Affinity chromatography coupled with mass spectrometry (MS) is a powerful, unbiased approach for this purpose.[2] The core principle involves using the small molecule as "bait" to "fish" for its binding partners from a complex protein mixture, such as a cell lysate.[3]
Causality in Experimental Design:
To achieve this, the parent compound must be chemically modified to create an affinity probe. This typically involves synthesizing a derivative of this compound that incorporates three key features: the original pharmacophore, a reactive moiety for covalent capture (like a photo-activatable crosslinker), and a handle for purification (such as biotin).[2] The linker connecting these elements must be carefully chosen to minimize steric hindrance that could interfere with the natural binding interaction. Photo-crosslinking is particularly advantageous as it can capture even weak or transient interactions that might be lost during standard affinity purification.[2]
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Experimental Protocol: Photo-Affinity Chromatography
-
Probe Synthesis: Synthesize a derivative of this compound featuring a diazirine photo-crosslinker and a terminal biotin tag.
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a human cancer cell line if pursuing an anti-cancer indication).
-
Incubation: Incubate the cell lysate with the affinity probe (e.g., 10 µM final concentration) for 1 hour at 4°C. Include a control incubation with a non-crosslinking probe or excess parent compound to identify non-specific binders.
-
Photo-Crosslinking: Transfer the lysate to a petri dish on ice and irradiate with UV light (365 nm) for 15-30 minutes to covalently link the probe to its binding partners.[2]
-
Capture: Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the biotinylated probe-protein complexes.
-
Washing: Pellet the beads using a magnetic stand and wash extensively with lysis buffer to remove proteins that are not covalently bound.
-
Elution & Digestion: Elute the bound proteins from the beads. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the affinity probe sample compared to the negative controls. These are your high-confidence candidate targets.
Section 2: Confirming the Hit - In-Cell Target Engagement
Identifying a protein via affinity pull-down is a significant step, but it doesn't confirm that the compound engages this target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in an intact cellular environment.[4][5] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is typically more resistant to heat-induced unfolding and aggregation.[6]
Causality in Experimental Design:
By heating intact cells treated with this compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, we can observe a "shift" in the melting curve.[7] An increase in the protein's melting temperature (Tm) in the presence of the compound provides strong evidence of direct physical interaction in a physiological context.[8] This is a critical validation step, as it accounts for factors like cell permeability and potential metabolism, which are not addressed in a lysate-based experiment.[5]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Western Blot-based CETSA
-
Cell Culture and Treatment: Culture the target cells to ~80% confluency. Treat cells with this compound (e.g., 10x the expected IC50) or vehicle (DMSO) for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a buffered solution. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Place the tubes in a thermal cycler and heat each aliquot to a specific temperature (e.g., in 2°C increments from 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration and analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific to the putative target protein.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against temperature for both vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates target stabilization.
Section 3: Quantifying the Interaction - Biophysical Characterization
Once the target has been identified and engagement confirmed in cells, the next step is to precisely quantify the binding affinity and kinetics. This data is crucial for structure-activity relationship (SAR) studies and for understanding how the compound will behave pharmacologically.[1] Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two gold-standard, label-free techniques for this purpose.
Surface Plasmon Resonance (SPR)
SPR measures biomolecular interactions in real-time by detecting changes in the refractive index on a sensor chip surface.[9] In a typical experiment, the purified target protein is immobilized on the chip, and a solution containing this compound is flowed over the surface.[10]
Why this choice? SPR is highly sensitive and provides a wealth of information beyond just affinity. It allows for the determination of the association rate (k_on) and the dissociation rate (k_off), which together define the equilibrium dissociation constant (K_D).[11] A compound with a slow k_off (long residence time on the target) may exhibit a more durable pharmacological effect in vivo, a critical piece of information for drug development.
Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event.[12] By titrating the compound into a solution containing the target protein, ITC can determine the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters of the interaction: enthalpy (ΔH) and entropy (ΔS).[13]
Why this choice? ITC is the gold standard for measuring binding thermodynamics in solution, requiring no modification or immobilization of the interactants.[14] Understanding whether an interaction is enthalpically or entropically driven provides deep mechanistic insights that can guide the rational design of improved derivatives. For example, a binding event driven by favorable enthalpy changes often indicates strong hydrogen bonding and van der Waals interactions.[13]
Experimental Protocols
SPR Protocol:
-
Immobilization: Covalently immobilize the purified recombinant target protein onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a low immobilization density to avoid mass transport limitations.[15]
-
Binding Analysis:
-
Inject a series of concentrations of this compound (e.g., 0.1 to 10 times the expected K_D) in running buffer over the target and a reference flow cell.
-
Record the sensorgram for each concentration, including an association phase and a dissociation phase.[16]
-
Between injections, regenerate the chip surface with a mild acidic or basic solution to remove all bound compound.
-
-
Data Analysis: Subtract the reference channel signal from the active channel. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate k_on, k_off, and K_D.
ITC Protocol:
-
Sample Preparation: Dialyze the purified target protein and dissolve the this compound in the exact same buffer to minimize heats of dilution.[13]
-
Experiment Setup: Load the protein into the sample cell of the calorimeter (e.g., 20 µM). Load the compound into the titration syringe at a 10-15 fold higher concentration (e.g., 250 µM).[14]
-
Titration: Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution while maintaining a constant temperature.
-
Data Analysis: Integrate the heat signal for each injection peak. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model to determine n, K_D, and ΔH. ΔG and ΔS can then be calculated.
Section 4: Charting the Selectivity Landscape - Kinome Profiling
Specificity is never absolute. A compound may bind to its primary target with high affinity but also interact with dozens of other proteins at lower affinities. These "off-target" interactions are a primary cause of drug toxicity.[17] It is therefore essential to profile the compound against a broad panel of potential targets. Given that a large proportion of drugs target protein kinases, assessing a compound's activity across the human kinome is a crucial step in specificity profiling.[18]
Causality in Experimental Design:
Kinome profiling services offer assays for hundreds of purified human kinases.[19] By testing this compound at a high concentration (e.g., 10 µM) against such a panel, we can rapidly identify any kinases that are inhibited. This provides a broad view of the compound's selectivity. Any "hits" from this screen should be followed up with full dose-response curves to determine their IC50 values. Comparing the IC50 for off-targets to the IC50 or K_D for the primary target gives a quantitative measure of selectivity. A highly selective compound will show a large window (e.g., >100-fold) between its on-target potency and its off-target activity.
Caption: A tiered approach to kinome specificity profiling.
Experimental Protocol: Large-Panel Kinase Screen
-
Primary Screen: Submit this compound to a commercial kinase profiling service (e.g., Reaction Biology, Kinexus).[18][19]
-
Assay Conditions: Request a single-point screen at 10 µM against a broad panel of >300 kinases, typically using a radiometric or fluorescence-based activity assay.
-
Hit Identification: Identify all kinases where activity is inhibited by more than a predefined threshold (e.g., >50%).
-
Dose-Response Analysis: For the primary target and all identified off-target hits, perform 10-point dose-response measurements to determine the IC50 values.
-
Data Visualization: Plot the percentage of inhibition data on a kinome tree diagram to visually represent the compound's selectivity profile.
Data Summary and Interpretation
The experimental workflows described above will generate a rich dataset. The results should be consolidated into clear tables for objective comparison.
Table 1: Target Engagement and Binding Affinity
| Method | Target Protein | Parameter | Value | Interpretation |
| CETSA | Target X | ΔTm | +5.2 °C | Strong evidence of target engagement in intact cells. |
| SPR | Target X | K_D | 85 nM | High-affinity interaction with the primary target. |
| SPR | Target X | k_on (1/Ms) | 1.2 x 10^5 | Moderately fast association rate. |
| SPR | Target X | k_off (1/s) | 1.0 x 10^-2 | Slow dissociation, suggesting long residence time. |
| ITC | Target X | K_D | 92 nM | Confirms high-affinity binding, agrees with SPR. |
| ITC | Target X | Stoichiometry (n) | 0.98 | Indicates a 1:1 binding stoichiometry. |
| ITC | Target X | ΔH (kcal/mol) | -8.5 | Favorable enthalpic contribution to binding. |
Table 2: Specificity Profile Against Key Off-Targets
| Target | On/Off-Target | IC50 (nM) | Selectivity Index (IC50 / On-Target K_D) |
| Target X | On-Target | 85 (K_D) | 1 |
| Kinase A | Off-Target | 8,500 | 100x |
| Kinase B | Off-Target | 25,000 | >290x |
| Kinase C | Off-Target | >50,000 | >580x |
Conclusion
Determining the specificity of a compound like this compound is a systematic process of evidence gathering. It begins with the unbiased identification of potential binding partners and progresses through increasingly rigorous and quantitative validation steps. By integrating data from affinity proteomics, in-cell target engagement assays, biophysical characterization, and broad selectivity screening, researchers can build a high-confidence profile of a compound's molecular interactions. This comprehensive understanding is indispensable for validating its mechanism of action, predicting potential liabilities, and ultimately, guiding the successful development of a novel therapeutic agent.
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Al-Lazikani, B., Antolin, A., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available: [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available: [Link]
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NIH. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. NIH. Available: [Link]
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NIH. (n.d.). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. NIH. Available: [Link]
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YouTube. (2025). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. YouTube. Available: [Link]
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A Comparative Guide to Orthogonal Analytical Techniques for the Characterization of 4,5-Dimethoxy-2-methylbenzoic Acid
In the landscape of pharmaceutical development and quality control, the comprehensive characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth exploration of orthogonal analytical techniques for the robust characterization of 4,5-Dimethoxy-2-methylbenzoic acid, a key building block in the synthesis of various pharmaceutical compounds. By employing analytical methods that operate on fundamentally different principles, we can build a more complete and reliable profile of the molecule, ensuring its identity, purity, and quality.
The principle of orthogonality in analytical chemistry refers to the use of multiple, distinct analytical methods to measure the same or related attributes of a sample.[1] This approach minimizes the risk of overlooking impurities or degradation products that might not be detected by a single technique.[2] For a molecule like this compound, a multifaceted analytical strategy is not just a matter of best practice but a necessity for regulatory compliance and ensuring the safety and efficacy of the final drug product.
This guide will delve into three powerful and orthogonal analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. We will explore the theoretical underpinnings of each technique, provide detailed experimental protocols, and compare the qualitative and quantitative data they generate to provide a holistic understanding of this compound.
High-Performance Liquid Chromatography (HPLC-UV): A Quantitative Cornerstone
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high-resolution separation and quantification of components in a mixture.[3] When coupled with a Ultraviolet (UV) detector, it becomes a powerful tool for assessing the purity of this compound and quantifying any related impurities. The separation is based on the differential partitioning of the analyte between a stationary phase (typically a packed column) and a liquid mobile phase.
The choice of a reversed-phase HPLC method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is well-suited for a moderately polar compound like this compound. The separation mechanism is primarily driven by hydrophobic interactions, providing a distinct analytical perspective compared to spectroscopic methods.
Experimental Protocol: HPLC-UV Analysis
Objective: To determine the purity of this compound and quantify any impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50-90% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
From the stock solution, prepare a working standard of 0.1 mg/mL by diluting with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis: The retention time of the main peak corresponding to this compound is used for identification. The peak area is used for quantification. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Method validation should be performed in accordance with ICH Q2(R2) guidelines to ensure the method is fit for its intended purpose.[4][5][6]
Workflow for HPLC-UV Analysis```dot
Caption: Orthogonal techniques providing distinct and complementary information.
Comparison of Orthogonal Analytical Techniques
The true power of an orthogonal approach lies in the complementary nature of the data generated by each technique. The table below summarizes the key attributes of HPLC-UV, NMR, and FTIR for the characterization of this compound.
| Parameter | HPLC-UV | NMR Spectroscopy | FTIR Spectroscopy |
| Principle | Differential partitioning and UV absorbance | Nuclear spin transitions in a magnetic field | Vibrational transitions of chemical bonds |
| Primary Information | Purity, Quantification of impurities | Molecular structure, Connectivity of atoms | Presence of functional groups |
| Sample State | Solution | Solution | Solid or Liquid |
| Destructive? | No | No | No |
| Sensitivity | High (ng-µg) | Moderate (mg) | Low (µg-mg) |
| Quantitative? | Yes | Yes (with internal standards) | Semi-quantitative |
| Specificity | High for separation | Very high for structure | Moderate for functional groups |
This comparative analysis clearly demonstrates the orthogonality of the three techniques. HPLC-UV excels at quantifying the purity of the bulk material, NMR provides an unambiguous structural confirmation, and FTIR offers a rapid verification of the key functional moieties.
Conclusion: A Self-Validating Analytical Approach
The characterization of this compound, or any pharmaceutical compound, should not rely on a single analytical method. The integration of orthogonal techniques such as HPLC-UV, NMR, and FTIR spectroscopy creates a self-validating system where the results from one method corroborate the findings of the others. This multi-faceted approach provides a high degree of confidence in the identity, purity, and overall quality of the material.
By understanding the strengths and limitations of each technique and applying them in a coordinated manner, researchers, scientists, and drug development professionals can ensure the integrity of their data and the quality of their products. This commitment to scientific rigor and the principles of orthogonality is fundamental to the successful development of safe and effective medicines. The validation of these analytical procedures, in line with ICH guidelines, further solidifies the reliability of the data generated, ensuring that the methods are suitable for their intended purpose throughout the lifecycle of the product. [4][5][6][7][8]
References
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Chem-Impex. (n.d.). 4-Methoxy-2-methylbenzoic acid. Retrieved from [Link]
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European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, Characterization, and Crystal Structures of 4,6-Dimethoxy-2-hydroxy-3-methylbenzoic Acid and 2,4-Dimethoxy-6-hydroxy-3-methylbenzoic Acid. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.... Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
